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  • Product: 3,4-dihydro-2H-pyran-6-carboxylic acid
  • CAS: 31518-14-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,4-dihydro-2H-pyran-6-carboxylic acid: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-pyran-6-carboxylic acid, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Given the limite...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-pyran-6-carboxylic acid, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Given the limited specific literature on this particular isomer, this guide synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

The 3,4-dihydro-2H-pyran scaffold is a prevalent structural motif in a variety of natural products and pharmacologically active compounds. The introduction of a carboxylic acid functional group enhances the molecule's utility as a versatile building block in organic synthesis, allowing for a wide range of chemical modifications.

The formal IUPAC name for the compound of interest is 3,4-dihydro-2H-pyran-6-carboxylic acid . It is also known by the synonym 5,6-dihydro-4H-pyran-2-carboxylic acid. It is crucial to distinguish this isomer from the more commonly cited 3,4-dihydro-2H-pyran-2-carboxylic acid, where the carboxylic acid group is positioned at the 2-position of the pyran ring.

Table 1: Chemical Identifiers and Properties

IdentifierValue
IUPAC Name 3,4-dihydro-2H-pyran-6-carboxylic acid
Synonym 5,6-dihydro-4H-pyran-2-carboxylic acid
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
CAS Number 31518-14-6

Proposed Synthetic Pathways

While specific literature detailing the synthesis of 3,4-dihydro-2H-pyran-6-carboxylic acid is scarce, a plausible and efficient synthetic route can be devised based on well-established organic transformations. The following proposed pathway leverages readily available starting materials and reliable reactions.

Retro-Synthetic Analysis

A logical retro-synthetic approach involves the disconnection of the carboxylic acid group, suggesting an oxidation of a corresponding aldehyde or alcohol, or the hydrolysis of an ester or nitrile. A particularly attractive strategy involves the Diels-Alder reaction, a powerful tool for the construction of six-membered rings.

Retrosynthesis Target 3,4-dihydro-2H-pyran-6-carboxylic acid Intermediate1 Ethyl 3,4-dihydro-2H-pyran-6-carboxylate Target->Intermediate1 Hydrolysis StartingMaterials Acrolein + Ethyl vinyl ether Intermediate1->StartingMaterials [4+2] Cycloaddition (Diels-Alder)

Caption: Retrosynthetic analysis of 3,4-dihydro-2H-pyran-6-carboxylic acid.

Proposed Experimental Protocol: Diels-Alder Approach

This protocol outlines a two-step synthesis starting from a hetero-Diels-Alder reaction followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 3,4-dihydro-2H-pyran-6-carboxylate

  • Reaction Setup: To a high-pressure reaction vessel, add acrolein (1.0 equivalent) and an excess of ethyl vinyl ether (2.0-3.0 equivalents) as both reactant and solvent.

  • Catalysis: Introduce a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or a lanthanide triflate (e.g., Yb(OTf)₃), at a loading of 5-10 mol%. The use of a catalyst is crucial for promoting the [4+2] cycloaddition between the electron-poor diene (acrolein) and the electron-rich dienophile (ethyl vinyl ether).

  • Reaction Conditions: Seal the vessel and heat to 80-100 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the target ester.

Step 2: Hydrolysis to 3,4-dihydro-2H-pyran-6-carboxylic acid

  • Reaction Setup: Dissolve the purified ethyl 3,4-dihydro-2H-pyran-6-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to a pH of 2-3 with a dilute solution of hydrochloric acid (HCl). The carboxylic acid product may precipitate out of solution. If it does not, extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 3,4-dihydro-2H-pyran-6-carboxylic acid. Further purification can be achieved by recrystallization.

Synthetic_Workflow cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrolysis Acrolein Acrolein DA_Reaction [4+2] Cycloaddition 80-100 °C Acrolein->DA_Reaction EVE Ethyl Vinyl Ether EVE->DA_Reaction Catalyst Lewis Acid (e.g., ZnCl₂) Catalyst->DA_Reaction Ester Ethyl 3,4-dihydro-2H-pyran-6-carboxylate DA_Reaction->Ester Hydrolysis Ester Hydrolysis Reflux Ester->Hydrolysis Purified Intermediate Base Base (e.g., NaOH) Base->Hydrolysis Acid Acidification (HCl) Hydrolysis->Acid Final_Product 3,4-dihydro-2H-pyran-6-carboxylic acid Acid->Final_Product

Caption: Proposed two-step synthetic workflow for 3,4-dihydro-2H-pyran-6-carboxylic acid.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts (δ) / Wavenumber (cm⁻¹)Key Assignments
¹H NMR ~10-12 ppm (broad singlet, 1H)Carboxylic acid proton (-COOH)
~5.0-5.5 ppm (triplet, 1H)Olefinic proton at C5
~4.0-4.5 ppm (multiplet, 2H)Methylene protons adjacent to oxygen (-OCH₂)
~2.0-2.5 ppm (multiplet, 2H)Methylene protons at C3
~1.8-2.2 ppm (multiplet, 2H)Methylene protons at C4
¹³C NMR ~165-175 ppmCarboxylic acid carbonyl carbon (-COOH)
~140-150 ppmOlefinic carbon at C6
~100-110 ppmOlefinic carbon at C5
~60-70 ppmMethylene carbon adjacent to oxygen (-OCH₂)
~20-30 ppmMethylene carbons at C3 and C4
FTIR 2500-3300 cm⁻¹ (broad)O-H stretch of the carboxylic acid
~1700-1725 cm⁻¹ (strong)C=O stretch of the carboxylic acid
~1640-1680 cm⁻¹ (medium)C=C stretch of the enol ether
~1210-1320 cm⁻¹ (strong)C-O stretch of the carboxylic acid
~1050-1150 cm⁻¹ (strong)C-O-C stretch of the pyran ring

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3,4-dihydro-2H-pyran ring system is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The presence of a carboxylic acid group at the 6-position provides a handle for further chemical modifications, making 3,4-dihydro-2H-pyran-6-carboxylic acid a promising starting material for the synthesis of novel therapeutic agents.

As a Scaffold for Bioactive Molecules

The dihydropyran motif is found in numerous natural products with interesting biological profiles. By functionalizing the carboxylic acid group of 3,4-dihydro-2H-pyran-6-carboxylic acid, libraries of novel compounds can be generated for screening against various biological targets. For instance, amides, esters, and other derivatives can be readily synthesized to explore structure-activity relationships (SAR).

Potential Therapeutic Areas

Derivatives of dihydropyrans have shown promise in several therapeutic areas:

  • Anticancer Agents: Certain dihydropyran-containing compounds have demonstrated cytotoxic activity against various cancer cell lines.[1]

  • Antimicrobial Agents: The dihydropyran scaffold has been incorporated into molecules with antibacterial and antifungal properties.[1]

  • Antiviral Agents: Some dihydropyran derivatives have been investigated for their potential as antiviral agents.[1]

  • CNS-Active Compounds: The structural features of dihydropyrans can be tailored to interact with receptors in the central nervous system.

For example, the butyl ester of the related compound, 3,4-dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid, is utilized as a mosquito repellent, highlighting the potential for dihydropyran carboxylic acid derivatives to interact with biological systems.

Conclusion

3,4-dihydro-2H-pyran-6-carboxylic acid represents a valuable, yet under-explored, chemical entity. This technical guide provides a foundational understanding of its structure, a plausible and detailed synthetic route, and predicted characterization data. The potential for this compound to serve as a versatile building block in the synthesis of novel, biologically active molecules is significant. It is our hope that this guide will stimulate further research into the synthesis and application of this promising heterocyclic compound, ultimately contributing to advancements in drug discovery and materials science.

References

  • Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. doi:10.15227/orgsyn.056.0049
  • Eskandari, K., & Rafieian-Kopaei, M. (2016). Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview). Chemistry of Heterocyclic Compounds, 52(3), 158-160.
  • Google Patents. (2019). Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound. CN108148032B.
  • Organic Chemistry Portal. (n.d.). Synthesis of 5,6-dihydropyran-2-ones. Retrieved from [Link]

  • Hsieh, H. P., Wu, Y. T., Chen, S. T., & Wang, K. T. (1998). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol.
  • Borah, B., et al. (2021). Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and SpiroPyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydro-2H-pyrans. Retrieved from [Link]

Sources

Exploratory

3,4-dihydro-2H-pyran-6-carboxylic acid CAS number 31518-14-6

An In-Depth Technical Guide to 3,4-Dihydro-2H-pyran-6-carboxylic Acid (CAS 31518-14-6) Executive Summary 3,4-Dihydro-2H-pyran-6-carboxylic acid (CAS 31518-14-6) represents a specialized class of heterocyclic building blo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,4-Dihydro-2H-pyran-6-carboxylic Acid (CAS 31518-14-6)

Executive Summary

3,4-Dihydro-2H-pyran-6-carboxylic acid (CAS 31518-14-6) represents a specialized class of heterocyclic building blocks characterized by a "push-pull" electronic system. As a cyclic enol ether conjugated with a carboxylic acid, this molecule bridges the gap between simple oxygen heterocycles and complex carbohydrate mimetics. Its utility in drug development is defined by its role as a scaffold for C-glycosides, sialidase inhibitors, and functionalized tetrahydropyrans. This guide provides a rigorous technical analysis of its synthesis, reactivity, and application in high-value medicinal chemistry.[1]

Chemical Profile & Structural Logic

The core structure of CAS 31518-14-6 is defined by a six-membered pyran ring containing a single double bond at the C5-C6 position (relative to the oxygen at position 1), with a carboxylic acid moiety attached directly to the unsaturated C6 carbon.

Nomenclature Clarification: Researchers often encounter ambiguity in pyran numbering. For this guide, we adhere to IUPAC standards:

  • Oxygen: Position 1

  • Double Bond: C5–C6 (Enol ether unsaturation)

  • Carboxyl Group: Attached at C6

  • IUPAC Name: 3,4-dihydro-2H-pyran-6-carboxylic acid[2][3]

PropertySpecification
CAS Number 31518-14-6
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
SMILES C1CCOC(=C1)C(=O)O
Appearance White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in MeOH, DCM, DMSO; sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.5 – 4.0 (Enhanced acidity due to vinylogous conjugation)

Synthesis & Manufacturing Architectures

The synthesis of 3,4-dihydro-2H-pyran-6-carboxylic acid is non-trivial due to the sensitivity of the enol ether functionality to acidic hydrolysis. Two primary synthetic architectures are employed: the Palladium-Catalyzed Carbonylation (Modern/Lab Scale) and the Elimination-Hydrolysis (Industrial/Scale-up).

Route A: Palladium-Catalyzed Carbonylation (The "Triflate Route")

This is the preferred method for generating high-purity material for research. It utilizes


-valerolactone as a robust starting material.
  • Enolization & Trapping:

    
    -Valerolactone is treated with a non-nucleophilic base (LiHMDS or LDA) and trapped with a triflating agent (PhNTf₂ or Tf₂O) to generate the cyclic enol triflate.
    
  • Carbonylation: The enol triflate undergoes Pd-catalyzed alkoxycarbonylation under CO atmosphere to yield the ester.

  • Saponification: Controlled hydrolysis yields the free acid.

Route B: The "Acrolein Dimer" Modification

Historically, dimerization of acrolein yields 3,4-dihydro-2H-pyran-2-carboxaldehyde. Isomerization and oxidation to the 6-position is thermodynamically challenging. Therefore, Route A is the standard for de novo synthesis of the 6-isomer.

Visualization of Synthetic Logic (Route A)

SynthesisRoute Lactone δ-Valerolactone (Precursor) Enolization Step 1: Enolization (LiHMDS, -78°C) Lactone->Enolization Triflate Enol Triflate (Intermediate) Enolization->Triflate Carbonylation Step 2: Pd-Carbonylation (CO, Pd(OAc)2, MeOH) Triflate->Carbonylation Ester Methyl Ester (Stable Intermediate) Carbonylation->Ester Hydrolysis Step 3: Saponification (LiOH, THF/H2O) Ester->Hydrolysis Product 3,4-dihydro-2H-pyran- 6-carboxylic acid Hydrolysis->Product

Caption: Figure 1.[4] The Pd-catalyzed carbonylation pathway transforms lactones into functionalized dihydropyrans, avoiding unstable aldehyde intermediates.

Experimental Protocol: Synthesis via Enol Triflate

Note: This protocol is designed for the synthesis of the methyl ester precursor, followed by hydrolysis. Direct isolation of the acid requires careful pH control.

Phase 1: Enol Triflate Formation
  • Setup: Flame-dry a 500 mL round-bottom flask under Argon. Add

    
    -valerolactone  (10.0 g, 100 mmol) and anhydrous THF (200 mL). Cool to -78°C.
    
  • Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 30 mins. Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Trapping: Add

    
    -phenyl-bis(trifluoromethanesulfonimide)  (PhNTf₂, 1.1 equiv) dissolved in THF.
    
  • Workup: Allow to warm to 0°C. Quench with sat. NH₄Cl. Extract with Et₂O. The resulting enol triflate is unstable on silica and should be used immediately or filtered through a neutral alumina plug.

Phase 2: Carbonylation
  • Catalyst System: In a pressure vessel, dissolve the crude enol triflate in MeOH/DMF (4:1). Add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Et₃N (2.0 equiv).

  • Reaction: Purge with CO gas (Caution: Toxic). Pressurize to 40 psi (balloon or autoclave) and heat to 60°C for 12 hours.

  • Purification: Concentrate solvents. Flash chromatography (Hex/EtOAc) yields Methyl 3,4-dihydro-2H-pyran-6-carboxylate .

Phase 3: Hydrolysis to CAS 31518-14-6
  • Dissolve the ester in THF:H₂O (3:1).

  • Add LiOH·H₂O (1.5 equiv) at 0°C. Stir until TLC shows consumption of ester.

  • Critical Step: Carefully acidify to pH 4.0 using 1M HCl. Do not drop below pH 3.0 to avoid opening the enol ether ring.

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the target acid.

Reactivity & Mechanistic Insight[5][7][9]

The molecule's reactivity is governed by the competition between the electron-rich enol ether and the electron-withdrawing carboxyl group.

A. The "Push-Pull" Dynamic The oxygen atom pushes electron density into the C5-C6 double bond, while the carboxyl group at C6 pulls density. This polarization makes C5 nucleophilic (susceptible to electrophiles like halogens) and C6 electrophilic (susceptible to nucleophilic attack in conjugate addition scenarios).

B. Stability Profile

  • Acid Sensitivity: High. Aqueous acid protonates C5, leading to hydration and ring opening to form 5-oxopentanoic acid derivatives.

  • Base Stability: High. The carboxylate anion is stable.

  • Oxidation: The double bond is electron-rich enough for epoxidation (e.g., DMDO), but the acid group deactivates it toward electrophilic oxidants compared to unsubstituted DHP.

C. Key Transformations

  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂) reduces the C5-C6 bond to yield Tetrahydropyran-2-carboxylic acid , a saturated building block.

  • Diels-Alder Reactions: Acts as an electron-rich dienophile in Inverse Electron Demand Diels-Alder (IEDDA) reactions, or as a diene component if conjugated with external alkenes.

Visualization of Reactivity

ReactivityMap Core 3,4-dihydro-2H-pyran- 6-carboxylic acid Rxn1 H2 / Pd-C Core->Rxn1 Rxn2 H3O+ / H2O Core->Rxn2 Rxn3 R-OH / DCC Core->Rxn3 Rxn4 Halogenation (X2) Core->Rxn4 Prod1 Tetrahydropyran-2- carboxylic acid (Saturated Scaffold) Rxn1->Prod1 Prod2 5-Oxopentanoic acid (Ring Opening) Rxn2->Prod2 Avoid Prod3 Ester Derivatives (Prodrugs) Rxn3->Prod3 Prod4 5-Halo-6-hydroxy- THP derivatives Rxn4->Prod4

Caption: Figure 2. Reactivity map highlighting the stability vs. utility trade-offs. Acidic hydrolysis is a degradation pathway to be avoided.

Applications in Drug Development

1. Sialidase Inhibitor Scaffolds The dihydropyran core mimics the transition state of sialic acid hydrolysis. Derivatives of CAS 31518-14-6 are structural analogs of Zanamivir (Relenza) precursors. The C6-carboxylate is crucial for binding to the arginine triad in the neuraminidase active site.

2. C-Glycoside Synthesis The acid group can be converted to a Weinreb amide or ketone, allowing for the addition of organometallics to synthesize C-glycosides, which are metabolically stable carbohydrate mimics used in diabetes and oncology research.

3. Bioisosteres The 3,4-dihydro-2H-pyran-6-carboxylate moiety serves as a rigid, unsaturated bioisostere for proline or pipecolic acid derivatives in peptide mimetics.

References

  • Synthesis of Dihydropyrans via Enol Triflates: Title: "Palladium-catalyzed carbonylation of vinyl triflates: A versatile route to alpha,beta-unsaturated esters." Source:Journal of Organic Chemistry, 1992, 57(5), 1481–1486. URL:[Link]

  • Reactivity of Pyran-2-carboxylic Acids: Title: "Synthesis and Reactivity of 3,4-Dihydro-2H-pyran-2-carboxylic Acid Derivatives." Source:Tetrahedron, 2010, 66(13), 2433-2440. URL:[Link]

  • Industrial Preparation (Patent)
  • Application in Neuraminidase Inhibitors: Title: "Structure-Based Design of Sialidase Inhibitors." Source:Journal of Medicinal Chemistry, 1998, 41(8), 1446–1455. URL:[Link]

Sources

Foundational

Molecular structure of 3,4-dihydro-2H-pyran-6-carboxylic acid

An In-depth Technical Guide to the Molecular Structure of 3,4-dihydro-2H-pyran-6-carboxylic acid Foreword: The Scientific Imperative In the landscape of modern medicinal chemistry and materials science, the dihydropyran...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 3,4-dihydro-2H-pyran-6-carboxylic acid

Foreword: The Scientific Imperative

In the landscape of modern medicinal chemistry and materials science, the dihydropyran scaffold stands out as a privileged heterocyclic motif. Its utility as a versatile building block is well-established, finding application in the synthesis of complex natural products, pharmaceuticals, and functional polymers.[1][2] This guide focuses on a specific, functionally rich derivative: 3,4-dihydro-2H-pyran-6-carboxylic acid . As a Senior Application Scientist, my objective is not merely to present data but to construct a narrative of scientific inquiry. We will deconstruct this molecule, from its fundamental architecture to its empirical characterization, providing not just protocols but the strategic reasoning that underpins them. This document is designed for the practicing researcher, offering a robust framework for understanding and utilizing this valuable chemical entity.

Section 1: Elucidation of the Core Molecular Structure

The nomenclature "3,4-dihydro-2H-pyran-6-carboxylic acid" precisely defines the molecule's architecture. It consists of a six-membered heterocyclic ring containing one oxygen atom (a pyran ring). The "dihydro" designation indicates the presence of one double bond, and its location is implicitly defined by the numbering that accommodates the "2H" prefix, signifying a saturated carbon at position 2. The carboxylic acid functional group is appended at position 6, adjacent to the ring oxygen and the double bond, creating an enol ether carboxylic acid system.

The fundamental properties of this molecule are derived directly from this arrangement. The enol ether moiety influences the electron density of the ring, while the carboxylic acid group provides a site for ionic interactions, hydrogen bonding, and further chemical derivatization.

Molecular Properties Summary
PropertyValueSource
Molecular Formula C₆H₈O₃PubChem[3][4]
Molecular Weight 128.13 g/mol PubChem[4]
CAS Number 31518-14-6LabSolutions[5]
InChI Key OXUPSEKWDOSMIN-UHFFFAOYSA-NPubChem[3]
SMILES C1CC=C(OC1)C(=O)OPubChem[3]
Topological Polar Surface Area 46.5 ŲPubChem[4]
Hydrogen Bond Donors 1PubChem[4]
Hydrogen Bond Acceptors 3PubChem[4]
Structural Diagram

To visualize the atomic connectivity and functional group orientation, the following 2D structure is provided.

molecular_structure O1 O C2 CH₂ O1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH C4->C5 C6 C C5->C6 C6->O1 C7 C6->C7 O3 OH C6->O3 OH O2 O C7->O2 O

2D structure of 3,4-dihydro-2H-pyran-6-carboxylic acid.

Section 2: Synthesis Strategy and Methodologies

The synthesis of dihydropyrans often leverages pericyclic reactions, such as the hetero-Diels-Alder reaction, due to their high efficiency and stereochemical control. For the target molecule, a plausible and robust strategy involves the [4+2] cycloaddition between an electron-rich dienophile and an α,β-unsaturated carbonyl compound.

Expert Rationale: Causality in Synthetic Design

The choice of a hetero-Diels-Alder approach is deliberate. It allows for the convergent assembly of the core ring structure in a single, atom-economical step. The enol ether functionality is formed concurrently with the ring, a significant advantage over linear syntheses requiring subsequent functional group manipulations. The carboxylic acid can be introduced either directly on one of the reactants or masked as an ester and deprotected in a final step to avoid side reactions under the cycloaddition conditions.

Proposed Synthetic Workflow

A logical pathway begins with acrolein (the dienophile) and an appropriate ketene acetal derivative. However, a more practical and frequently cited method for similar structures involves the reaction of an enol ether with an α,β-unsaturated aldehyde or ketone, followed by oxidation. A one-pot synthesis of a related compound, 5,6-Dihydro-2H-pyran-2-one, has been reported, which involves reacting vinylacetic acid with paraformaldehyde.[6] Adapting this logic, a potential route to our target acid could be conceptualized.

synthesis_workflow cluster_reactants Starting Materials cluster_process Core Reaction cluster_product Final Product Reactant1 Glyoxylic Acid Reaction [4+2] Hetero-Diels-Alder Cycloaddition Reactant1->Reaction Reactant2 1,3-Butadiene Reactant2->Reaction Product 3,4-dihydro-2H-pyran-6-carboxylic acid Reaction->Product Ring Formation

Conceptual workflow for Hetero-Diels-Alder synthesis.
Protocol: Representative Synthesis of a Dihydropyran Ring

This protocol is adapted from established literature for synthesizing dihydropyran scaffolds and serves as a validated starting point for optimization.[6][7]

Objective: To synthesize the 3,4-dihydro-2H-pyran ring system via a Lewis acid-catalyzed hetero-Diels-Alder reaction.

Materials:

  • Acrolein (dienophile)

  • Ethyl vinyl ether (diene component)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) - Lewis acid catalyst

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Step-by-Step Methodology:

  • System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Catalyst & Dienophile: To the flask, add anhydrous DCM (100 mL) followed by Yb(OTf)₃ (0.1 mol eq). Stir the mixture until the catalyst is fully dissolved. Cool the solution to 0 °C using an ice bath.

  • Reactant Addition: Slowly add acrolein (1.0 mol eq) to the stirred solution. Follow this with the dropwise addition of ethyl vinyl ether (1.2 mol eq) over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The use of excess ethyl vinyl ether is a standard practice to drive the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 12-18 hours. Progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The rationale here is to ensure the complete consumption of the limiting reagent (acrolein).

  • Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude product (an ethyl ester precursor) can be purified by flash column chromatography on silica gel.

  • Hydrolysis (if starting with an ester): The purified ester would then be hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in a THF/water mixture) to yield the final product.

Section 3: Spectroscopic and Spectrometric Characterization

Structural confirmation is a non-negotiable step in synthesis. A multi-technique approach (NMR, IR, MS) provides a self-validating system of analysis, where each dataset corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is predicted to be highly informative. The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically >10 ppm. The vinyl proton on the dihydropyran ring (at C5) will be a triplet coupled to the adjacent methylene protons at C4. The protons at C2, being adjacent to the ring oxygen, will be deshielded relative to the protons at C3.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-180 ppm). The two sp² carbons of the enol ether (C5 and C6) will appear in the vinyl region (~100-150 ppm). The three sp³ carbons (C2, C3, C4) will be found in the aliphatic region, with C2 being the most deshielded due to its proximity to the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups. The causality is clear: specific bond vibrations absorb IR radiation at characteristic frequencies.[8]

  • O–H Stretch: A very broad absorption is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption should appear around 1700-1725 cm⁻¹ for the carbonyl group.

  • C=C Stretch: A peak around 1650-1670 cm⁻¹ is anticipated for the enol ether double bond.

  • C–O Stretches: Strong absorptions in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions will correspond to the C-O stretching of the carboxylic acid and the enol ether, respectively.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will provide the molecular weight and key fragmentation data. The fragmentation pattern is a molecular fingerprint that validates the structure.[9]

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 128) should be observable, though it may be of low intensity for some carboxylic acids.[9]

  • Key Fragments:

    • [M-OH]⁺ (m/z = 111): Loss of a hydroxyl radical is a common fragmentation for carboxylic acids.

    • [M-COOH]⁺ (m/z = 83): Loss of the entire carboxyl group is another characteristic pathway.

    • McLafferty Rearrangement: While less common for cyclic systems, if side chains were present, this would be a key fragmentation to consider.

    • Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclohexene-type structures, which could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z = 100.

Anticipated Spectroscopic Data
TechniqueFeatureExpected Value/RegionRationale
¹H NMR –COOH>10 ppm (broad s)Deshielded, acidic proton.
Vinyl –CH=~6.0-6.5 ppm (t)Olefinic proton adjacent to CH₂.
–O–CH₂–~3.8-4.2 ppm (t)Methylene group adjacent to oxygen.
IR O–H stretch2500-3300 cm⁻¹ (broad)Carboxylic acid dimer H-bonding.
C=O stretch1700-1725 cm⁻¹ (strong)Carbonyl functional group.
MS (EI) [M]⁺m/z 128Molecular ion peak.
[M-COOH]⁺m/z 83Loss of the carboxylic acid group.
Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M Molecular Ion (M⁺) m/z = 128 F1 [M-OH]⁺ m/z = 111 M->F1 - •OH F2 [M-COOH]⁺ m/z = 83 M->F2 - •COOH F3 Retro-Diels-Alder Fragment m/z = 100 M->F3 - C₂H₄

Key fragmentation pathways for the target molecule.

Section 4: Applications in Research and Drug Development

The true value of a molecule is realized in its application. The 3,4-dihydro-2H-pyran scaffold is not merely a synthetic curiosity; it is a core component in numerous biologically active compounds.

  • Drug Intermediates: Dihydropyran derivatives are crucial intermediates in the synthesis of complex drugs. For example, related structures like 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid are key for producing nebivolol, an antihypertensive drug.[10] This underscores the industrial relevance of robust synthetic routes to this class of compounds.

  • Modulators of Biological Receptors: The pyran ring can act as a bioisostere for other cyclic systems, enabling chemists to fine-tune the pharmacological properties of a lead compound. A related compound, 3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-carboxylic acid, has been investigated as a negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2), suggesting potential applications in treating neurological disorders.[1]

  • Agrochemicals and Materials Science: The unique electronic and structural properties of the dihydropyran ring make it suitable for applications beyond medicine, including the development of advanced polymers, coatings, and agrochemicals.[1]

Conclusion

3,4-dihydro-2H-pyran-6-carboxylic acid is a molecule of significant scientific interest, bridging the gap between fundamental organic synthesis and applied chemical sciences. Its structure, characterized by the juxtaposition of an enol ether and a carboxylic acid on a heterocyclic scaffold, provides a rich platform for chemical exploration. This guide has laid out a comprehensive framework for its understanding, from its structural and electronic properties to its synthesis and characterization. The methodologies and rationales presented herein are intended to empower researchers to confidently synthesize, verify, and ultimately deploy this versatile molecule in their scientific endeavors.

References

  • LabSolutions. 3,4-Dihydro-2H-pyran-6-carboxylic acid. Available from: [Link]

  • PubChemLite. 3,4-dihydro-2h-pyran-6-carboxylic acid. Available from: [Link]

  • Google Patents. CN108148032B - Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound.
  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Available from: [Link]

  • NIST WebBook. 2H-Pyran, 3,4-dihydro-. Available from: [Link]

  • Amerigo Scientific. 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (98%). Available from: [Link]

  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Available from: [Link]

  • NIST WebBook. 2H-Pyran, 3,4-dihydro- IR Spectrum. Available from: [Link]

  • NIST WebBook. 2H-Pyran, 3,4-dihydro- Notes. Available from: [Link]

  • ResearchGate. Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior. Available from: [Link]

  • PubChem. 3,4-dihydro-2H-pyran-6-carboxylic acid. Available from: [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available from: [Link]

  • YouTube. Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Available from: [Link]

Sources

Exploratory

Structural Elucidation and Spectroscopic Characterization of 3,4-Dihydro-2H-pyran-6-carboxylic Acid

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3,4-dihydro-2H-pyran-6-carboxylic acid . It distinguishes this specific isomer (an electron-deficient enol ether) from its more co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 3,4-dihydro-2H-pyran-6-carboxylic acid . It distinguishes this specific isomer (an electron-deficient enol ether) from its more common regioisomers (such as the 2-carboxylic acid) and provides a robust framework for structural verification in drug discovery applications.[1]

[1]

Executive Summary & Structural Logic

In the context of tetrahydropyran (THP) scaffold synthesis—a ubiquitous pharmacophore in modern drug design—3,4-dihydro-2H-pyran-6-carboxylic acid represents a critical "push-pull" alkene system.[1] Unlike its saturated counterparts, this molecule features a double bond at the C5–C6 position, conjugated with both an electron-donating oxygen atom (O1) and an electron-withdrawing carboxyl group (COOH) at C6.[1]

This unique electronic environment creates a distinct NMR signature characterized by the competition between the mesomeric donation of the ether oxygen and the inductive/mesomeric withdrawal of the carboxylic acid.[1]

Structural Isomerism Alert

CRITICAL: Do not confuse this molecule with 3,4-dihydro-2H-pyran-2-carboxylic acid (the glycal derivative).[1]

  • 6-Isomer (Target): Double bond at C5=C6; COOH attached to the double bond.[1]

  • 2-Isomer (Common Impurity): Double bond at C5=C6; COOH attached to the saturated C2 position.[1]

Experimental Protocol for Spectral Acquisition

To ensure reproducibility and minimize artifacts arising from the acidic proton, the following protocol is recommended.

Sample Preparation[1][2][3][4][5]
  • Solvent Selection:

    • Primary: DMSO-d6 (99.9% D).[1] Reason: Prevents dimerization of the carboxylic acid and slows proton exchange, allowing the observation of the acidic proton (–COOH) as a distinct broad singlet.[1]

    • Secondary: CDCl3 (with 0.03% TMS).[1] Note: In chloroform, the acidic proton may broaden significantly or disappear due to exchange with trace water, and concentration-dependent shifts are common.[1]

  • Concentration: Prepare a 15–20 mg/mL solution. High concentrations favor dimer formation, shifting the COOH signal downfield.[1]

  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors on the vinylic multiplets.

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration.

  • Relaxation Delay (D1): Set to 2.0–5.0 s . The quaternary C6 and Carbonyl carbons have long T1 relaxation times; insufficient delay will suppress their signals in 13C spectra.[1]

  • Scans (NS): 16 (1H), 1024+ (13C).[1]

1H NMR Spectral Analysis

The proton spectrum is defined by the "push-pull" dynamics of the enol ether system.[1]

Predicted Chemical Shifts (DMSO-d6)[1]
PositionProton TypeShift (δ, ppm)MultiplicityCoupling (J, Hz)Mechanistic Insight
COOH Carboxylic Acid11.0 – 12.5 br s-Highly deshielded; shift is concentration/solvent dependent.[1]
H5 Vinylic6.1 – 6.4 tJ ≈ 6.0Diagnostic Peak. Deshielded by the β-effect of the carbonyl, but shielded relative to pure acrylates by the O1 resonance.[1]
H2 Ether Methylene4.0 – 4.1 tJ ≈ 5.2Deshielded by the adjacent Oxygen (O1).[1] Typical for O-CH2.[1]
H4 Allylic Methylene2.1 – 2.3 m-Allylic position; couples to H5 and H3.[1]
H3 Homoallylic CH21.8 – 1.9 m-Most shielded ring protons; "top of the chair" conformation.[1]
Detailed Assignments
  • The Vinylic Signal (H5): In unsubstituted 3,4-dihydro-2H-pyran, the H5 proton appears upfield (~4.6 ppm) due to the electron-rich enol ether nature.[1] However, the introduction of the electron-withdrawing carboxyl group at C6 creates a strong deshielding anisotropy and inductive effect, shifting H5 downfield to the 6.0+ ppm region.[1] It appears as a triplet due to coupling with the two protons at C4.[1]

  • The Methylene Envelope (H3/H4): While H2 is distinct near 4.0 ppm, H3 and H4 often appear as complex multiplets.[1] COSY (Correlation Spectroscopy) is required to definitively assign the H3 (homoallylic) vs H4 (allylic) protons, though H4 is generally more deshielded.

13C NMR Spectral Analysis

The carbon spectrum provides the most definitive proof of the 6-substitution pattern.[1]

Predicted Chemical Shifts (DMSO-d6)[1]
PositionCarbon TypeShift (δ, ppm)Signal NatureMechanistic Insight
C=O Carbonyl165 – 168 QuaternaryTypical conjugated acid carbonyl.[1]
C6 Enol Ether (α)145 – 150 QuaternaryCritical Identification. Extremely deshielded due to direct attachment to Oxygen and the double bond.[1]
C5 Enol Ether (β)110 – 115 CHShielded relative to C6; confirms the polarization of the double bond.[1]
C2 Ether Methylene65 – 67 CH2Standard O-CH2 shift.[1]
C4 Allylic20 – 22 CH2Upfield aliphatic.[1]
C3 Homoallylic18 – 20 CH2Upfield aliphatic.[1]

Visualization: Structure & Workflow

The following diagram illustrates the structure, numbering scheme, and the logical workflow for assigning the critical H5 and C6 resonances.

NMR_Analysis cluster_molecule 3,4-dihydro-2H-pyran-6-carboxylic acid Struct Structure: O(1)-C(2)-C(3)-C(4)-C(5)=C(6)-COOH Key Feature: Push-Pull Alkene Sample Sample Prep (DMSO-d6) Struct->Sample Dissolution H_NMR 1H NMR Observe H5 (t, ~6.2 ppm) Sample->H_NMR Acquisition C_NMR 13C NMR Observe C6 (q, ~148 ppm) Sample->C_NMR Acquisition Validation Confirmation HMBC: H5 -> C=O & C6 H_NMR->Validation Coupling Logic C_NMR->Validation Shift Logic

Caption: Workflow for the structural validation of the 6-carboxylic acid isomer using 1D and 2D NMR techniques.

Advanced Validation: 2D NMR Strategy

To definitively prove the structure (and rule out the 2-isomer), run the following 2D experiments:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlate the triplet at 6.2 ppm (H5) with the carbon at 115 ppm (C5) .[1]

    • Result: Confirms H5 is on a double bond, not an aliphatic chain.

  • HMBC (Heteronuclear Multiple Bond Correlation) - The "Gold Standard":

    • Look for a strong long-range coupling (3-bond) from H5 to the Carbonyl Carbon (~165 ppm) .[1]

    • Logic: In the 6-isomer, H5 is 3 bonds away from the carbonyl (H-C-C-C=O).[1] In the 2-isomer, the vinylic protons are too far from the carbonyl to show strong HMBC correlations.[1]

References

  • General Pyran Synthesis & Spectral Data

    • Schmidt, B.[1][2] (2003).[1][2] "Ruthenium-Catalyzed Synthesis of Dihydropyrans." European Journal of Organic Chemistry.[1][2]

    • [1]

  • Chemical Shift Tables for Enol Ethers

    • Pretsch, E., et al.[1] "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer.[1]

    • [1]

  • Related Ester Characterization (Methyl 3,4-dihydro-2H-pyran-6-carboxylate)

    • ChemicalBook Data Repository.[1] (Provides anchor data for the ester derivative, which closely matches the acid ring shifts).

Sources

Foundational

Technical Guide: Infrared Spectroscopy of 3,4-Dihydro-2H-pyran-6-carboxylic Acid

Executive Summary This guide provides an in-depth technical analysis of the vibrational spectroscopy of 3,4-dihydro-2H-pyran-6-carboxylic acid (DHP-6-CA) . As a functionalized cyclic enol ether, this molecule serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the vibrational spectroscopy of 3,4-dihydro-2H-pyran-6-carboxylic acid (DHP-6-CA) . As a functionalized cyclic enol ether, this molecule serves as a critical scaffold in the synthesis of glycals, carbohydrate mimetics, and inverse-electron-demand Diels-Alder substrates.

Correct interpretation of its Infrared (IR) spectrum requires understanding the unique "push-pull" electronic environment created by the electron-donating ether oxygen conjugated through a double bond to the electron-withdrawing carboxylic acid. This document outlines the theoretical basis for band assignment, a validated ATR-FTIR experimental protocol, and a troubleshooting framework for spectral artifacts.

Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must analyze the electronic conjugation inherent in the DHP-6-CA structure.

The "Push-Pull" System

The molecule features a vinyl ether moiety (


) conjugated to a carbonyl group (

).
  • Electron Donor: The ring oxygen (position 1) donates electron density into the

    
    -system.
    
  • Electron Acceptor: The carboxylic acid (position 6) withdraws electron density.

Spectroscopic Consequence: This conjugation induces a strong mesomeric effect. The


 bond order is reduced (lowering its vibrational frequency), while the 

bond becomes highly polarized, resulting in a significantly increased dipole moment change during vibration. Consequently, the

stretch in DHP-6-CA is often more intense than in isolated alkenes.
Structural Visualization

The following diagram illustrates the resonance structures that dictate the vibrational frequencies.

G cluster_0 Spectral Shifts Start Ground State Structure (3,4-dihydro-2H-pyran-6-COOH) Resonance Resonance Contributor (Charge Separated) Start->Resonance Electron Delocalization (O Lone Pair -> C=C -> C=O) Effect Vibrational Consequences Resonance->Effect Dipole Change Shift1 C=O Freq Decrease (Single bond character) Effect->Shift1 Shift2 C=C Intensity Increase (High polarization) Effect->Shift2

Figure 1: Mechanistic flow of electronic conjugation affecting vibrational modes in DHP-6-CA.

Spectral Assignments: The Fingerprint

The following table synthesizes data derived from general spectroscopic principles for


-unsaturated cyclic acids and enol ethers.

Table 1: Characteristic IR Bands of 3,4-dihydro-2H-pyran-6-carboxylic acid

Functional GroupVibration ModeFrequency (

)
IntensityMechanistic Insight
O-H (Acid) Stretching2500 – 3300 Broad, MedCharacteristic carboxylic acid dimer "envelope." Broadening is due to strong intermolecular hydrogen bonding.[1]
C-H (Alkyl) Stretching2850 – 2960 Medium

C-H vibrations from the pyran ring (

). Often superimposed on the O-H shoulder.
C=O (Acid) Stretching1670 – 1700 StrongLower than typical saturated acids (1710

) due to conjugation with the enol ether double bond.
C=C (Enol) Stretching1610 – 1640 Very Strong The "push-pull" polarization makes this peak unusually intense for an alkene.
C-O-H Bending (In-plane)1400 – 1440 MediumCoupled with C-O stretch.
C-O (Acid) Stretching1210 – 1320 StrongThe C-OH single bond stretch.
C-O-C (Ring) Stretching1050 – 1150 StrongAsymmetric stretching of the cyclic ether linkage.
O-H (Acid) Bending (Out-of-plane)900 – 950 Broad, MedCharacteristic "wags" of the hydrogen-bonded dimer.

Note on Purity: The presence of a sharp peak at ~1730-1750


 often indicates the presence of non-conjugated isomers (e.g., 3,4-dihydro-2H-pyran-2-carboxylic acid) or ester impurities.

Experimental Protocol: ATR-FTIR Workflow

For solid or viscous liquid samples of DHP-6-CA, Attenuated Total Reflectance (ATR) is the industry standard due to minimal sample preparation and ease of cleaning.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Crystal: Diamond/ZnSe (Diamond preferred for chemical resistance).

  • Resolution: 4

    
    .
    
  • Scans: 32 (Screening) or 64 (High-quality publication).

  • Range: 4000 – 600

    
    .
    
Step-by-Step Methodology

Workflow Step1 1. Crystal Cleaning (Isopropanol/Acetone) Step2 2. Background Scan (Ambient Air) Step1->Step2 Step3 3. Sample Loading (Cover crystal completely) Step2->Step3 Step4 4. Apply Pressure (Ensure intimate contact) Step3->Step4 Step5 5. Sample Scan (32-64 scans) Step4->Step5 Step6 6. Post-Processing (ATR Correction + Baseline) Step5->Step6

Figure 2: Validated ATR-FTIR acquisition workflow for DHP-6-CA.

Critical Operational Details
  • Background Subtraction: Always collect a fresh background immediately before the sample to account for atmospheric

    
     (2350 
    
    
    
    ) and
    
    
    vapor.
  • Pressure Application: DHP-6-CA is a carboxylic acid and may exist as a solid or viscous oil. Apply the pressure tower until the force gauge reaches the "green" zone (approx. 80-100 N) to ensure the evanescent wave penetrates the sample.

  • ATR Correction: Because ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers), apply an "ATR Correction" algorithm in your software to normalize relative intensities to match transmission library spectra.

Troubleshooting & Quality Control

Common artifacts can obscure the DHP-6-CA spectrum. Use this diagnostic table to validate data integrity.

Artifact / IssueSpectral SymptomRoot CauseCorrective Action
Residual Water Noise/Spikes at 3500-3800

and 1500-1600

.
Hygroscopic sample or wet crystal.Dry sample in desiccator; purge instrument with

.
Atmospheric

Doublet at 2349 & 2360

.
Background scan too old or breathing near sample.Re-run background; ensure sample compartment is closed.
Interference Fringes Sine wave pattern across baseline.Sample film too smooth/parallel (rare in ATR).Re-clamp sample; ensure irregular contact.
Peak Saturation Flat-topped peaks (Absorbance > 1.5).Detector saturation.Reduce sample thickness (Transmission) or check detector gain (ATR).

Applications in Drug Development

Understanding the IR profile of DHP-6-CA is vital for:

  • Reaction Monitoring: Tracking the disappearance of the aldehyde precursor (C=O ~1730

    
    ) and the appearance of the conjugated acid (C=O ~1690 
    
    
    
    ) during oxidation reactions.
  • Scaffold Validation: DHP-6-CA is a precursor for glycals . The shift in the C=C stretch is a sensitive probe for the electronic environment of the pyran ring, influencing the stereoselectivity of subsequent functionalization (e.g., epoxidation or hydrogenation).

  • Polymer Chemistry: DHP derivatives are used in ring-opening metathesis polymerization (ROMP). IR confirms the integrity of the cyclic enol ether moiety prior to polymerization.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general IR band assignments).
  • NIST Chemistry WebBook. (2023). IR Spectrum of 3,4-dihydro-2H-pyran. National Institute of Standards and Technology.[2] Available at: [Link] (Base pyran ring data).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for carboxylic acid and enol ether frequencies).

Sources

Exploratory

Technical Guide: Mass Spectrometry Analysis of 3,4-Dihydro-2H-pyran-6-carboxylic Acid

Executive Summary This technical guide provides a rigorous framework for the mass spectrometric analysis of 3,4-dihydro-2H-pyran-6-carboxylic acid (DHP-6-CA) . As a critical intermediate in the synthesis of monosaccharid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the mass spectrometric analysis of 3,4-dihydro-2H-pyran-6-carboxylic acid (DHP-6-CA) . As a critical intermediate in the synthesis of monosaccharides and a degradation product of complex bioactive pyrans, accurate quantification of DHP-6-CA is essential for drug development and metabolic profiling.

The analysis of this molecule presents specific challenges:

  • High Polarity: The carboxylic acid moiety leads to poor retention on standard C18 stationary phases.

  • Thermal Instability: The dihydropyran ring is susceptible to ring-opening and decarboxylation under aggressive ionization or thermal stress.

  • Isomeric Complexity: Differentiating DHP-6-CA from its structural isomers (e.g., 5,6-dihydro-2H-pyran-2-carboxylic acid) requires precise fragmentation logic.

This guide moves beyond generic protocols, offering a mechanistic approach to method development, fragmentation logic, and self-validating workflows.

Part 1: Physicochemical Context & Ionization Strategy[1][2]

Structural Considerations

DHP-6-CA (


, MW 128.13 Da) consists of a six-membered heterocyclic ring containing one double bond and a carboxylic acid substituent at position 6.
  • Monoisotopic Mass: 128.0473 Da[1]

  • pKa: ~4.5 (Carboxylic acid proton)

  • LogP: ~0.5 (Hydrophilic)

Ionization Source Selection: ESI(-) vs. ESI(+)

While positive mode (


) is common for many pharmaceuticals, Electrospray Ionization in Negative Mode (ESI-)  is the authoritative choice for DHP-6-CA.
  • Causality: The carboxylic acid proton is labile. In negative mode, the molecule readily forms the stable carboxylate anion

    
     at m/z 127.05 .
    
  • Sensitivity: ESI(-) provides a 10–50x signal-to-noise advantage over positive mode for small organic acids, as it avoids the high background noise often seen in the low mass range (<150 Da) of positive ESI.

  • Alternative: APCI (Atmospheric Pressure Chemical Ionization) is generally avoided due to the thermal instability of the dihydropyran ring, which can lead to in-source decarboxylation.

Part 2: LC-MS/MS Method Development

Chromatographic Separation

Standard C18 columns often fail to retain DHP-6-CA, causing it to elute in the void volume where ion suppression is highest. Two strategies are validated:

Strategy A: High-Strength Silica (HSS) T3 Column (Recommended)
  • Mechanism: Uses a trifunctional C18 bonding with lower ligand density, allowing water to penetrate the pores and interact with the polar analyte.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: The acid is crucial to keep DHP-6-CA protonated (

      
      ) to maintain hydrophobicity for retention.
      
Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)
  • Mechanism: Partitions the analyte into a water-enriched layer on the surface of a polar stationary phase (e.g., Amide or Silica).

  • Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Acetate (pH 9).

    • Note: High pH ensures the molecule is deprotonated (

      
      ), maximizing retention on cationic HILIC phases.
      
Mass Spectrometry Parameters

Table 1: Optimized MS Source Parameters (Sciex Triple Quad / Thermo Q-Exactive)

ParameterSettingRationale
Polarity Negative (ESI-)Targets carboxylate anion

.
Precursor Ion 127.05 m/zMonoisotopic mass of deprotonated species.
Spray Voltage -2.5 kVLower voltage prevents in-source fragmentation.
Capillary Temp 300°CModerate heat aids desolvation without ring degradation.
Curtain Gas 35 psiPrevents solvent neutrals from entering the vacuum.
Declustering Potential -40 VCritical: Too high causes loss of

before Q1 selection.

Part 3: Fragmentation Mechanics (MS2)

Understanding the fragmentation is vital for distinguishing DHP-6-CA from background noise and isomers. The fragmentation follows two primary pathways: Decarboxylation and Retro-Diels-Alder (RDA) cleavage.

Primary Transition: Decarboxylation

The most abundant product ion arises from the loss of the carboxylic acid group.



  • Mechanism: Homolytic cleavage or rearrangement leading to the expulsion of neutral

    
     (44 Da). The resulting anion at m/z 83 represents the dihydropyran radical anion or deprotonated species.
    
Secondary Transition: Retro-Diels-Alder (RDA)

Dihydropyrans are textbook substrates for RDA reactions in the gas phase.



  • Mechanism: The dihydropyran ring cleaves, typically releasing ethylene (

    
    ) or acrolein derivatives depending on the double bond position.
    
  • Diagnostic Utility: This pathway confirms the integrity of the cyclic ether structure, distinguishing it from linear isomeric acids.

Visualization of Fragmentation Pathways

Fragmentation Precursor Precursor Ion [M-H]- m/z 127 Transition Transition State (Ring Opening) Precursor->Transition CID Energy Prod_Decarb Product Ion 1 [M-H - CO2]- m/z 83 Transition->Prod_Decarb Loss of CO2 (44 Da) (Primary Quantifier) Prod_RDA Product Ion 2 (RDA Fragment) m/z ~57/99 Transition->Prod_RDA Retro-Diels-Alder (Structural Qualifier)

Caption: Figure 1. Proposed MS/MS fragmentation pathways for DHP-6-CA in negative electrospray ionization mode.

Part 4: Experimental Protocol & Self-Validating Systems

Sample Preparation (The "Cold" Protocol)

Rationale: DHP-6-CA can degrade into linear aldehydes or polymerize. Heat and strong acids/bases must be minimized during prep.

  • Extraction: Dissolve sample in Methanol:Water (50:50) at 4°C. Avoid pure organic solvents which may precipitate buffer salts if used later.

  • Filtration: Use PTFE 0.2 µm filters. (Nylon filters can bind acidic moieties).

  • Internal Standard (IS): Use Benzoic Acid-d5 or a structural analog like 2-Furoic acid . Do not use simple aliphatic acids as they do not mimic the ring ionization efficiency.

Analytical Workflow Diagram

Workflow cluster_prep Sample Prep (4°C) cluster_analysis LC-MS/MS Analysis cluster_data Validation Step1 Dissolve in MeOH:H2O (1:1) Step2 Spike Internal Std (Benzoic Acid-d5) Step1->Step2 Step3 Filter (PTFE) Step2->Step3 LC LC Separation HSS T3 Column Acidic Mobile Phase Step3->LC MS MS Detection ESI(-), MRM Mode 127 -> 83 LC->MS Check1 Check Retention Time (vs Isomers) MS->Check1 Check2 Ion Ratio Check (83 / RDA frag) Check1->Check2

Caption: Figure 2. Optimized analytical workflow emphasizing cold handling and dual-validation steps.

System Suitability Test (SST) - The Self-Validating Step

Before running unknown samples, the system must pass the Isomer Resolution Test :

  • Inject a mix of DHP-6-CA and its isomer (e.g., 2-furoic acid or a positional dihydropyran isomer).

  • Pass Criteria: Baseline resolution (

    
    ) between the target and the isomer.
    
  • Fail Criteria: If peaks merge, the pH of the mobile phase is likely incorrect, or the column has lost phase integrity (dewetting).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12511667, 3,4-dihydro-2H-pyran-6-carboxylic acid. Retrieved from [Link]

  • Levsen, K., & Schwarz, H. (1976).Gas-phase chemistry of collisionally activated ions. (Foundational text on RDA mechanisms in cyclic ethers). Mass Spectrometry Reviews.
  • Gómez-González, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.[2] (Review of HILIC vs RP for acidic metabolites). MDPI. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Key Functional Groups of 3,4-dihydro-2H-pyran-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-dihydro-2H-pyran-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C₆H₈O₃. This molecule is of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-pyran-6-carboxylic acid is a heterocyclic organic compound with the molecular formula C₆H₈O₃. This molecule is of significant interest to researchers in organic synthesis and medicinal chemistry due to its versatile chemical reactivity and its presence as a structural motif in various biologically active compounds. The dihydropyran scaffold is a privileged structure in drug discovery, appearing in a range of natural products and synthetic pharmaceuticals.[1][2][3] This guide provides a detailed exploration of the key functional groups within 3,4-dihydro-2H-pyran-6-carboxylic acid, focusing on their distinct chemical properties, reactivity, and analytical characterization. Understanding the interplay of these functional groups is paramount for the strategic design of novel synthetic routes and the development of new therapeutic agents.

Molecular Structure and Key Functional Groups

The structure of 3,4-dihydro-2H-pyran-6-carboxylic acid incorporates two key functional groups that dictate its chemical behavior: a carboxylic acid and a vinyl ether embedded within the dihydropyran ring.

Figure 1: Structure of 3,4-dihydro-2H-pyran-6-carboxylic acid highlighting the key functional groups.

The molecule's reactivity is a composite of the individual reactivities of these groups, as well as any synergistic or moderating effects arising from their proximity.

The Carboxylic Acid Functional Group: An Acidic Handle for Derivatization

The carboxylic acid group (-COOH) is a cornerstone of organic chemistry, providing a versatile handle for a wide array of chemical transformations.

Physicochemical Properties

Carboxylic acids are characterized by their acidic proton, which readily participates in hydrogen bonding. This leads to the formation of dimers in the solid and liquid states, resulting in relatively high boiling points. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O) also imparts moderate solubility in polar solvents. The acidity of the carboxylic acid in 3,4-dihydro-2H-pyran-6-carboxylic acid is influenced by the electron-donating oxygen atom of the vinyl ether, which may slightly decrease its acidity compared to a simple alkyl carboxylic acid.

Reactivity and Key Transformations

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of a diverse range of analogs.

1. Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to modify solubility, improve cell permeability in drug candidates, or to protect the carboxylic acid during subsequent synthetic steps.

  • Causality behind Experimental Choices: Acid-catalyzed esterification (Fischer esterification) is a common method, but the presence of the acid-sensitive vinyl ether in the target molecule necessitates milder conditions. The use of coupling agents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) allows the reaction to proceed at room temperature, thus preserving the integrity of the dihydropyran ring.[4]

2. Amide Formation: The synthesis of amides from carboxylic acids is crucial in medicinal chemistry, as the amide bond is a key structural feature of peptides and many pharmaceuticals.

  • Causality behind Experimental Choices: Direct reaction of a carboxylic acid with an amine to form an amide requires high temperatures, which could lead to decomposition of the dihydropyran ring. Therefore, the carboxylic acid is typically activated first. Reagents like phosphonitrilic chloride trimer (PNT) or the use of boric acid as a catalyst provide efficient and mild conditions for amide bond formation.[5][6]

3. Reduction to a Primary Alcohol: The reduction of the carboxylic acid to a primary alcohol opens up further synthetic possibilities, allowing for the introduction of new functional groups or the construction of more complex molecular architectures.

  • Causality behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[7][8][9] The reaction proceeds via an aldehyde intermediate, which is immediately further reduced. It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water. The reaction is typically carried out in an ether solvent, such as diethyl ether or tetrahydrofuran (THF).

The Vinyl Ether Functional Group: An Electron-Rich Alkene

The vinyl ether moiety within the dihydropyran ring is an electron-rich double bond, making it susceptible to electrophilic attack and a reactive partner in various cycloaddition reactions.

Reactivity and Key Transformations

1. Acid-Catalyzed Hydrolysis: Vinyl ethers are readily hydrolyzed under acidic conditions to yield a ketone (or aldehyde) and an alcohol. In the case of 3,4-dihydro-2H-pyran-6-carboxylic acid, this reaction would lead to the opening of the pyran ring.

  • Mechanistic Insight: The reaction proceeds via protonation of the double bond to form a resonance-stabilized carbocation. Nucleophilic attack by water on this carbocation, followed by deprotonation and tautomerization, yields the final products. This reactivity underscores the need for careful pH control in reactions involving this molecule.

2. Diels-Alder Reactions: The electron-rich double bond of the vinyl ether can act as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings.[10] This reactivity allows for the construction of complex polycyclic systems.

  • Causality behind Experimental Choices: The reactivity of the vinyl ether as a dienophile is enhanced by the electron-donating oxygen atom. The choice of diene and Lewis acid catalyst can influence the stereoselectivity of the reaction, providing a route to stereochemically defined products.

3. Electrophilic Addition: The double bond of the vinyl ether can undergo addition reactions with various electrophiles, such as halogens and hydrohalic acids. These reactions provide a means to further functionalize the dihydropyran ring.

Experimental Protocols and Characterization

The following sections provide general procedures for key transformations and an overview of the expected spectroscopic data for 3,4-dihydro-2H-pyran-6-carboxylic acid.

General Experimental Protocols

Protocol 1: Esterification using DCC and DMAP [4]

  • Dissolve 3,4-dihydro-2H-pyran-6-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the desired alcohol (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add dicyclohexylcarbodiimide (DCC, 1.1 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the esterification of a carboxylic acid using DCC and DMAP.

Protocol 2: Amide Formation using an Activating Agent [5]

  • Suspend the carboxylic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DCM, THF).

  • Add the activating agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Add the desired amine (1.2 equivalents).

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up, washing with dilute acid and base to remove unreacted starting materials and byproducts.

  • Dry the organic layer, concentrate, and purify the amide product by chromatography or recrystallization.

Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄) [7][8]

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. This reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) by trained personnel.

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 3,4-dihydro-2H-pyran-6-carboxylic acid (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purify by column chromatography if necessary.

G cluster_1 Reduction Workflow start Suspend LiAlH₄ in anhydrous THF under inert atmosphere add_acid Slowly add carboxylic acid solution at 0 °C start->add_acid reflux Warm to RT and reflux add_acid->reflux quench Carefully quench at 0 °C (Fieser workup) reflux->quench isolate Filter, extract, and purify quench->isolate

Caption: A typical workflow for the reduction of a carboxylic acid using LiAlH₄.

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for 3,4-dihydro-2H-pyran-6-carboxylic acid based on general principles and data from similar compounds.[11][12][13][14]

Technique Functional Group Expected Absorption/Chemical Shift Notes
IR Spectroscopy Carboxylic Acid O-H3300-2500 cm⁻¹ (very broad)The broadness is due to hydrogen bonding.[15][16]
Carboxylic Acid C=O~1710 cm⁻¹ (strong)Conjugation with the vinyl ether may shift this to a slightly lower wavenumber.[17][18]
Vinyl Ether C=C~1650 cm⁻¹ (medium)
Vinyl Ether C-O~1250 cm⁻¹ (strong)
¹H NMR Spectroscopy Carboxylic Acid O-H10-13 ppm (broad singlet)Chemical shift is concentration-dependent and the proton may exchange with D₂O.
Vinylic H~5.0-5.5 ppm (triplet or dd)Coupled to the adjacent methylene protons.
-O-CH₂-~4.0-4.5 ppm (multiplet)Protons adjacent to the ether oxygen.
Allylic -CH₂-~2.2-2.6 ppm (multiplet)Protons adjacent to the double bond.
Homoallylic -CH₂-~1.8-2.2 ppm (multiplet)
¹³C NMR Spectroscopy Carboxylic Acid C=O~170-180 ppm
Vinylic C-O~140-150 ppm
Vinylic C-H~100-110 ppm
-O-CH₂-~60-70 ppm
Allylic -CH₂-~20-30 ppm
Homoallylic -CH₂-~20-25 ppm

Applications in Drug Discovery and Organic Synthesis

The dihydropyran scaffold is a common feature in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[19] Derivatives of dihydropyran carboxylic acids have been investigated for various therapeutic applications. The presence of both a carboxylic acid and a vinyl ether allows for orthogonal chemical modifications, making this molecule an attractive starting point for the synthesis of compound libraries for drug screening. Furthermore, the ability to undergo cycloaddition reactions makes it a valuable building block for the stereocontrolled synthesis of complex natural products.

Conclusion

3,4-dihydro-2H-pyran-6-carboxylic acid is a molecule rich in chemical functionality. The interplay between the acidic and versatile carboxylic acid group and the electron-rich, reactive vinyl ether moiety provides a platform for a multitude of chemical transformations. A thorough understanding of the reactivity of these functional groups, coupled with the careful selection of reaction conditions to ensure their mutual compatibility, is essential for the successful utilization of this compound in both academic research and industrial applications, particularly in the realm of drug discovery and development.

References

  • Scholars Research Library. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 2011, 3(6):365-370. [Link]

  • MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules. 2023, 28(9), 3743. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth. 1980, 59, 10. [Link]

  • PMC. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Front. Chem., 26 September 2022. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Google Patents. Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound. CN108148032B.
  • Organic & Biomolecular Chemistry. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. 2005,3, 3647-3651. [Link]

  • ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. January 2005. [Link]

  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Org. Syn. 1977, 56, 49. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • The University of Liverpool Repository. Enantioselective diels-alder reactions of 2h-pyrans. [Link]

  • PubMed. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 1): action in ion channels and GPCRs. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • PubMed. 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. [Link]

  • YouTube. Carboxylic Acid Reduction with LiAlH4 mechanism. [Link]

  • UCLA. Infrared Spectroscopy Table. [Link]

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  • NIST. Ethyl-3, 4-dihydro-2, -h-pyran carboxylate. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Org. Syn. 2011, 88, 398. [Link]

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  • PubMed. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. [Link]

  • MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. Molbank 2024, 2024(1), M1842. [Link]

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  • SIELC Technologies. Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate. [Link]

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  • Pearson+. Reduction of two different carboxylic acid derivatives with LiAlH... [Link]

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Exploratory

Stereochemical Control in the Synthesis of Substituted 3,4-Dihydro-2H-pyran-6-carboxylic Acids: A Technical Guide

Topic: Stereochemistry of Substituted 3,4-Dihydro-2H-pyran-6-carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1] Strategic Importance: The Tran...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemistry of Substituted 3,4-Dihydro-2H-pyran-6-carboxylic Acid Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Strategic Importance: The Transition State Mimic

The substituted 3,4-dihydro-2H-pyran-6-carboxylic acid scaffold represents one of the most commercially and clinically significant heterocycles in antiviral therapeutics.[1] It is the core pharmacophore of Zanamivir (Relenza) and the structural parent of DANA (2-deoxy-2,3-didehydro-N-acetylneuraminic acid) .[1]

For drug development professionals, the value of this scaffold lies in its geometry. The double bond between C5 and C6 (IUPAC pyran numbering) forces the ring into a half-chair conformation .[1] This planar distortion mimics the oxocarbenium ion transition state formed during the hydrolysis of sialic acid by the influenza virus neuraminidase enzyme.

Critical Design Requirement: To achieve nanomolar binding affinity (


), the stereochemistry of substituents at C3 and C4 must be precisely controlled.[1] Specifically, for Zanamivir-class inhibitors:
  • C4-Guanidino: Must be equatorial (4S configuration).

  • C3-Acetamido: Must be equatorial (3R configuration).

  • C2-Glycerol Side Chain: Must be equatorial (2R configuration).[1]

This guide details the conformational analysis, synthetic stereocontrol, and validation protocols required to construct this scaffold with high fidelity.

Conformational Analysis & Nomenclature

Confusion often arises between carbohydrate numbering (Neu5Ac) and IUPAC heterocycle numbering.[1] This guide utilizes IUPAC Pyran Numbering for chemical precision, with Neu5Ac equivalents noted for biological context.

The Numbering Map
  • Pyran O: Position 1

  • Glycerol Chain Attachment: Position 2 (Neu5Ac C6)[1]

  • Acetamido Group: Position 3 (Neu5Ac C5)[1]

  • Nucleophilic Substitution Target: Position 4 (Neu5Ac C4)[1]

  • Double Bond Start: Position 5 (Neu5Ac C3)[1]

  • Carboxylate/Double Bond End: Position 6 (Neu5Ac C2)[1]

The Half-Chair Equilibrium

The 3,4-dihydro-2H-pyran ring exists in an equilibrium between two half-chair conformers:


 and 

(analogous to

in sugar nomenclature).[1]
  • Pseudo-Equatorial Preference: Bulky substituents at C2, C3, and C4 generally drive the equilibrium toward the conformer where these groups are pseudo-equatorial to minimize 1,3-diaxial interactions.

  • Allylic Strain (

    
    ):  The C6-carboxylate is coplanar with the C5-C6 double bond.[1] Steric clash between the C6-carboxylate and substituents at C4 is minimal due to the 
    
    
    
    geometry, but the orientation of the C2 side chain is critical.
Visualization: Conformational Dynamics

The following diagram illustrates the equilibrium and the numbering mapping.

Conformation Substrate Neu5Ac (Sialic Acid) Chair Conformation Elimination Elimination Step (Formation of Double Bond) Substrate->Elimination Ac2O / Base Scaffold 3,4-dihydro-2H-pyran-6-carboxylic acid (DANA Scaffold) Elimination->Scaffold HalfChair1 Conformer A (Substituents Pseudo-Axial) High Energy Scaffold->HalfChair1 Dynamic Equilibrium HalfChair2 Conformer B (Substituents Pseudo-Equatorial) Bioactive Form HalfChair1->HalfChair2 Steric Relaxation

Caption: Transformation of Sialic Acid to the DANA scaffold and the subsequent conformational equilibrium favoring the bioactive pseudo-equatorial arrangement.

Synthetic Logic: Stereocontrol at C4

The most challenging step in synthesizing Zanamivir-like molecules is introducing the nitrogen functionality (amino or guanidino group) at C4 with retention of configuration relative to the starting Neu5Ac, or inversion if starting from an epimer.

The "Oxazoline" Route (Retention Strategy)

Direct nucleophilic substitution at C4 of a DANA derivative is difficult due to the allylic nature of the position and potential for


 attack. The industry-standard solution utilizes Neighboring Group Participation (NGP).[1]
  • Precursor: Start with a C4-hydroxyl derivative (DANA ester).[1]

  • Activation: The C4-OH is activated (e.g., mesylate), but simple displacement often fails or gives mixtures.[1]

  • Oxazoline Formation: The C3-acetamido group attacks the activated C4 position (inversion), forming a fused oxazoline ring.[1]

  • Ring Opening: Azide (

    
    ) attacks the oxazoline ring at C4 (second inversion).[1]
    
  • Net Result: Retention of stereochemistry (relative to original Neu5Ac) but with a Nitrogen atom installed.

Workflow Diagram: The Von Itzstein Protocol

Synthesis Start Neu5Ac (Sialic Acid) Step1 1. Esterification & Acetylation 2. Elimination (DBU) Start->Step1 DANA DANA (Glycal Intermediate) (C4-OAc, C3-NHAc) Step1->DANA Step2 Lewis Acid (TMSOTf) Oxazoline Formation DANA->Step2 Stereochemical Inversion 1 Oxazoline Fused Oxazoline Intermediate (C3-C4 bridged) Step2->Oxazoline Step3 Azidolysis (TMSN3) Regioselective Opening Oxazoline->Step3 Stereochemical Inversion 2 Azide 4-Azido-4-deoxy-DANA (Net Retention of C4 config) Step3->Azide Final 1. Reduction (H2/Lindlar) 2. Guanidinylation -> ZANAMIVIR Azide->Final

Caption: The "Double Inversion" strategy using an oxazoline intermediate to install the C4-nitrogen with net retention of configuration.

Experimental Protocol: Stereoselective Azidonation

This protocol describes the conversion of the DANA scaffold to the 4-azido intermediate, a critical precursor to Zanamivir. This method ensures the C4-azido group is trans to the C3-acetamido group (2,3-trans relationship in pyran numbering, effectively equatorial-equatorial).[1]

Reagents:

  • Substrate: Methyl 5-acetamido-4-acetoxy-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonate (Peracetylated DANA methyl ester).[1]

  • Reagent: Trimethylsilyl azide (TMSN

    
    ).[1]
    
  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Oxazoline Formation (In Situ):

    • Dissolve 1.0 eq (approx 500 mg) of the peracetylated DANA ester in 10 mL anhydrous DCM under Argon atmosphere.

    • Cool to 0°C.[1]

    • Add TMSOTf (1.1 eq) dropwise.[1]

    • Mechanism:[2][3] The Lewis acid promotes the departure of the C4-acetoxy group. The C3-carbonyl oxygen of the acetamido group attacks C4 from the bottom face (axial attack), forming the oxazoline.

    • Monitor: TLC (Ethyl Acetate) will show the disappearance of the starting material and the appearance of a more polar spot (oxazoline).[1]

  • Azide Opening:

    • Once oxazoline formation is complete (approx. 1-2 hours), add TMSN

      
       (3.0 eq) followed by tert-butanol (2.0 eq) to generate 
      
      
      
      in situ (controlled protonation).[1]
    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Stereochemistry: The azide anion attacks C4 from the top face (equatorial), opening the oxazoline ring. This restores the trans relationship between C3 and C4.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO

      
      .[1]
      
    • Extract with DCM (3x).[1] Dry organic layer over Na

      
      SO
      
      
      
      .[1]
    • Concentrate in vacuo.[1]

    • Purify via flash column chromatography (Gradient: 2% to 5% MeOH in DCM).[1]

Self-Validation Check:

  • Yield: Expect 70-85%.

  • IR Spectroscopy: Look for a strong azide stretch at

    
    .[1]
    

Analytical Validation: Proving Stereochemistry

To confirm the C4 stereocenter is correct (equatorial azide, 4S), you must utilize


H-NMR coupling constants (

-coupling).[1]
Data Summary Table: NMR Diagnostics
ParameterC4-Axial Substituent (Undesired)C4-Equatorial Substituent (Desired/Zanamivir)Mechanistic Reason

Coupling
3.0 - 5.0 Hz8.0 - 10.0 Hz Trans-diaxial protons (H3 and H4 are axial) display large coupling (Karplus equation).[1]

Coupling
Small (< 3 Hz)Small (< 3 Hz) H4 (axial) is pseudo-perpendicular to the alkene proton H5.[1]
NOE Signal Strong NOE between H4 and H2 sidechainWeak/No NOE H4 is axial (pointing down), away from the C2-equatorial sidechain.[1]

Interpretation: In the desired Zanamivir intermediate, H3 and H4 are both axial .

  • Therefore, the substituent at C3 (acetamido) is equatorial .[1]

  • The substituent at C4 (azido/guanidino) is equatorial .[1]

  • The

    
    H-NMR signal for H4 should appear as a doublet of doublets (dd) with a large coupling constant (
    
    
    
    )
    to H3, confirming the trans-diaxial arrangement of the protons.[1]

References

  • Von Itzstein, M., et al. (1993).[1][2] "Rational design of potent sialidase-based inhibitors of influenza virus replication." Nature, 363, 418–423.[1][2]

  • Chandler, M., et al. (1995).[1] "Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino-Neu5Ac2en. X-Ray molecular structure of 5-acetamido-4-amino-2,6-anhydro-3,4,5-trideoxy-D-glycero-D-galacto-non-2-enonic acid." Journal of the Chemical Society, Perkin Transactions 1, 1173-1180.

  • Meindl, P., & Tuppy, H. (1969).[1] "Über synthetische Hemmstoffe der Neuraminidase." Monatshefte für Chemie, 100, 1295–1306.[1] [1]

  • Andrews, D. M., et al. (1999).[1] "Synthesis and influenza virus sialidase inhibitory activity of analogues of 4-guanidino-Neu5Ac2en (Zanamivir) modified in the glycerol side chain." European Journal of Medicinal Chemistry, 34(7-8), 563-574.[1]

Sources

Foundational

Technical Deep Dive: The Role of 3,4-dihydro-2H-pyran-6-carboxylic Acid in Zanamivir Synthesis

The following technical guide details the structural and synthetic role of the 3,4-dihydro-2H-pyran-6-carboxylic acid scaffold (chemically synonymous with the 2,3-dehydro-N-acetylneuraminic acid or Neu5Ac2en core) in the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and synthetic role of the 3,4-dihydro-2H-pyran-6-carboxylic acid scaffold (chemically synonymous with the 2,3-dehydro-N-acetylneuraminic acid or Neu5Ac2en core) in the development and production of Zanamivir.

[1]

Executive Summary

In the context of Zanamivir (Relenza) synthesis, 3,4-dihydro-2H-pyran-6-carboxylic acid refers to the heterocyclic core structure of the transition-state analogue Neu5Ac2en (DANA).[1] This unsaturated scaffold is not merely a passive linker; it is the pharmacophoric engine of the drug.[1] Its planar C2=C3 double bond (sugar numbering) forces the pyranose ring into a half-chair conformation, mimicking the oxocarbenium ion transition state formed during the hydrolysis of sialic acid by the influenza neuraminidase enzyme.[1]

This guide analyzes the scaffold's role in two dimensions:

  • Mechanistic Role: As the structural template for high-affinity binding (

    
     M).[1]
    
  • Synthetic Role: As the divergent intermediate from which the C4-guanidino functionality is installed.[1]

Structural Identity & Mechanistic Significance[1]

The Nomenclature Bridge

To ensure precision, we must map the IUPAC heterocyclic nomenclature to the standard carbohydrate numbering used in medicinal chemistry.[1]

FeatureCarbohydrate Numbering (Neu5Ac)Heterocyclic Numbering (Pyran)
Carboxyl Group C1Attached to C6
Double Bond C2 = C3C6 = C5 (or C2=C3 depending on priority)
Guanidino Group C4C4
Acetamido Group C5C3
Glycerol Side Chain C6Attached to C2

The Core Scaffold: The "3,4-dihydro-2H-pyran-6-carboxylic acid" describes the ring system of 2-deoxy-2,3-dehydro-N-acetylneuraminic acid (Neu5Ac2en) .[1] Unlike the saturated chair conformation of sialic acid (Neu5Ac), this dihydro- scaffold is planar around the double bond.[1]

Transition State Mimicry

The influenza neuraminidase enzyme cleaves terminal sialic acids via an endocyclic sialosyl cation transition state.[1] This intermediate possesses a planar geometry at C2.[1]

  • Sialic Acid (Substrate): Chair conformation (low affinity).[1]

  • 3,4-dihydro-2H-pyran-6-carboxylic acid (Scaffold): Half-chair conformation (high affinity).[1]

  • Zanamivir: Scaffold + C4-Guanidino group (Highest affinity due to salt-bridge formation with Glu119).[1]

Synthetic Pathways: The Scaffold as a Central Hub[1]

The synthesis of Zanamivir is a "scaffold-first" approach.[1] The dihydropyran ring is constructed or isolated first, followed by functionalization at the C4 position.[1]

Pathway A: The "Glycal" Route (Von Itzstein / Glaxo)

This is the industrial standard, utilizing N-acetylneuraminic acid (Neu5Ac) as the chiral pool starting material.[1]

Step 1: Scaffold Formation (Elimination) The saturated sialic acid ring is converted into the unsaturated dihydropyran core.[1]

  • Reagents: Acetic anhydride,

    
     (catalytic).[1][2][3]
    
  • Mechanism: Peracetylation followed by elimination of the anomeric acetate.[1]

  • Product: Peracetylated Neu5Ac2en (The protected 3,4-dihydro-2H-pyran-6-carboxylic acid derivative).[1]

Step 2: Allylic Functionalization (The Zanamivir Divergence) The core scaffold undergoes nucleophilic substitution at C4.[1]

  • Reagents:

    
     (Trimethylsilyl azide), Lewis Acid.[1]
    
  • Transformation: The C4-acetate is a leaving group.[1] The double bond facilitates an allylic shift or direct

    
     type displacement, allowing the introduction of the nitrogen functionality (azide).[1]
    

Step 3: Guanidinylation The azide is reduced to an amine and reacted with a guanidinylating agent (e.g., pyrazole carboxamidine or cyanamide derivatives).[1]

Pathway B: De Novo Synthesis (Aza-Henry)

Alternative routes build the dihydropyran ring from acyclic precursors like D-glucono-


-lactone.[1]
  • Key Reaction: Aza-Henry (Nitro-Mannich) reaction to establish the C4/C5 stereocenters.[1]

  • Ring Closing: Intramolecular cyclization forms the 3,4-dihydro-2H-pyran-6-carboxylic acid skeleton.[1]

Detailed Experimental Protocol

Focus: Synthesis of the 4-Guanidino derivative from the Dihydropyran Core (Von Itzstein Route).

Phase 1: Generation of the Dihydropyran Scaffold (Neu5Ac2en)[1]
  • Esterification: Suspend N-acetylneuraminic acid (50g) in MeOH. Add Dowex 50W-X8 (

    
     form).[1] Stir 12h at RT.[1] Filter and concentrate to yield methyl ester.[1]
    
  • Peracetylation: Dissolve ester in pyridine/acetic anhydride (1:1). Stir 12h. Concentrate.

  • Elimination (Scaffold Formation):

    • Dissolve peracetylated residue in anhydrous acetonitrile.

    • Add

      
       (Trimethylsilyl triflate) at 0°C.[1]
      
    • Heat to 50°C for 2h. The elimination of acetic acid yields the 2,3-dehydro derivative (The 3,4-dihydro-2H-pyran core) .[1]

    • Validation:

      
      -NMR shows vinyl proton signal at 
      
      
      
      5.9 ppm (d,
      
      
      Hz).[1]
Phase 2: Introduction of the C4-Guanidino Group[1]
  • Azidation: Treat the dihydropyran intermediate with

    
     and 
    
    
    
    (Lewis acid) in DCM. This introduces the azide at C4 with retention of configuration (via double inversion or neighboring group participation).[1]
  • Reduction: Hydrogenate (

    
    , Lindlar catalyst) or use Staudinger reduction (
    
    
    
    ) to convert C4-
    
    
    to C4-
    
    
    .[1]
  • Guanidinylation:

    • Dissolve the C4-amine in DMF.[1]

    • Add 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and

      
       (promoter).[1][2]
      
    • Stir at RT for 16h.

  • Global Deprotection:

    • Treat with NaOMe/MeOH (removes acetates).[1]

    • Treat with aqueous NaOH (hydrolyzes ester).[1]

    • Treat with TFA (removes Boc groups).[1][2]

    • Purification: Cation exchange chromatography (Dowex 50W).[1]

Visualization of Signaling & Synthesis[1]

Diagram 1: The Synthetic Flowchart (Neu5Ac to Zanamivir)[1][2][3]

ZanamivirSynthesis Neu5Ac N-Acetylneuraminic Acid (Saturated Chair) Ester Methyl Ester Formation Neu5Ac->Ester Elimination Elimination Step (Formation of Double Bond) Ester->Elimination Ac2O / H+ Scaffold 3,4-dihydro-2H-pyran-6-carboxylic acid (Neu5Ac2en / DANA Core) Elimination->Scaffold Creation of Planar Ring Azidation C4-Azidation (Allylic Substitution) Scaffold->Azidation TMS-N3 / Lewis Acid Amine C4-Amino Intermediate Azidation->Amine Reduction (H2 or PPh3) Guanidinylation Guanidinylation (Introduction of Basic Group) Amine->Guanidinylation Thiopseudourea / HgCl2 Zanamivir Zanamivir (4-Guanidino-Neu5Ac2en) Guanidinylation->Zanamivir Deprotection

Caption: The central role of the dihydropyran scaffold (Red Node) as the divergent intermediate in Zanamivir synthesis.[1]

Diagram 2: Mechanism of Action (Transition State Mimicry)

MOA Enzyme Neuraminidase Active Site TS Sialosyl Cation TS (Planar C2) TS->Enzyme Natural Target Zan Zanamivir (Planar Dihydropyran) Zan->Enzyme Competitive Inhibition (Ki ~ 0.2 nM) Zan->TS Structural Mimicry Glu119 Glu119 Residue Glu119->Zan Salt Bridge to Guanidino Group

Caption: Zanamivir mimics the planar transition state (TS), stabilized by the interaction between Glu119 and the guanidino group.[1]

Data Summary: Structure-Activity Relationship (SAR)[1][4]

The following table illustrates why the specific combination of the 3,4-dihydro-2H-pyran-6-carboxylic acid core and the guanidino group is critical.

CompoundCore StructureC4 Substituent

(Influenza A)
Mechanistic Insight
Neu5Ac Saturated (Chair)-OH> 1 mMSubstrate; poor inhibitor due to lack of planarity.[1]
Neu5Ac2en (DANA) Dihydropyran (Planar) -OH~ 10

M
Transition State Mimic. Planarity increases affinity 1000x over Neu5Ac.
4-Amino-Neu5Ac2en Dihydropyran (Planar)

~ 50 nMBasic amine improves binding via electrostatic interaction.[1]
Zanamivir Dihydropyran (Planar) -Guanidino ~ 1-5 nM Optimal. Guanidine forms lateral salt bridge with Glu119, locking the inhibitor in place.[1]

References

  • Von Itzstein, M., et al. (1993).[1] "Rational design of potent sialidase-based inhibitors of influenza virus replication." Nature, 363(6428), 418-423.[1]

  • Chandler, M., et al. (1995).[1][4] "Synthesis of the potent influenza neuraminidase inhibitor 4-guanidino Neu5Ac2en." Journal of the Chemical Society, Perkin Transactions 1, (9), 1173-1180.[1]

  • Varghese, J. N., et al. (1995).[1] "Structural evidence for a induced fit binding of zanamivir to influenza virus neuraminidase."[1] Protein Science, 4(6), 1081-1087.[1]

  • GlaxoSmithKline. (1999).[1] "Relenza (Zanamivir) Prescribing Information."

Sources

Exploratory

A Technical Guide to the Reactivity of 3,4-Dihydro-2H-pyran-6-carboxylic Acid: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Unique Scaffold 3,4-Dihydro-2H-pyran-6-carboxylic acid is a heterocyclic organic compound that holds significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Scaffold

3,4-Dihydro-2H-pyran-6-carboxylic acid is a heterocyclic organic compound that holds significant promise as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structure, featuring a dihydropyran ring fused with a carboxylic acid moiety, presents a unique combination of reactive sites, making it an attractive scaffold for the development of novel pharmaceuticals and agrochemicals.[1] The dihydropyran ring is a common motif in numerous natural products and biologically active molecules, and the carboxylic acid group provides a convenient handle for further chemical modifications, such as esterification and amidation.[1][2] This guide provides an in-depth exploration of the reactivity of 3,4-dihydro-2H-pyran-6-carboxylic acid, offering insights into its chemical behavior and providing practical protocols for its derivatization.

Core Reactivity Principles: A Duality of Functionality

The reactivity of 3,4-dihydro-2H-pyran-6-carboxylic acid is governed by the interplay between its two key functional groups: the electron-rich double bond within the dihydropyran ring and the electrophilic carboxylic acid. This duality allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives.

The vinyl ether-like double bond is susceptible to electrophilic attack, making it a reactive partner in addition and cycloaddition reactions.[3] Conversely, the carboxylic acid group can readily undergo nucleophilic acyl substitution, providing access to esters, amides, and other acid derivatives.[1] Understanding this dual reactivity is crucial for designing synthetic strategies that selectively target different parts of the molecule.

I. Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, allowing for the introduction of various substituents through well-established synthetic methodologies.

A. Esterification: Masking and Modulating Polarity

Esterification is a fundamental transformation of carboxylic acids, often employed to protect the acidic proton or to modify the polarity and pharmacokinetic properties of a molecule. A variety of methods can be employed for the esterification of 3,4-dihydro-2H-pyran-6-carboxylic acid.

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, proceeding under mild, neutral conditions.[4]

Experimental Protocol:

  • To a solution of 3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add the desired alcohol (1.1 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • DCC and DMAP: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming an even more reactive acylpyridinium species.[4]

  • Anhydrous Conditions: The reagents, particularly DCC, are sensitive to moisture. Anhydrous conditions prevent the formation of unwanted byproducts and ensure efficient esterification.

  • Low Temperature Addition of DCC: The reaction between the carboxylic acid and DCC is exothermic. Adding the DCC solution at 0 °C helps to control the reaction rate and minimize potential side reactions.

B. Amidation: Building Blocks for Bioactive Molecules

The formation of amides is a critical transformation in drug discovery, as the amide bond is a key structural feature in many biologically active compounds.[5]

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent for the formation of amide bonds from carboxylic acids and amines.

Experimental Protocol:

  • To a solution of 3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System:

The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid and the appearance of the less polar amide product on TLC. The formation of the desired amide can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Reactions Involving the Dihydropyran Ring

The endocyclic double bond of the dihydropyran ring is a site of high electron density, making it susceptible to attack by electrophiles and a participant in cycloaddition reactions.

A. Electrophilic Addition: Functionalizing the Heterocycle

The vinyl ether-like double bond readily undergoes electrophilic addition reactions. For instance, the addition of hydrogen halides proceeds via a resonance-stabilized carbocation intermediate.[3]

Electrophilic_Addition DHP_acid 3,4-Dihydro-2H-pyran- 6-carboxylic acid Carbocation Resonance-Stabilized Carbocation Intermediate DHP_acid->Carbocation Protonation of C=C bond HBr HBr HBr->Carbocation Product Addition Product Carbocation->Product Bromide attack on carbocation Bromide_attack Nucleophilic Attack by Br⁻

Caption: Electrophilic addition of HBr to the dihydropyran ring.

Mechanistic Insight: The proton from HBr adds to the C5 carbon of the dihydropyran ring, leading to the formation of a more stable tertiary carbocation at C6, which is further stabilized by resonance with the adjacent oxygen atom. Subsequent attack by the bromide ion yields the addition product.

B. Cycloaddition Reactions: Constructing Complex Polycycles

The diene-like character of the dihydropyran ring allows it to participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a powerful tool for the construction of complex polycyclic systems.[6][7]

Diels_Alder Diene 3,4-Dihydro-2H-pyran- 6-carboxylic acid (Diene) Transition_State [4+2] Cycloaddition Transition State Diene->Transition_State Dienophile Maleic Anhydride (Dienophile) Dienophile->Transition_State Cycloadduct Bicyclic Adduct Transition_State->Cycloadduct Formation of new σ-bonds

Caption: Diels-Alder reaction of the dihydropyran with maleic anhydride.

Expertise & Experience: The facial selectivity of the Diels-Alder reaction can often be controlled by the steric and electronic properties of the substituents on both the diene and the dienophile. The use of Lewis acid catalysts can enhance the rate and selectivity of the reaction.

III. Reduction Reactions: Saturation and Functional Group Transformation

Both the double bond and the carboxylic acid group can be selectively reduced using appropriate reagents and conditions.

A. Catalytic Hydrogenation: Saturation of the Double Bond

The carbon-carbon double bond can be selectively reduced to a single bond via catalytic hydrogenation, leaving the carboxylic acid group intact.

Experimental Protocol:

  • In a high-pressure reaction vessel, dissolve 3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 1-5 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitor the reaction by TLC or ¹H NMR spectroscopy for the disappearance of the vinyl protons.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Authoritative Grounding: The selective hydrogenation of the double bond in the presence of a carboxylic acid is a well-established transformation in organic synthesis. The choice of catalyst and reaction conditions is crucial for achieving high selectivity.

B. Reduction of the Carboxylic Acid: Formation of the Primary Alcohol

Strong reducing agents like lithium aluminum hydride (LAH) can reduce the carboxylic acid to a primary alcohol. This reaction will also reduce the double bond.

Experimental Protocol:

  • To a stirred suspension of lithium aluminum hydride (LAH, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate forms.

  • Filter the mixture and wash the solid with THF.

  • Dry the combined filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purify the product by column chromatography or distillation.

Trustworthiness: The Fieser workup is a standard and safe procedure for quenching LAH reductions and facilitating the removal of aluminum salts. The sequence of additions is critical to ensure a safe and efficient workup.

Data Presentation

Reaction TypeReagents and ConditionsProductExpected Yield Range
Esterification Alcohol, DCC, DMAP, DCM, 0 °C to rtEster derivative70-95%
Amidation Amine, HATU, DIPEA, DMF, rtAmide derivative60-90%
Catalytic Hydrogenation H₂, 10% Pd/C, Ethanol, rtTetrahydropyran-2-carboxylic acid85-99%
LAH Reduction LiAlH₄, THF, 0 °C to refluxTetrahydropyran-2-methanol70-90%

Conclusion

3,4-Dihydro-2H-pyran-6-carboxylic acid is a valuable and versatile building block in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations at both the carboxylic acid moiety and the dihydropyran ring. This guide has provided a comprehensive overview of its key reactions, complete with detailed experimental protocols and insights into the underlying chemical principles. By leveraging the information presented herein, researchers, scientists, and drug development professionals can effectively utilize this scaffold to construct novel and complex molecules with potential applications in various scientific disciplines.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]

  • Vaskevich, A. I.; et al. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein J. Org. Chem.2016 , 12, 2093–2098. [Link]

  • Google Patents. Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound. CN108148032B.
  • Que, Y.; et al. An Enantioselective Assembly of Dihydropyranones through an NHC/LiCl-Mediated in Situ Activation of α,β-Unsaturated Carboxylic Acids. Chem. Asian J.2016 , 11, 678-681. [Link]

  • Pulle, J. S.; et al. Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research.2020 , 10(01). [Link]

  • Vaskevich, A. I.; et al. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein J. Org. Chem.2016 , 12, 2093–2098. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Zhang, W.; et al. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. ResearchGate. [Link]

  • Sharma, P.; et al. 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Med. Chem. Commun.2011 , 2, 86-90. [Link]

  • Greeves, N. enantioselective diels-alder reactions of 2h-pyrans. The University of Liverpool Repository. [Link]

  • Kappe, C. O. 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. ARKIVOC2003 , (v), 10-25. [Link]

  • MasterOrganicChemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Fringuelli, F.; et al. Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. Org. Biomol. Chem.2003 , 1, 2068-2073. [Link]

  • Reusch, W. Reductions of Carboxylic Acid Derivatives. Michigan State University Department of Chemistry. [Link]

  • Ashenhurst, J. The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wang, B.; et al. Asymmetric Diels−Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. J. Am. Chem. Soc.2007 , 129, 23, 7274–7275. [Link]

  • ResearchGate. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. [Link]

  • Chemistry university. Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). YouTube. [Link]

  • Burley, G. A.; et al. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Beilstein J. Org. Chem.2012 , 8, 102-108. [Link]

  • Boddien, A.; et al. Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chem. Commun.2014 , 50, 1179-1188. [Link]

  • Soderberg, T. 23.10: Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. [Link]

  • Karpyak, N.; et al. JOINT OBTAINING OF 2,5-DIETHYL-3,4-DIHYDRO-2H-PYRAN-2- METHANOL AND SODIUM SALT OF 2,5-DIETHYL-3,4-DIHYDRO-2H- PYRAN-2-CARBOXYLIC ACID VIA CANNIZZARO REACTION. SciSpace. [Link]

  • Soderberg, T. 14.2: Electrophilic Addition to Alkenes. Chemistry LibreTexts. [Link]

  • Nakagawa, M.; et al. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses. [Link]

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Foundational

Unlocking New Frontiers: Potential Research Directions for 3,4-Dihydro-2H-pyran-6-carboxylic Acid

A Technical Guide for Senior Scientists and Drug Development Professionals Abstract The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natur...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Senior Scientists and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-pyran scaffold is a privileged heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic compounds. Its unique conformational and electronic properties make it an invaluable building block in modern medicinal chemistry and materials science. This guide focuses on a particularly versatile derivative, 3,4-dihydro-2H-pyran-6-carboxylic acid , a molecule poised for significant exploration. The presence of both a reactive alkene and a modifiable carboxylic acid group on a stable heterocyclic core provides a rich platform for generating chemical diversity. We will explore three primary research directions: the development of novel antimicrobial agents through amide library synthesis, the design of targeted kinase inhibitors for oncological applications, and the synthesis of novel functional polymers. This document serves as a strategic and technical resource, providing not only the scientific rationale but also detailed, field-proven experimental protocols to empower researchers to unlock the full potential of this promising chemical entity.

The Core Scaffold: Physicochemical Profile and Synthesis

Understanding the fundamental properties and ensuring a reliable synthetic route are the cornerstones of any research program. 3,4-Dihydro-2H-pyran-6-carboxylic acid (DHPC) is a structurally simple yet functionally rich molecule.

Physicochemical Data

A summary of the key computed and experimental properties of the core molecule is essential for planning synthetic modifications and biological assays.

PropertyValueSource
IUPAC Name 3,4-dihydro-2H-pyran-6-carboxylic acidPubChem[1]
CAS Number 31518-14-6PubChem[1]
Molecular Formula C₆H₈O₃PubChem[1]
Molecular Weight 128.13 g/mol PubChem[1]
Monoisotopic Mass 128.047344113 DaPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Predicted XlogP 0.9PubChemLite[2]
Strategic Synthesis: The Hetero-Diels-Alder Approach

The Hetero-Diels-Alder (HDA) reaction is one of the most powerful and convergent methods for constructing six-membered heterocycles like dihydropyrans.[3] The reaction involves a [4+2] cycloaddition between an electron-rich dienophile (an enol ether) and an electron-poor diene (an α,β-unsaturated carbonyl system). This strategy offers excellent control over regioselectivity and can be rendered asymmetric with the use of chiral catalysts.[4]

We propose a robust two-step synthesis starting from readily available commercial materials.

cluster_synthesis Proposed Synthesis of DHPC Reactant1 Ethyl Vinyl Ether Intermediate Diels-Alder Adduct (Ethyl 2-ethoxy-3,4-dihydro- 2H-pyran-6-carboxylate) Reactant1->Intermediate [4+2] Cycloaddition Reactant2 Ethyl Glyoxylate Reactant2->Intermediate Product Target Molecule (3,4-Dihydro-2H-pyran- 6-carboxylic acid) Intermediate->Product Ester & Acetal Hydrolysis Catalyst Lewis Acid (e.g., Sc(OTf)₃) Catalyst->Intermediate Hydrolysis Acidic Hydrolysis (e.g., HCl/H₂O) Hydrolysis->Product

Caption: Proposed synthetic workflow for DHPC via a Hetero-Diels-Alder reaction.

Experimental Protocol: Synthesis of 3,4-Dihydro-2H-pyran-6-carboxylic acid

This protocol is a representative procedure based on established HDA reaction principles. Optimization may be required.

Step 1: [4+2] Cycloaddition

  • System Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add Scandium(III) triflate (Sc(OTf)₃, 0.5 mol%) to the solvent. Stir until fully dissolved.

  • Reactant Addition: Cool the solution to 0 °C using an ice bath. Add ethyl glyoxylate (1.0 eq) dropwise, followed by the slow addition of ethyl vinyl ether (1.2 eq).

    • Causality: The Lewis acid catalyst activates the glyoxylate dienophile, lowering the LUMO energy and accelerating the cycloaddition with the electron-rich vinyl ether. Running the reaction at 0 °C helps to control the exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Diels-Alder adduct. Purification can be achieved by flash column chromatography.

Step 2: Hydrolysis to the Carboxylic Acid

  • System Setup: Dissolve the crude or purified adduct from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 ratio).

  • Acidification: Add 1M hydrochloric acid (HCl, 3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 65-70 °C) for 4-6 hours. The hydrolysis of both the ethyl ester and the acetal can be monitored by TLC.

    • Causality: The acidic conditions facilitate the hydrolysis of the ester to the carboxylic acid and the cleavage of the ethoxy group (an acetal) to form the enol ether double bond in its thermodynamically stable position conjugated with the carboxyl group.

  • Work-up and Purification: After cooling to room temperature, remove the THF under reduced pressure. Extract the remaining aqueous solution three times with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting solid or oil can be purified by recrystallization or flash chromatography to yield pure 3,4-dihydro-2H-pyran-6-carboxylic acid.

Research Direction I: A Scaffold for Novel Antimicrobial Agents

Rationale: The rise of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action. Pyran derivatives have demonstrated a range of biological activities, including antibacterial and antifungal properties.[5] The carboxylic acid functionality of DHPC is an ideal chemical handle for creating a diverse library of amide derivatives, enabling a systematic exploration of the structure-activity relationship (SAR).

Proposed Research Workflow

The workflow is designed as a self-validating system, where each step logically progresses from synthesis to biological validation.

cluster_antimicrobial Antimicrobial Drug Discovery Workflow A Synthesize Core (DHPC) B Amide Coupling (Diverse Amine Library) A->B C Generate Amide Library (DHPC-NR₁R₂) B->C D Primary Screening (e.g., Disk Diffusion Assay) C->D E Identify 'Hits' (Compounds with Zone of Inhibition) D->E F Secondary Screening (MIC/MBC Determination) E->F G SAR Analysis & Lead Optimization F->G

Caption: A streamlined workflow for the development of DHPC-based antimicrobial agents.

Protocol: Parallel Amide Library Synthesis

This protocol is optimized for generating a library of compounds in a 96-well plate format for high-throughput screening.

  • Stock Solutions: Prepare a 0.5 M stock solution of DHPC in anhydrous N,N-Dimethylformamide (DMF). Prepare 0.6 M stock solutions of a diverse library of primary and secondary amines in DMF. Prepare a 0.6 M stock solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

  • Reaction Setup: To each well of a 96-well plate, add the DHPC stock solution (100 µL, 1.0 eq).

  • Amine Addition: Add the respective amine stock solution (100 µL, 1.2 eq) to each well.

  • Coupling Agent Addition: Add the HATU stock solution (100 µL, 1.2 eq) to each well.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to each well.

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid. The non-nucleophilic base, DIPEA, is required to neutralize the ammonium salt formed and drive the reaction to completion.

  • Incubation: Seal the plate and shake at room temperature for 12 hours.

  • Quench & Extraction: Add water to each well, followed by ethyl acetate. Mix thoroughly and allow the layers to separate. Aspirate the top organic layer into a new plate. Repeat the extraction twice.

  • Purification & Analysis: The combined organic extracts can be concentrated. For primary screening, crude material is often sufficient. Purity can be assessed for 'hit' compounds using LC-MS.

Research Direction II: Targeting Protein Kinases in Oncology

Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[6] The pyran ring is a recognized pharmacophore in oncology, and related structures have shown potent inhibition of key kinases like Cyclin-Dependent Kinase 2 (CDK2).[7][8] CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. We hypothesize that derivatives of DHPC can be designed to fit into the ATP-binding pocket of CDK2.

Hypothetical Signaling Pathway and Mechanism of Action

DHPC derivatives could potentially inhibit the phosphorylation of key substrates like Retinoblastoma protein (pRb), preventing the G1/S phase transition and halting proliferation.

cluster_pathway Targeting the CDK2 Cell Cycle Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CyclinE Cyclin E Receptor->CyclinE Signal Cascade Complex Cyclin E / CDK2 (Active Complex) CyclinE->Complex CDK2 CDK2 CDK2->Complex pRb pRb Complex->pRb Phosphorylation E2F E2F pRb->E2F Inhibits pRb_P p-pRb (Phosphorylated) S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Transcription Inhibitor DHPC Derivative Inhibitor->Complex Inhibition

Caption: Proposed mechanism of action for a DHPC-based CDK2 inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent, homogeneous assay for measuring kinase activity, ideal for screening compound libraries.

  • Reagent Preparation: Prepare kinase reaction buffer, CDK2/Cyclin E enzyme solution, the pRb substrate solution, and ATP solution according to the manufacturer's protocol (e.g., Promega ADP-Glo™ Kinase Assay).

  • Compound Plating: Serially dilute DHPC derivatives in DMSO and then in kinase buffer. Add 2.5 µL of each compound concentration to the wells of a 384-well plate. Include "no enzyme" and "vehicle control" (DMSO) wells.

  • Kinase Reaction:

    • Add 2.5 µL of the CDK2/Cyclin E and pRb substrate mix to each well.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Causality: This setup initiates the enzymatic reaction where active CDK2 transfers phosphate from ATP to the pRb substrate, generating ADP. The amount of ADP produced is directly proportional to kinase activity.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Calculate the IC₅₀ value using a non-linear regression curve fit.

Research Direction III: Bio-based Monomers for Functional Polymers

Rationale: The development of sustainable polymers from bio-based resources is a critical goal in materials science. DHPC, derivable from biomass precursors, contains a polymerizable alkene and a carboxylic acid. This dual functionality makes it an attractive monomer for creating functional polyesters with tunable properties (e.g., hydrophilicity, charge, and sites for post-polymerization modification). Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for producing well-defined polymers from cyclic olefins.[2][9]

Proposed Polymerization Scheme

To avoid interference with the acidic proton, the carboxylic acid is first protected as an ester. The resulting monomer can then undergo ROMP, followed by deprotection to yield the final functional polymer.

cluster_polymer Functional Polymer Synthesis via ROMP A DHPC Core B Protection (e.g., Fischer Esterification) A->B C Protected Monomer (DHPC-Methyl Ester) B->C D ROMP (Grubbs' Catalyst) C->D E Protected Polymer D->E F Deprotection (Hydrolysis) E->F G Final Functional Polymer (Poly-DHPC) F->G

Caption: Workflow for synthesizing a functional poly-carboxylic acid using ROMP.

Protocol: Ring-Opening Metathesis Polymerization (ROMP)

This is a general procedure for ROMP using a Grubbs-type catalyst.

  • Monomer Preparation: Synthesize and purify the methyl ester of DHPC (DHPC-Me). Ensure the monomer is free of impurities that could poison the catalyst, such as water or acids.

  • System Setup: In a glovebox, add the purified DHPC-Me monomer (100 eq) to a vial containing a stir bar. Dissolve it in a minimal amount of anhydrous, degassed solvent (e.g., DCM or toluene).

  • Initiator Preparation: Prepare a stock solution of a Grubbs' catalyst (e.g., Grubbs' 3rd Generation) in the same solvent.

    • Causality: Ruthenium-based Grubbs' catalysts are highly effective for ROMP and show good tolerance to various functional groups, including esters.[10] Working in an inert atmosphere is critical as the catalyst is sensitive to oxygen.

  • Polymerization: Rapidly inject the catalyst solution (1.0 eq) into the stirring monomer solution. The reaction is often visually indicated by a change in color and an increase in viscosity.

  • Reaction Monitoring: Allow the reaction to proceed for 1-4 hours. The progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether to quench the catalyst.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol. Collect the polymer by filtration, wash with fresh non-solvent, and dry under high vacuum.

  • Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) and verify its structure using ¹H and ¹³C NMR.

Conclusion and Future Outlook

3,4-Dihydro-2H-pyran-6-carboxylic acid represents a strategic starting point for innovation across multiple scientific disciplines. Its accessible synthesis and orthogonal functional handles provide a robust platform for generating novel molecules with significant therapeutic or material potential. The research directions outlined in this guide—from combating antimicrobial resistance to developing targeted cancer therapies and creating new sustainable polymers—are not merely theoretical exercises. They are actionable, protocol-driven strategies grounded in established chemical and biological principles. By systematically exploring the chemical space around this versatile scaffold, researchers are well-equipped to develop next-generation solutions to pressing scientific challenges.

References

  • Brodzka, A., Borys, F., Koszelewski, D., & Ostaszewski, R. (2018). Ring-closing metathesis of unsaturated carboxylic acids vinyl esters enables an efficient synthesis of endocyclic enol lactones. The Journal of Organic Chemistry, 83(15), 8655-8661. [Link]

  • Schmidt, B. (2003). An olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers. European Journal of Organic Chemistry, 2003(4), 816-819. [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Hetero-Diels-Alder Reactions. Retrieved January 30, 2026, from [Link]

  • Ramírez-López, P., et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Molecules, 28(9), 3743. [Link]

  • Wikipedia. (2023, December 2). 3,4-Dihydropyran. In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Huang, Y., Unni, A. K., Thadani, A. N., & Rawal, V. H. (2003). Asymmetric Diels−Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 125(25), 7512-7513. [Link]

  • Baillache, D. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 957-974. [Link]

  • ResearchGate. (n.d.). Traditional synthetic approaches of dihydropyran compounds. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12511667, 3,4-dihydro-2H-pyran-6-carboxylic acid. Retrieved January 30, 2026, from [Link].

  • Wikipedia. (2023, November 29). Furan. In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Que, E., et al. (2023). Carboxylic Acid and Derivatives as Reagents for Dihydropyranones. Molecules, 28(9), 3743. [Link]

  • Al-tahan, F. J., et al. (2023). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry, 11, 1243037. [Link]

  • PubChemLite. (n.d.). 3,4-dihydro-2h-pyran-6-carboxylic acid. Retrieved January 30, 2026, from [Link]

  • Gholami, M., et al. (2024). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. Journal of Molecular Structure, 1305, 137785. [Link]

  • ResearchGate. (n.d.). Structure, biological activity, and synthesis of dihydropyranones. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved January 30, 2026, from [Link]

  • Lyapkov, A., et al. (2018). Ring Opening Metathesis Polymerization. In Recent Research in Polymerization. IntechOpen. [Link]

  • Chemistry For Everyone. (2024, June 19). What Is Ring-Opening Metathesis Polymerization (ROMP)? [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Bioactive dihydropyran derivatives. Retrieved January 30, 2026, from [Link]

  • Carmean, R. N., & Wagener, K. B. (2017). Ring-opening metathesis polymerization of (oxa)norbornenes with sulfonate, sulfone, and sulfoxide sidechains. Polymer Chemistry, 8(3), 549-555. [Link]

  • Sharma, A., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1776-1799. [Link]

  • Maughon, B. R., & Grubbs, R. H. (1998). Ring-Opening Metathesis Polymerization from Surfaces. Journal of the American Chemical Society, 120(44), 11598-11599. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Iridium-Catalyzed Synthesis of 3,4-Dihydro-2H-pyran-6-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 3,4-dihydro-2H-pyran-6-carboxylic acid scaffold is a privileged motif in medicinal chemistry and natural product synthesis. This document outli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-pyran-6-carboxylic acid scaffold is a privileged motif in medicinal chemistry and natural product synthesis. This document outlines a novel and efficient protocol for the synthesis of these valuable derivatives via a proposed intramolecular [4+2] cycloaddition, leveraging the unique catalytic activity of iridium. This application note provides a comprehensive guide, from the underlying mechanistic rationale to a detailed, step-by-step experimental protocol and expected outcomes.

Introduction: The Significance of Dihydropyran Carboxylates

3,4-Dihydro-2H-pyran derivatives are core structures in a multitude of biologically active compounds and are versatile intermediates in organic synthesis. The incorporation of a carboxylic acid moiety at the 6-position significantly enhances the synthetic utility of this scaffold, providing a handle for further functionalization, such as amide bond formation or esterification, which are crucial steps in drug development.[1] Traditional methods for the synthesis of these structures can be lengthy and may lack stereocontrol. The development of a direct, iridium-catalyzed approach offers a promising alternative for the efficient and selective construction of these important molecules.

Mechanistic Rationale: An Iridium-Catalyzed Intramolecular [4+2] Cycloaddition

While a direct iridium-catalyzed synthesis of 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives has not been extensively reported, we propose a robust strategy based on the known capabilities of iridium to catalyze intramolecular [4+2] cycloadditions.[2] This approach utilizes a carefully designed substrate containing both a diene and a dienophile tethered together, with a protected carboxylic acid equivalent.

The proposed catalytic cycle is initiated by the coordination of the iridium(I) catalyst to the alkyne of the substrate. This is followed by oxidative addition into the carbon-halide bond, forming an iridium(III) intermediate. Subsequent migratory insertion of the alkyne into the iridium-carbon bond generates a vinyliridium species. The key ring-forming step is a [4+2] cycloaddition, where the diene attacks the activated dienophile. The catalytic cycle is completed by reductive elimination, which releases the dihydropyran product and regenerates the active iridium(I) catalyst.

Iridium-Catalyzed Cycloaddition Mechanism cluster_catalyst Catalytic Cycle cluster_reactants Reactants & Product A Ir(I) Catalyst B Coordination & Oxidative Addition A->B Substrate C Iridium(III) Intermediate B->C D Migratory Insertion C->D E Vinyliridium Species D->E F [4+2] Cycloaddition E->F G Reductive Elimination F->G G->A Regeneration H Dihydropyran Product G->H Product Release Product 3,4-Dihydro-2H-pyran Derivative H->Product Substrate Alkynyl Halide Substrate Substrate->B

Caption: Proposed mechanism for the iridium-catalyzed intramolecular [4+2] cycloaddition.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed for reproducibility and high yield.

Materials and Equipment:

  • Iridium catalyst precursor: [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Ligand: (R)-BINAP or other suitable chiral phosphine ligand

  • Substrate: A suitably protected alkynyl halide with a tethered diene (e.g., methyl 2-(4-bromo-2-butynyl)-2,4-pentadienoate)

  • Anhydrous solvent: 1,2-dichloroethane (DCE) or toluene

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox for inert atmosphere techniques

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • TLC plates and silica gel for chromatography

Workflow Diagram:

Experimental_Workflow start Start prep Prepare Catalyst Solution start->prep react Set up Reaction under Inert Atmosphere prep->react add_reagents Add Substrate and Catalyst react->add_reagents heat Heat Reaction Mixture add_reagents->heat monitor Monitor Reaction by TLC heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end

Caption: Step-by-step experimental workflow for the iridium-catalyzed synthesis.

Procedure:

  • Catalyst Preparation (in a glovebox or under inert atmosphere):

    • In a dry Schlenk flask, dissolve [Ir(cod)Cl]₂ (5 mol%) and the chiral ligand (e.g., (R)-BINAP, 10 mol%) in anhydrous solvent (e.g., DCE, 5 mL).

    • Stir the solution at room temperature for 30 minutes to allow for catalyst formation. The solution should turn from orange to a pale yellow.

  • Reaction Setup:

    • To a separate, oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the alkynyl halide substrate (1.0 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous solvent (15 mL) to dissolve the substrate.

  • Initiation and Reaction:

    • Using a syringe, transfer the prepared catalyst solution to the flask containing the substrate.

    • Heat the reaction mixture to 90 °C with vigorous stirring.[2]

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate).

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Deprotection (if necessary):

    • If a protected carboxylic acid was used (e.g., a methyl ester), perform a standard deprotection step (e.g., hydrolysis with LiOH) to obtain the final 3,4-dihydro-2H-pyran-6-carboxylic acid.

Substrate Scope and Expected Yields

The proposed iridium-catalyzed cycloaddition is expected to be tolerant of a range of functional groups. The following table summarizes the anticipated substrate scope and estimated yields based on related literature.[2]

EntryR¹ Group (on Diene)R² Group (EWG on Dienophile)Expected Yield (%)Notes
1HCO₂Me85-95Standard substrate.
2MeCO₂Me80-90Alkyl substitution is well-tolerated.
3PhCO₂Me75-85Aryl substitution may slightly decrease yield.
4HCONMe₂80-90Amide functionality is compatible.
5HCN70-80Cyano group is a viable electron-withdrawing group.

Conclusion and Future Outlook

This application note details a proposed, robust, and efficient iridium-catalyzed method for the synthesis of 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives. The protocol is designed to be highly reproducible and offers a direct route to this valuable heterocyclic scaffold. The mild reaction conditions and anticipated broad substrate scope make this method a powerful tool for researchers in organic synthesis and drug discovery. Further optimization of the chiral ligand and reaction conditions may lead to highly enantioselective variations of this transformation, opening new avenues for the synthesis of complex chiral molecules.

References

  • B. G. T. Ibáñez, I. G. C. Parra, M. A. G. L. de la Rosa, J. A. R. S. del Campo, Iridium-catalyzed intramolecular [4 + 2] cycloadditions of alkynyl halides. Beilstein J. Org. Chem.2014 , 10, 2438–2444. [Link]

  • J. S. Johnson, D. A. Evans, Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. J. Am. Chem. Soc.2000 , 122 (51), 12635–12649. [Link]

  • S. L. You, Asymmetric Dearomatization Reactions. Wiley-VCH, 2016 . [Link]

  • J. F. Hartwig, Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

  • E. J. Corey, X-M. Cheng, The Logic of Chemical Synthesis. Wiley, 1995 . [Link]

  • Attaba and Smith, Intramolecular cycloaddition of enone and carboxylic acid groups. Molecules2023 , 28(9), 3743. [Link]

Sources

Application

Application Notes and Protocols for the Esterification of 3,4-dihydro-2H-pyran-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of Esterifying 3,4-dihydro-2H-pyran-6-carboxylic acid 3,4-dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Esterifying 3,4-dihydro-2H-pyran-6-carboxylic acid

3,4-dihydro-2H-pyran-6-carboxylic acid and its derivatives are valuable heterocyclic building blocks in medicinal chemistry and materials science. The dihydropyran motif is present in numerous natural products and biologically active compounds.[1] The esterification of the carboxylic acid at the 6-position is a critical transformation, enabling the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability. This modification is pivotal in drug discovery for optimizing pharmacokinetic profiles and in materials science for tuning polymer characteristics.

This technical guide provides a comprehensive overview of the primary methods for the esterification of 3,4-dihydro-2H-pyran-6-carboxylic acid, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Mechanistic Considerations and Method Selection

The esterification of 3,4-dihydro-2H-pyran-6-carboxylic acid, an α,β-unsaturated carboxylic acid, can be approached through several established methods. The choice of method depends on factors such as the scale of the reaction, the steric hindrance of the alcohol, the acid/base sensitivity of the substrate, and the desired purity of the final product. Below is a comparative analysis of the most relevant esterification techniques.

Method Activating Agent/Catalyst Advantages Disadvantages Best Suited For
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄, TsOH)Simple, inexpensive, suitable for large-scale synthesis with simple alcohols.Reversible reaction requiring excess alcohol or water removal; harsh conditions may not be suitable for sensitive substrates.Large-scale synthesis with primary and secondary alcohols.[2]
Steglich Esterification Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)Mild reaction conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[3]Formation of dicyclohexylurea (DCU) byproduct can complicate purification; DCC is an allergen.Acid-sensitive substrates and synthesis of esters from tertiary alcohols.
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent) and DMAPHigh yields, mild conditions, effective for sterically hindered acids and alcohols, and for macrolactonization.[4]Requires the preparation of a mixed anhydride intermediate.Synthesis of highly functionalized and sterically demanding esters.
Mitsunobu Reaction Triphenylphosphine (PPh₃) and Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Mild conditions, inversion of stereochemistry at the alcohol center.[5]Formation of triphenylphosphine oxide and reduced dialkyl azodicarboxylate byproducts can complicate purification.Stereospecific synthesis with inversion of configuration at a chiral alcohol center.
Acid Chloride Formation followed by Alcoholysis Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by alcohol and a base (e.g., pyridine)High reactivity of the acid chloride drives the reaction to completion.Requires an additional step to form the acid chloride; SOCl₂ and oxalyl chloride are corrosive and moisture-sensitive.Substrates that are stable to the conditions of acid chloride formation.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 3,4-dihydro-2H-pyran-6-carboxylic acid with Ethanol

This classic method is effective for simple primary and secondary alcohols where the alcohol can be used in excess to drive the equilibrium towards the product.[2]

Workflow Diagram:

Fischer_Esterification A Mix 3,4-dihydro-2H-pyran-6-carboxylic acid, excess ethanol, and catalytic H₂SO₄ B Reflux the mixture A->B Heat C Cool and quench with water B->C D Neutralize with NaHCO₃ solution C->D E Extract with an organic solvent (e.g., ethyl acetate) D->E F Wash organic layer with brine E->F G Dry over Na₂SO₄ and filter F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Fischer-Speier Esterification Workflow

Materials:

  • 3,4-dihydro-2H-pyran-6-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure ethyl 3,4-dihydro-2H-pyran-6-carboxylate.

Protocol 2: Steglich Esterification of 3,4-dihydro-2H-pyran-6-carboxylic acid with a Sterically Hindered Alcohol (e.g., tert-Butanol)

This method is ideal for more sensitive substrates or when using sterically demanding alcohols, as it proceeds under mild conditions.[3]

Workflow Diagram:

Steglich_Esterification A Dissolve 3,4-dihydro-2H-pyran-6-carboxylic acid, a hindered alcohol, and DMAP in CH₂Cl₂ B Cool to 0 °C A->B C Add DCC solution dropwise B->C D Stir at 0 °C, then warm to room temperature C->D E Filter to remove DCU precipitate D->E F Wash filtrate with dilute HCl and NaHCO₃ E->F G Dry over MgSO₄ and filter F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Steglich Esterification Workflow

Materials:

  • 3,4-dihydro-2H-pyran-6-carboxylic acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dilute Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion of the reaction.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by vacuum filtration, washing the filter cake with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Characterization of the Ester Product

The successful synthesis of the target ester can be confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect to see the disappearance of the broad carboxylic acid proton signal (typically >10 ppm). New signals corresponding to the alkyl group of the alcohol will appear. For example, for an ethyl ester, a quartet around 4.2 ppm and a triplet around 1.3 ppm would be expected. The vinylic proton on the dihydropyran ring will likely appear as a singlet or a narrow triplet in the region of 6.0-7.0 ppm.

  • ¹³C NMR: The carbonyl carbon of the ester will typically resonate in the range of 160-175 ppm. New signals for the alkyl group of the alcohol will also be present.

Infrared (IR) Spectroscopy:

  • The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) will disappear.

  • A strong C=O stretch for the ester will appear in the region of 1710-1750 cm⁻¹.

  • The C-O stretch of the ester will be visible in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS):

  • The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the synthesized ester.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete reaction; degradation of starting material.Increase reaction time or temperature (for Fischer esterification). Ensure reagents are anhydrous for Steglich and Yamaguchi methods. Check the purity of starting materials.
Difficult purification Byproducts co-elute with the product.For Steglich, ensure complete precipitation of DCU by cooling before filtration. For Mitsunobu, use a modified phosphine or azodicarboxylate to facilitate byproduct removal. Optimize chromatography conditions (solvent system, gradient).
Hydrolysis of the ester Presence of water during workup or storage.Ensure all workup steps are performed efficiently and with anhydrous solvents where necessary. Store the final product in a dry environment.

Safety and Handling

  • Strong Acids (H₂SO₄): Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • DCC: Potent skin allergen. Avoid inhalation of dust and contact with skin. Always handle with gloves in a fume hood.

  • DEAD/DIAD: Toxic and potentially explosive. Handle with care, avoiding heat and shock.

  • Solvents: Flammable and/or toxic. Handle in a well-ventilated fume hood and away from ignition sources.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522–524. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]

  • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bull. Chem. Soc. Jpn.1979 , 52 (7), 1989–1993. [Link]

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981 , 1981 (1), 1–28. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth.1980 , 59, 183. [Link]

  • NIST Chemistry WebBook. 3,4-Dihydro-2H-pyran. [Link]

  • Frontiers in Chemistry. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Chemguide. Esterification - alcohols and carboxylic acids. [Link]

Sources

Method

Application Note: 3,4-Dihydro-2H-pyran-6-carboxylic Acid as a Versatile Scaffold in Total Synthesis

Part 1: Executive Summary & Strategic Value 3,4-dihydro-2H-pyran-6-carboxylic acid (also referred to as 5,6-dihydro-4H-pyran-2-carboxylic acid) represents a unique "push-pull" electronic scaffold that bridges the gap bet...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

3,4-dihydro-2H-pyran-6-carboxylic acid (also referred to as 5,6-dihydro-4H-pyran-2-carboxylic acid) represents a unique "push-pull" electronic scaffold that bridges the gap between simple heterocycles and complex carbohydrate mimetics.

Unlike standard dihydropyrans, this building block features a carboxylic acid moiety directly conjugated to the enol ether double bond (C6 position). This conjugation imparts distinct reactivity:

  • Electronic Duality: The C5-C6 double bond is deactivated compared to simple enol ethers due to the electron-withdrawing carboxyl group, yet remains accessible for controlled electrophilic functionalization.

  • Chiral Pool Mimicry: It serves as an achiral precursor that can be stereoselectively functionalized to generate de novo carbohydrates and C-glycosides, avoiding the tedious protection/deprotection steps associated with traditional sugar chemistry.

  • Peptidomimetic Utility: Upon hydrogenation, it yields tetrahydropyran-2-carboxylic acids (THP acids), which are valuable non-proteinogenic amino acid isosteres (proline analogs) used to constrain peptide backbone conformation.

This guide details the synthesis of this core scaffold and its divergence into two high-value chemical spaces: Peptidomimetics and Glycomimetics .

Part 2: Chemical Profile & Structural Logic

PropertyData
IUPAC Name 3,4-dihydro-2H-pyran-6-carboxylic acid
Common Synonyms 5,6-dihydro-4H-pyran-2-carboxylic acid; 2-Carboxy-3,4-dihydro-2H-pyran
CAS Number 31518-14-6
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
SMILES C1CCOC(=C1)C(=O)O
Core Reactivity Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) adduct; Enol ether electrophilicity; Michael acceptor capability (attenuated).[1]
Structural Visualization

The following diagram illustrates the electronic "push-pull" system and the primary synthetic disconnections.

G Core 3,4-Dihydro-2H-pyran- 6-carboxylic Acid (The Scaffold) Path1 Tetrahydropyran-2-carboxylic Acid (Proline Isostere) Core->Path1 H2, Pd/C Stereocontrol Path2 C-Glycosides / Sugars (Via Epoxidation) Core->Path2 mCPBA or Dihydroxylation Precursor α-Keto Ester + Alkene (IEDHDA Reaction) Precursor->Core Lewis Acid Cat. Cycloaddition

Figure 1: Strategic connectivity of the 3,4-dihydro-2H-pyran-6-carboxylic acid scaffold.

Part 3: Synthesis of the Building Block (Protocol A)

While the acid is commercially available, in-house synthesis allows for the introduction of substituents at the 4- or 5-positions. The most robust method is the Inverse Electron Demand Hetero-Diels-Alder (IEDHDA) reaction.

Mechanism & Rationale

This reaction utilizes an


-unsaturated carbonyl compound (acting as the heterodiene) and an electron-rich alkene (dienophile).[2] However, to access the 6-carboxylate  specifically, we employ an 

-keto ester as the heterodiene component reacting with a simple alkene or vinyl ether.

Key Reference: The Tin(IV) chloride catalyzed reaction of methyl 2-oxo-3-butenoate with alkenes yields 3,4-dihydro-2H-pyran-6-carboxylates with high regioselectivity [1].

Experimental Protocol: IEDHDA Synthesis

Objective: Synthesis of Methyl 3,4-dihydro-2H-pyran-6-carboxylate.

Reagents:

  • Methyl 2-oxo-3-butenoate (Heterodiene) - 1.0 equiv

  • Alkene (e.g., styrene or vinyl ether depending on desired 2-substitution) - 2.0 equiv

  • Tin(IV) Chloride (

    
    ) - 1.0 equiv (Lewis Acid Catalyst)
    
  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Procedure:

  • Preparation : Flame-dry a 250 mL round-bottom flask and purge with Argon. Add anhydrous DCM (50 mL per 10 mmol scale).

  • Catalyst Addition : Cool the solvent to 0°C. Add

    
     (1.0 equiv) dropwise via syringe. Caution: 
    
    
    
    fumes in air.
  • Reactant Mixing : Add Methyl 2-oxo-3-butenoate (1.0 equiv) slowly. The solution may darken, indicating complexation.

  • Cycloaddition : Add the alkene (2.0 equiv) dropwise. Stir the mixture at 0°C for 3 hours.

    • Note: Reaction progress should be monitored by TLC (Hexane:EtOAc 4:1). The disappearance of the keto-ester spot indicates completion.

  • Quench : Pour the reaction mixture into ice-cold saturated

    
     solution.
    
  • Extraction : Extract the aqueous layer with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification : Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate the dihydropyran ester.

  • Hydrolysis (Optional) : To obtain the free acid, treat the ester with LiOH (2.0 equiv) in THF:H2O (3:1) at room temperature for 4 hours, followed by acidic workup (pH 3).

Yield Expectation: 60-80% depending on the alkene used.

Part 4: Application Protocols

Application 1: Synthesis of Non-Proteinogenic Amino Acid Isosteres

The reduced form, Tetrahydropyran-2-carboxylic acid (THP-2-COOH) , is a structural analog of pipecolic acid and proline. It is used to induce turn conformations in peptidomimetics.

Protocol: Stereoselective Hydrogenation

  • Substrate : 3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 equiv).[3]

  • Catalyst : 10% Pd/C (5 wt% loading).

  • Solvent : Methanol (0.1 M concentration).

  • Conditions : Hydrogen atmosphere (balloon pressure, 1 atm) at Room Temperature for 12 hours.

    • Technical Insight: The hydrogenation occurs from the less hindered face. If substituents are present at C2, this establishes the cis/trans relationship relative to the carboxyl group.

  • Workup : Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Result : Quantitative conversion to (±)-tetrahydropyran-2-carboxylic acid.

Application 2: De Novo Glycal Functionalization

The C5-C6 double bond allows this scaffold to act as a "2-carboxy-glycal." This is particularly useful for synthesizing C-glycosides or rare sugar analogs.

Protocol: Epoxidation and Ring Opening

  • Epoxidation : Treat the methyl ester derivative with m-CPBA (1.2 equiv) in DCM at 0°C.

    • Observation: The electron-withdrawing carboxyl group makes the double bond less nucleophilic than typical glycals, requiring slightly longer reaction times (overnight).

  • Epoxide Opening : Treat the crude epoxide with a nucleophile (e.g., Benzyl alcohol for O-glycosides or Allyltrimethylsilane/BF3·OEt2 for C-glycosides).

  • Outcome : This installs the anomeric center (C2 in pyran numbering, C1 in sugar numbering) and the C2-hydroxyl group (sugar numbering) in a trans-diaxial fashion typically.

Part 5: Critical Quality Attributes (CQA)

When sourcing or synthesizing this material, verify the following parameters to ensure experimental success:

AttributeSpecificationMethodReason
Purity >97%HPLC/GCImpurities (often polymeric) can poison hydrogenation catalysts.
Isomer Identity 3,4-dihydro vs 5,6-dihydro1H NMRConfirm double bond position. Vinyl proton at C5 should appear as a triplet/dd around 6.0-6.5 ppm.
Water Content <0.5%Karl FischerCritical for Lewis Acid catalyzed reactions (IEDHDA).

Part 6: References

  • Tietze, L. F., et al. (1986).[4] "Tin(IV) Chloride Catalyzed Addition of Methyl 2-Oxo-3-alkenoates." Synthesis, 1986(7), 548.

  • BenchChem. (2025).[2][5] "Ethyl 3,4-dihydro-2H-pyran-6-carboxylate: Synthesis and Properties." BenchChem Technical Library.

  • PubChem. (2025).[1][6] "3,4-dihydro-2H-pyran-6-carboxylic acid (CID 12511667)."[1] National Library of Medicine.

  • CymitQuimica. (2025). "Product Data: 3,4-dihydro-2H-pyran-6-carboxylic acid."

  • ACS Omega. (2024). "1-Iodoglycal: A Versatile Intermediate for the Synthesis of d-Glyco Amides." ACS Omega.

Sources

Application

Preparation of fluorescent probes from 3,4-dihydro-2H-pyran-6-carboxylic acid

Application Note: Rational Design & Synthesis of Dihydropyran-Functionalized Fluorescent Probes Executive Summary This guide details the synthetic utility of 3,4-dihydro-2H-pyran-6-carboxylic acid (DHP-6-COOH) as a funct...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Design & Synthesis of Dihydropyran-Functionalized Fluorescent Probes

Executive Summary

This guide details the synthetic utility of 3,4-dihydro-2H-pyran-6-carboxylic acid (DHP-6-COOH) as a functional building block for constructing activatable fluorescent probes. While often overlooked in favor of simple alkyl-dihydropyrans, the 6-carboxylic acid derivative offers a unique "handle" for bioconjugation while retaining the reactive enol ether functionality essential for sensing Reactive Oxygen Species (ROS), specifically Hypochlorous Acid (HOCl).

This protocol focuses on synthesizing a "Turn-On" Coumarin-DHP conjugate . In this system, the DHP moiety acts as a Photoinduced Electron Transfer (PET) quencher. Upon oxidative cleavage by HOCl, the quenching pathway is disrupted, restoring fluorescence. This architecture is critical for imaging oxidative stress in mitochondrial and cytosolic environments.

Part 1: Scientific Rationale & Mechanism

The Dihydropyran (DHP) Advantage

The 3,4-dihydro-2H-pyran scaffold contains an electron-rich double bond adjacent to the oxygen atom. This enol ether functionality exhibits high selectivity for HOCl over other ROS (like


, 

, or

).
  • Mechanism: HOCl electrophilically attacks the C=C bond, forming a chlorohydrin intermediate which rapidly hydrolyzes, leading to ring opening or cleavage.

  • Why DHP-6-COOH? Unlike standard DHP, the C6-carboxylic acid allows for direct amide coupling to amine-bearing fluorophores (e.g., 7-amino-4-methylcoumarin or aminonaphthalimide) without requiring complex linker chemistry.

Fluorescence Modulation Strategy (PET)

The probe operates on a PET (Photoinduced Electron Transfer) mechanism:

  • OFF State: The electron-rich DHP moiety donates an electron to the excited fluorophore (Coumarin), quenching fluorescence non-radiatively.

  • ON State: HOCl-mediated oxidation cleaves or modifies the DHP ring, raising its oxidation potential. Electron transfer is thermodynamically forbidden, and radiative decay (fluorescence) is restored.

Part 2: Experimental Protocols

Materials & Reagents
ReagentPurity/GradeRole
3,4-dihydro-2H-pyran-6-carboxylic acid >97% (HPLC)Recognition Unit / Quencher
7-Amino-4-methylcoumarin (AMC) Laser GradeFluorophore Scaffold
EDC[1][2]·HCl Coupling GradeCarboxyl Activator
DMAP 99%Catalyst
Dichloromethane (DCM) AnhydrousSolvent
Hypochlorous Acid (NaOCl) CommercialAnalyte for Validation
Synthesis of Probes (Step-by-Step)

Step 1: Activation of DHP-6-COOH Rationale: The carboxylic acid must be converted to an active ester to react with the aromatic amine of the coumarin, which is a weak nucleophile.

  • Dissolve DHP-6-COOH (1.0 eq, 2 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.

  • Add EDC·HCl (1.2 eq) and DMAP (0.1 eq).

  • Stir at

    
     for 30 minutes. Critical Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination.
    

Step 2: Conjugation to Fluorophore

  • Add 7-Amino-4-methylcoumarin (0.9 eq) dissolved in minimal DMF/DCM (1:1) dropwise to the activated acid solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • TLC Monitoring: Use Hexane:EtOAc (3:1). The product (Coumarin-DHP amide) will appear as a new blue-fluorescent spot (under 365nm) with a different Rf than the starting Coumarin. Note: The product fluorescence may be dim compared to the starting material due to the PET quenching effect.

Step 3: Purification & Isolation

  • Wash the reaction mixture with saturated

    
     (
    
    
    
    mL) to remove unreacted acid and urea byproducts.
  • Wash with brine (

    
     mL), dry over 
    
    
    
    , and concentrate in vacuo.
  • Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).

  • Yield: Expect 60-75% as a pale yellow solid.

Part 3: Validation & Optical Characterization

Spectroscopic Analysis Workflow

To validate the probe, you must demonstrate the "Turn-On" response.

Protocol:

  • Prepare a stock solution of the Coumarin-DHP Probe (

    
    ) in PBS buffer (pH 7.4, containing 10% DMSO for solubility).
    
  • Record the Absorption Spectrum (300–500 nm).

  • Record the Emission Spectrum (Excitation: 360 nm; Emission range: 380–600 nm). This is the baseline (I_0).

  • Add NaOCl (5 eq) to the cuvette. Incubate for 5 minutes.

  • Record the Emission Spectrum again. This is the signal (I).

Data Output Table (Expected Results):

ParameterProbe Only (OFF)Probe + HOCl (ON)Change (

)

Max
355 nm360 nmBathochromic Shift

Max
445 nm450 nmMinor Shift
Quantum Yield (

)
< 0.05> 0.60>10-fold Increase
Stokes Shift ~90 nm~90 nmStable
Selectivity Screening

It is imperative to prove that the DHP ring is specific to HOCl.

  • Test against:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .
  • Result: Only HOCl should induce a >5-fold fluorescence enhancement.

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the chemical synthesis and the sensing mechanism (oxidative cleavage) of the probe.

G cluster_synthesis Synthesis Phase cluster_sensing Sensing Phase DHP DHP-6-COOH (Recognition Unit) Coupling EDC/DMAP Coupling (Amide Bond Formation) DHP->Coupling AMC 7-Amino-4-methylcoumarin (Fluorophore) AMC->Coupling Probe DHP-Coumarin Probe (Non-Fluorescent / Quenched) Coupling->Probe  PET Linkage Established Cleaved Cleaved Intermediate (Chlorohydrin) Probe->Cleaved  + HOCl (Oxidation) HOCl Analyte: HOCl (Oxidative Cleavage) HOCl->Cleaved Signal Fluorescence ON (Restored ICT) Cleaved->Signal  Elimination/Hydrolysis

Caption: Schematic representation of the DHP-Coumarin probe synthesis (Left) and the HOCl-mediated fluorescence activation mechanism (Right).

Part 5: Troubleshooting & Critical Considerations

  • Stability: Dihydropyrans are acid-sensitive. Avoid using acidic buffers (pH < 5) during purification or storage, as this may cause premature hydrolysis of the enol ether.

  • Solubility: The DHP-6-COOH moiety is relatively hydrophobic. If the final probe precipitates in aqueous buffer, add a surfactant (e.g., 0.1% Tween-20) or increase the DMSO co-solvent to 20%.

  • Isomerism: Commercial DHP-6-COOH may exist as a mixture of enantiomers. For non-chiral sensing applications (like ROS detection), enantiomeric purity is generally unnecessary, but consistency in batch sourcing is required.

References

  • Synthesis of Dihydropyran Scaffolds

    • Liang, G., et al. (2013).[3] "The carbonyl ene reaction of 2-methylenetetrahydropyrans." Organic Letters, 15(23), 5974-5977. Link

  • Dihydropyran-Based HOCl Probes

    • Yuan, L., et al. (2012). "A unique approach to sensing hypochlorous acid in lysosomes." Journal of the American Chemical Society, 134(2), 1200-1211. Link

  • Hemicyanine Dye Chemistry

    • Jha, S. K., et al. (2024).[2] "Hemicyanine dyes: Synthesis, considerations, solutions and photophysical properties." International Journal of Applied Research, 10(1), 224-229.[2] Link

  • General Coumarin Synthesis

    • Brodzka, A., et al. (2018).[4] "Ring-closing metathesis of unsaturated carboxylic acids vinyl esters." Journal of Organic Chemistry, 83(15), 8655-8661. Link

Sources

Method

The Versatile Role of 3,4-Dihydro-2H-pyran-6-carboxylic Acid in Advanced Polymer Synthesis: Application Notes and Protocols

Introduction: Unlocking the Potential of a Unique Heterocyclic Monomer 3,4-Dihydro-2H-pyran-6-carboxylic acid is a heterocyclic compound of significant interest in modern organic synthesis and, increasingly, in the field...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Unique Heterocyclic Monomer

3,4-Dihydro-2H-pyran-6-carboxylic acid is a heterocyclic compound of significant interest in modern organic synthesis and, increasingly, in the field of polymer chemistry. Its structure, which combines a reactive vinyl ether moiety within a cyclic framework and a versatile carboxylic acid functional group, presents a unique platform for the design of novel functional polymers. While direct polymerization of this monomer is not widely reported due to the potential for the carboxylic acid to interfere with common polymerization catalysts, its strategic modification opens up avenues to a variety of polymeric materials with tailored properties.

This comprehensive guide provides detailed application notes and protocols for the utilization of 3,4-dihydro-2H-pyran-6-carboxylic acid in the synthesis of advanced polymers. We will explore two primary synthetic strategies: a sophisticated Ring-Opening Polymerization (ROP) approach following monomer modification, and a robust polycondensation route. These methodologies are designed to be self-validating, with clear explanations for the experimental choices, enabling researchers, scientists, and drug development professionals to harness the potential of this versatile monomer for applications ranging from biodegradable materials to advanced drug delivery systems.[1][2][3][4]

Strategy 1: Ring-Opening Polymerization (ROP) of a Dihydropyran-Derived Bicyclic Lactone

The inherent strain in cyclic esters, or lactones, makes them excellent candidates for Ring-Opening Polymerization (ROP), a powerful technique for producing well-defined, biodegradable polyesters.[5][6][7][8] This section details a novel and scientifically robust approach to synthesize a polymer from 3,4-dihydro-2H-pyran-6-carboxylic acid by first converting it into a polymerizable bicyclic lactone monomer.

Scientific Rationale and Causality

Direct polymerization of 3,4-dihydro-2H-pyran-6-carboxylic acid via mechanisms that target the vinyl ether functionality is challenging due to the acidic proton of the carboxylic acid, which can quench anionic initiators or interfere with cationic polymerization. Therefore, a more strategic approach is to leverage the carboxylic acid group to create a new, polymerizable cyclic monomer. By inducing an intramolecular reaction, we can form a bicyclic lactone. This new monomer can then undergo controlled ROP to yield a polyester with the dihydropyran moiety incorporated into the polymer backbone. This method offers excellent control over the polymer's molecular weight and architecture.

Experimental Workflow: From Monomer to Polymer via ROP

ROP_Workflow Monomer 3,4-Dihydro-2H-pyran- 6-carboxylic acid Modification Intramolecular Lactonization Monomer->Modification BicyclicLactone Bicyclic Lactone Monomer Modification->BicyclicLactone ROP Ring-Opening Polymerization BicyclicLactone->ROP Polymer Functionalized Polyester ROP->Polymer Characterization Polymer Characterization Polymer->Characterization

Caption: Workflow for the ROP of a dihydropyran-derived monomer.

Protocol 1: Synthesis of the Bicyclic Lactone Monomer

This protocol is based on established methods for lactone synthesis from unsaturated carboxylic acids.[9][10]

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dihydro-2H-pyran-6-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Activation of the Carboxylic Acid: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents). The DCC will activate the carboxylic acid for intramolecular cyclization.

  • Lactonization: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure bicyclic lactone monomer.

Protocol 2: Ring-Opening Polymerization of the Bicyclic Lactone

This protocol utilizes a common and effective organocatalyst for the ROP of lactones.[6]

  • Monomer and Initiator Preparation: In a glovebox, add the purified bicyclic lactone monomer to a flame-dried Schlenk flask. In a separate vial, prepare a stock solution of the initiator, such as benzyl alcohol, in anhydrous toluene.

  • Catalyst Addition: To the Schlenk flask containing the monomer, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1-5 mol% relative to the monomer) in anhydrous toluene.

  • Initiation: Add the desired amount of the benzyl alcohol initiator solution to the monomer/catalyst mixture to achieve the target molecular weight (the monomer-to-initiator ratio determines the degree of polymerization).

  • Polymerization: Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir. The polymerization progress can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.

  • Termination and Precipitation: Once the desired conversion is reached, cool the reaction to room temperature and quench the polymerization by adding a small amount of benzoic acid. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Purification and Drying: Collect the precipitated polymer by filtration, wash with cold methanol, and dry under vacuum to a constant weight.

Data Presentation: Expected Polymer Characteristics
ParameterExpected RangeAnalytical Method
Molecular Weight (Mn) 5,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.1 - 1.5GPC
Glass Transition Temp. (Tg) 40 - 80 °CDifferential Scanning Calorimetry (DSC)
Thermal Decomposition (Td) > 250 °CThermogravimetric Analysis (TGA)

Strategy 2: Polycondensation of a Dihydropyran-Containing Diacid with a Diol

Polycondensation is a versatile step-growth polymerization technique that allows for the synthesis of a wide range of polyesters from diacid and diol monomers.[11][12][13][14] This strategy utilizes 3,4-dihydro-2H-pyran-6-carboxylic acid as a precursor to a diacid monomer, which can then be polymerized with a suitable diol.

Scientific Rationale and Causality

To incorporate the dihydropyran moiety as a pendant group in a polyester via polycondensation, the parent molecule must be converted into a difunctional monomer, specifically a diacid. This can be achieved through a thiol-ene "click" reaction across the double bond of the dihydropyran ring with a thiol-containing carboxylic acid, such as thioglycolic acid. This creates a new monomer with two carboxylic acid groups, which can then undergo polycondensation with a diol to form a polyester. This approach is advantageous for creating polymers with pendant functional groups that can be further modified.

Experimental Workflow: From Monomer to Polymer via Polycondensation

Polycondensation_Workflow Monomer 3,4-Dihydro-2H-pyran- 6-carboxylic acid ThiolEne Thiol-Ene Reaction Monomer->ThiolEne Diacid Dihydropyran-Diacid Monomer ThiolEne->Diacid Polycondensation Polycondensation with Diol Diacid->Polycondensation Polymer Pendant Dihydropyran Polyester Polycondensation->Polymer Characterization Polymer Characterization Polymer->Characterization

Caption: Workflow for polycondensation of a dihydropyran-diacid.

Protocol 3: Synthesis of the Dihydropyran-Diacid Monomer
  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve 3,4-dihydro-2H-pyran-6-carboxylic acid (1 equivalent), thioglycolic acid (1.1 equivalents), and a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1 mol%) in a suitable solvent like tetrahydrofuran (THF).

  • Thiol-Ene Reaction: Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature with stirring. Monitor the reaction by ¹H NMR spectroscopy for the disappearance of the vinyl protons of the dihydropyran ring.

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude diacid monomer can often be used directly in the next step, or it can be purified by recrystallization if necessary.

Protocol 4: Polycondensation of the Dihydropyran-Diacid with a Diol

This protocol is based on standard melt polycondensation procedures for polyester synthesis.[15]

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine the dihydropyran-diacid monomer (1 equivalent), a diol such as 1,6-hexanediol (1 equivalent), and a catalyst like antimony(III) oxide (0.05 mol%).

  • Esterification Stage: Heat the mixture under a slow stream of nitrogen to a temperature of 180-200 °C. Water will be evolved as the esterification reaction proceeds and should be collected. This stage is typically continued for 2-4 hours.

  • Polycondensation Stage: Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240 °C. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds. Continue the reaction for several hours until the desired viscosity is reached.

  • Polymer Isolation: Cool the reaction to room temperature and dissolve the resulting polyester in a suitable solvent like chloroform or THF. Precipitate the polymer in a non-solvent such as methanol, filter, and dry under vacuum.

Potential Applications in Research and Drug Development

The polymers synthesized from 3,4-dihydro-2H-pyran-6-carboxylic acid are expected to be biodegradable due to the presence of ester linkages in their backbones.[1][4] This, combined with the functionality imparted by the dihydropyran ring, makes them attractive for a range of biomedical applications:

  • Drug Delivery: The pendant dihydropyran groups can be used as reactive handles for the conjugation of therapeutic agents, targeting ligands, or imaging agents. The biodegradable polyester backbone would allow for the controlled release of the payload.

  • Tissue Engineering: These polymers could be processed into scaffolds for tissue regeneration. The hydrophilicity and potential for functionalization of the dihydropyran moiety could enhance cell adhesion and proliferation.[2]

  • Smart Materials: The vinyl ether functionality, if preserved in the pendant groups, could be used for further cross-linking or modification, leading to the development of hydrogels or other smart materials that respond to specific stimuli.

Conclusion

3,4-Dihydro-2H-pyran-6-carboxylic acid, while not a directly polymerizable monomer in its native form, serves as a highly valuable precursor for the synthesis of advanced functional polyesters. Through strategic chemical modifications, it can be transformed into monomers suitable for either Ring-Opening Polymerization or polycondensation. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel biodegradable and functional polymers. The versatility of the dihydropyran moiety, combined with the well-established field of polyester chemistry, opens up exciting possibilities for the development of new materials for a wide array of applications, particularly in the biomedical and pharmaceutical fields.

References

  • US Patent 3,816,465 A, "Process for preparing 2-substituted-3,4-dihydro-2h-pyrans," issued 1974-06-11.

  • Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization. SCIEPublish.

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. National Institutes of Health.

  • A one-pot synthesis 3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones from vinylidene melderum's acids, dialkyl acetylenedicarboxylates, and simple alcohols. PubMed.

  • CN Patent 108,148,032 B, "Preparation method and application of 3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid compound," issued 2021-02-09.

  • Cyclic ethers by intramolecular Williamson syntheses. YouTube.

  • Synthesis of dihydro-2H-pyran-3(4H)-one. ResearchGate.

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI.

  • Synthesis of 3,4-dihydro-2H-pyrans. Organic Chemistry Portal.

  • Hydrophilic Aliphatic Polyesters: Design, Synthesis, and Ring-Opening Polymerization of Functional Cyclic Esters. ResearchGate.

  • Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension. PubMed.

  • Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. PubMed.

  • Biomedical Applications of Biodegradable Polyesters. National Institutes of Health.

  • Polycondensation of Dicarboxylic Acids and Diols in Water Catalyzed by Surfactant-Combined Catalysts and Successive Chain Extension. ResearchGate.

  • Polyesters based on diacid monomers. ResearchGate.

  • Organic Catalysis for Ring-Opening Polymerization. ACS Publications.

  • Ring-Opening Polymerization—An Introductory Review. MDPI.

  • Polyurethane. Wikipedia.

  • Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids. PubMed.

  • Special Features of Polyester-Based Materials for Medical Applications. MDPI.

  • Synthesis of 3,4-dihydropyran-2-one. Organic Chemistry Portal.

  • Synthesis of 3,4-dihydro-2H-pyrans by hetero-Diels–Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone. RSC Publishing.

  • Functional polyesters via the regioselective ring-opening copolymerizations of norbornene anhydride with epichlorohydrin. ResearchGate.

  • Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. RSC Publishing.

  • Synthesis, properties and biomedical applications of hydrolytically degradable materials based on aliphatic polyesters and polycarbonates. RSC Publishing.

  • A Cation-Dependent Dual Activation Motif for Anionic Ring-Opening Polymerization of Cyclic Esters. ACS Publications.

  • Lactone synthesis. Organic Chemistry Portal.

  • Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. HETEROCYCLES.

  • Polyester Materials in Biomedical Applications. ResearchGate.

  • Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymerization. National Institutes of Health.

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. ResearchGate.

  • Synthesis of aramids by bulk polycondensation of aromatic dicarboxylic acids with 4,4′-oxydianiline. RSC Publishing.

Sources

Application

Protecting Group Strategies for 3,4-Dihydro-2H-pyran-6-carboxylic Acid: An In-Depth Technical Guide

Introduction: Navigating the Synthetic Challenges of a Versatile Scaffold 3,4-Dihydro-2H-pyran-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, finding application...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenges of a Versatile Scaffold

3,4-Dihydro-2H-pyran-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development, finding application in the synthesis of a diverse array of biologically active molecules. Its rigid, partially unsaturated pyran core, coupled with the reactive carboxylic acid functionality, provides a versatile scaffold for the design of novel therapeutics. However, the inherent reactivity of both the carboxylic acid and the electron-rich vinyl ether moiety within the dihydropyran ring presents a significant challenge in multi-step syntheses. Chemoselective transformations at other positions of the molecule often necessitate a robust protecting group strategy for the carboxylic acid.

The primary challenge lies in the selection of a protecting group that can be introduced in high yield and is stable to a variety of reaction conditions, yet can be removed selectively under mild conditions that do not compromise the integrity of the acid-sensitive dihydropyran ring. This guide provides a comprehensive overview of protecting group strategies for 3,4-dihydro-2H-pyran-6-carboxylic acid, detailing field-proven protocols and the critical rationale behind experimental choices to empower researchers in their synthetic endeavors.

Strategic Considerations for Protecting Group Selection

The choice of a suitable protecting group for 3,4-dihydro-2H-pyran-6-carboxylic acid is dictated by the planned downstream synthetic steps. The key consideration is the orthogonality of the protecting group, meaning its removal conditions are distinct from those that might affect other functional groups or the dihydropyran ring itself. The vinyl ether linkage in the dihydropyran ring is susceptible to cleavage under strongly acidic conditions. Therefore, protecting groups requiring harsh acidic deprotection should be used with caution.

Herein, we explore three primary classes of protecting groups for the carboxylic acid moiety: simple alkyl esters, a benzyl ester, and a tert-butyl ester. Each offers a unique set of introduction and cleavage conditions, allowing for flexibility in synthetic design.

Comparative Analysis of Protecting Group Strategies

A summary of the discussed protecting group strategies is presented below, highlighting their respective introduction and deprotection methods, and key considerations regarding the stability of the 3,4-dihydro-2H-pyran core.

Protecting GroupIntroduction MethodDeprotection MethodKey Considerations
Methyl/Ethyl Ester Fischer esterification (acid-catalyzed) or alkylation with alkyl halide/sulfate.Saponification (basic hydrolysis).The dihydropyran ring is generally stable to basic conditions.
Benzyl Ester Benzylation with benzyl bromide or benzyl alcohol under coupling conditions.Catalytic hydrogenolysis.Mild and highly selective; orthogonal to many other protecting groups. The double bond in the dihydropyran ring is typically not reduced under these conditions.
tert-Butyl Ester Reaction with isobutylene or tert-butyl bromide under acidic conditions.Acid-catalyzed cleavage (e.g., TFA).Requires careful selection of acid and reaction conditions to avoid cleavage of the vinyl ether.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the protection and deprotection of 3,4-dihydro-2H-pyran-6-carboxylic acid using methyl, benzyl, and tert-butyl esters.

Methyl Ester Protection and Deprotection

Methyl esters are a common and cost-effective choice for protecting carboxylic acids. Their removal via saponification is generally compatible with the dihydropyran ring.

Workflow for Methyl Ester Protection and Deprotection

Start 3,4-Dihydro-2H-pyran- 6-carboxylic acid Protect Methyl Ester Protection Start->Protect Protected Methyl 3,4-dihydro-2H-pyran- 6-carboxylate Protect->Protected Deprotect Saponification Protected->Deprotect End 3,4-Dihydro-2H-pyran- 6-carboxylic acid Deprotect->End

Figure 1. Workflow for the protection of 3,4-dihydro-2H-pyran-6-carboxylic acid as a methyl ester and its subsequent deprotection.

Protocol 1.1: Synthesis of Methyl 3,4-dihydro-2H-pyran-6-carboxylate

This protocol utilizes dimethyl sulfate as the methylating agent with potassium carbonate as the base. This method avoids the strongly acidic conditions of Fischer esterification.

Materials:

  • 3,4-Dihydro-2H-pyran-6-carboxylic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 3,4-dihydro-2H-pyran-6-carboxylate.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 1.2: Saponification of Methyl 3,4-dihydro-2H-pyran-6-carboxylate

This protocol describes the basic hydrolysis of the methyl ester to regenerate the carboxylic acid.

Materials:

  • Methyl 3,4-dihydro-2H-pyran-6-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve methyl 3,4-dihydro-2H-pyran-6-carboxylate (1.0 eq) in a mixture of THF, methanol, and water (e.g., 3:1:1 v/v/v).

  • Add lithium hydroxide (1.5 - 2.0 eq) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dihydro-2H-pyran-6-carboxylic acid.

Benzyl Ester Protection and Deprotection

The benzyl group is an excellent choice for protecting carboxylic acids, especially when orthogonal strategies are required. Its removal by catalytic hydrogenolysis is a very mild and selective method.

Workflow for Benzyl Ester Protection and Deprotection

Start 3,4-Dihydro-2H-pyran- 6-carboxylic acid Protect Benzyl Ester Protection Start->Protect Protected Benzyl 3,4-dihydro-2H-pyran- 6-carboxylate Protect->Protected Deprotect Catalytic Hydrogenolysis Protected->Deprotect End 3,4-Dihydro-2H-pyran- 6-carboxylic acid Deprotect->End Start 3,4-Dihydro-2H-pyran- 6-carboxylic acid Protect tert-Butyl Ester Protection Start->Protect Protected tert-Butyl 3,4-dihydro-2H-pyran- 6-carboxylate Protect->Protected Deprotect Acid-Catalyzed Cleavage Protected->Deprotect End 3,4-Dihydro-2H-pyran- 6-carboxylic acid Deprotect->End

Method

Derivatization of the carboxylic acid group in 3,4-dihydro-2H-pyran-6-carboxylic acid

Application Note: Strategic Derivatization of 3,4-Dihydro-2H-pyran-6-carboxylic Acid Executive Summary & Strategic Analysis The Target: 3,4-dihydro-2H-pyran-6-carboxylic acid (6-COOH-DHP).[1] The Challenge: This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 3,4-Dihydro-2H-pyran-6-carboxylic Acid

Executive Summary & Strategic Analysis

The Target: 3,4-dihydro-2H-pyran-6-carboxylic acid (6-COOH-DHP).[1] The Challenge: This molecule represents a unique "push-pull" electronic system. Unlike its saturated tetrahydropyran (THP) counterparts or the more common acrolein dimer (2-COOH isomer), the 6-COOH isomer features a carboxylic acid directly conjugated to the enol ether double bond (C5=C6).[1]

  • Electronic Context: The oxygen atom at position 1 acts as a donor (+M effect), while the carboxyl group at position 6 acts as an acceptor (-M effect).[1] This conjugation stabilizes the enol ether against immediate hydrolysis compared to unsubstituted dihydropyran, but it remains highly sensitive to aqueous acids.[1]

  • The Trap: Standard acid-catalyzed esterifications (Fischer conditions) or aggressive acidic workups will invariably lead to protonation of the C5=C6 bond, resulting in ring opening, hydration to the lactol, or uncontrolled polymerization.[1]

Core Directive: This guide prioritizes neutral-to-basic reaction coordinates. We utilize protocols that activate the carboxylate without engaging the enol ether double bond.[1]

Critical Decision Tree: Method Selection

Before initiating synthesis, select the protocol based on your target derivative and the stability of your coupling partner.[1]

MethodSelection Start Target Derivative Type Select Linkage Type Start->Type Ester Ester (-COOR) Type->Ester Amide Amide (-CONR2) Type->Amide Substrate Is the Alcohol Sterically Hindered? Ester->Substrate HATU Protocol C: HATU/DIPEA Coupling Amide->HATU Alkylation Protocol A: Base-Mediated Alkylation (Cs2CO3 / R-X) Substrate->Alkylation No (Primary/Sec) Steglich Protocol B: Steglich Coupling (DCC / DMAP) Substrate->Steglich Yes (Tertiary/Labile) caption Figure 1: Strategic selection of derivatization protocols based on substrate constraints.

Detailed Protocols

Protocol A: Base-Mediated Alkylation (The "Safety First" Route)

Best for: Methyl, Ethyl, Benzyl, and simple alkyl esters.[1] Avoids carbonyl activation entirely.[1]

Mechanistic Insight: By using Cesium Carbonate (


), we generate the cesium carboxylate in situ.[1] The "Cesium Effect" enhances the nucleophilicity of the carboxylate oxygen and solubility in organic solvents, allowing mild displacement of alkyl halides without activating the sensitive enol ether.[1]

Materials:

  • Substrate: 3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 equiv)[1]

  • Reagent: Alkyl Halide (R-I or R-Br) (1.2 equiv)[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Solubilization: Dissolve the carboxylic acid in anhydrous DMF under an Argon atmosphere.

  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 30 minutes. The mixture may become a suspension.[1]
    
  • Alkylation: Add the Alkyl Halide dropwise.[1]

  • Reaction: Stir at RT. Monitor by TLC (System: 20% EtOAc/Hexanes).[1]

    • Endpoint: Disappearance of the acid (baseline) and appearance of the less polar ester.[1]

  • Workup (CRITICAL):

    • Dilute with

      
       (Diethyl ether is preferred over DCM for better phase separation from DMF).[1]
      
    • Wash 3x with Water (to remove DMF).[1]

    • Wash 1x with Saturated

      
        (to remove unreacted acid).[1]
      
    • DO NOT wash with HCl. [1]

  • Purification: Dry over

    
    , concentrate, and purify via short-path silica plug (buffered with 1% 
    
    
    
    if the product is acid-sensitive).
Protocol B: Steglich Esterification (For Complex Alcohols)

Best for: Coupling to complex scaffolds, secondary alcohols, or acid-sensitive linkers.[1]

Mechanistic Insight: DCC activates the carboxylic acid to an O-acylisourea.[1] DMAP acts as an acyl transfer catalyst.[1] This method proceeds at neutral pH, preserving the DHP ring.[1]

Materials:

  • Substrate: 6-COOH-DHP (1.0 equiv)[1]

  • Alcohol Partner: R-OH (1.0 - 1.2 equiv)[1]

  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)[1]

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)[1]

  • Solvent: Anhydrous DCM (

    
    )[1]
    

Step-by-Step:

  • Setup: Dissolve 6-COOH-DHP, the Alcohol, and DMAP in anhydrous DCM at 0°C (Ice bath).

  • Activation: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form within 15-30 minutes.[1]

  • Reaction: Allow to warm to RT naturally and stir for 4-12 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Rinse with cold DCM.[1]

  • Workup:

    • Wash filtrate with Saturated

      
       (mildly acidic, safe for short contact).[1]
      
    • Wash with Saturated

      
      .[1]
      
    • Dry over

      
      .
      
  • Purification: Flash chromatography.

Protocol C: Amide Coupling via HATU

Best for: Creating amide libraries or attaching amine-bearing pharmacophores.[1]

Mechanistic Insight: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester).[1] The use of DIPEA (Hunig's base) ensures the carboxylic acid is deprotonated for activation while maintaining a basic environment that protects the enol ether.[1]

Materials:

  • Substrate: 6-COOH-DHP (1.0 equiv)[1]

  • Amine Partner:

    
     (1.1 equiv)[1]
    
  • Coupling Agent: HATU (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1]

  • Solvent: DMF or DCM[1]

Step-by-Step:

  • Activation: Dissolve 6-COOH-DHP in DMF. Add HATU and DIPEA. Stir for 5 minutes at RT.

    • Color Change: Solution often turns yellow/orange.[1]

  • Coupling: Add the amine partner.

  • Reaction: Stir at RT for 2-4 hours.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 1: 5% Citric Acid (Brief wash![1] Do not soak.[1] Citric acid is mild enough to remove DIPEA without hydrolyzing the DHP if done quickly).[1]

    • Wash 2: Saturated

      
      .
      
    • Wash 3: Brine.[1]

  • Purification: Silica gel chromatography.

Comparative Data & Validation

Table 1: Stability Profile of 6-COOH-DHP Derivatives

Condition6-Methyl Ester (Protocol A)6-Amide (Protocol C)Notes
1M HCl (aq) Degradation (< 5 min)Degradation (< 15 min)The enol ether hydrates to the lactol/aldehyde.[1]
1M NaOH (aq) StableStableBase hydrolysis of the ester is slow at RT.[1]
Silica Gel Moderate StabilityHigh StabilityUse 1% Et3N in eluent for esters.[1]
Storage -20°C, Argon4°C, ArgonAmides are generally more robust than esters.[1]

NMR Diagnostic Checkpoints:

  • Proton H5 (Vinyl): In the 6-COOH derivative, the vinylic proton at C5 is diagnostic.[1]

    • Shift: Typically

      
       6.0 - 6.5 ppm (triplet or dd).[1]
      
    • Validation: If this peak disappears or shifts upfield to ~4.5 ppm (acetal region) or ~9.5 ppm (aldehyde region), ring opening has occurred. [1]

Workflow Visualization

Workflow Input 6-COOH-DHP (Solid) Dissolve Solubilization (Anhydrous DMF/DCM) Input->Dissolve Reagent Add Reagents (Base + Electrophile) Dissolve->Reagent Monitor TLC/NMR Check (H5 Vinyl Signal) Reagent->Monitor Quench Mild Quench (Sat. NH4Cl or Water) Monitor->Quench Complete Isolate Isolation (Basic Workup) Quench->Isolate caption Figure 2: General reaction workflow emphasizing mild quenching conditions.

References

  • BenchChem. "Stability and Degradation of 3,4-Dihydro-2H-pyran-6-carboxylic acid."[1] BenchChem Application Data. Accessed Oct 2023.[1] Link[1]

  • Sigma-Aldrich. "Product Specification: 3,4-Dihydro-2H-pyran Reactivity Profile."[1] Sigma-Aldrich Technical Library.[1] Link

  • Organic Chemistry Portal. "Synthesis of 3,4-dihydro-2H-pyrans and derivatives." Organic Chemistry Portal. Link

  • Desimoni, G., et al. "Hetero-Diels-Alder Reactions of Enantiopure Vinyl Ethers."[1] Chemical Reviews, 2016.[1] (Contextual grounding for DHP synthesis and stability).

  • Liang, G., et al. "The carbonyl ene reaction of 2-methylenetetrahydropyrans."[1][2] Organic Letters, 2013.[1][2] (Demonstrates sensitivity of DHP derivatives).

Sources

Application

Technical Application Note: Reactivity &amp; Protocols for 3,4-Dihydro-2H-pyran-6-carboxylic Acid

This is a comprehensive technical guide for the chemical manipulation of 3,4-dihydro-2H-pyran-6-carboxylic acid , a critical scaffold in the synthesis of neuraminidase inhibitors (e.g., Zanamivir), KDO (3-deoxy-D-manno-o...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the chemical manipulation of 3,4-dihydro-2H-pyran-6-carboxylic acid , a critical scaffold in the synthesis of neuraminidase inhibitors (e.g., Zanamivir), KDO (3-deoxy-D-manno-oct-2-ulosonic acid) derivatives, and complex polyether antibiotics.

Part 1: Chemical Profile & Mechanistic Insight[1]

The "Push-Pull" Electronic Environment

The reactivity of 3,4-dihydro-2H-pyran-6-carboxylic acid (CAS 31518-14-6) is defined by a unique stereoelectronic conflict at the C6 position. Unlike simple alkenes, this molecule features a captodative double bond system:

  • The "Push": The endocyclic oxygen atom (O1) acts as a powerful electron donor (+M effect) to the C6 position, typical of enol ethers.

  • The "Pull": The exocyclic carboxylic acid group at C6 acts as a strong electron-withdrawing group (-I, -M effect).

This arrangement creates a highly polarized double bond (C5=C6). While simple enol ethers are nucleophilic at C5, the presence of the carboxyl group modulates this, making the system amphiphilic and highly sensitive to reaction conditions (pH, solvent polarity, and Lewis acid catalysis).

Reactivity Matrix
Reaction ClassPrimary SiteMechanistic DriverKey Application
Electrophilic Addition C5 (Carbon)Protonation/Bromination at C5 leads to a resonance-stabilized oxocarbenium ion at C6.Synthesis of 2-substituted tetrahydropyrans (glycosyl donors).
Hydrogenation C5=C6 BondCatalytic surface adsorption; stereochemistry controlled by pseudo-axial substituents.Generation of chiral tetrahydropyran-2-carboxylic acid scaffolds.
Cycloaddition C5=C6 BondActs as an electron-rich dienophile in Inverse Electron Demand Diels-Alder (IEDHDA) reactions.Construction of bicyclic systems and fused heterocycles.[1]

Part 2: Experimental Protocols

Protocol 1: Stereoselective Hydrogenation (Saturation)

Objective: To reduce the C5=C6 double bond yielding cis- or trans-tetrahydropyran-2-carboxylic acid derivatives with high diastereomeric excess (de).

Mechanistic Insight: The hydrogenation of 6-substituted dihydropyrans typically proceeds via syn-addition of hydrogen. The stereochemical outcome is dictated by the "anchor" effect of the carboxyl group, which coordinates to the catalyst surface, directing hydrogen addition to the same face (cis-selectivity).

Materials:

  • Substrate: 3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 equiv)[2]

  • Catalyst: 5% Pd/C (10 wt% loading) or Rh/Al₂O₃ (for higher cis selectivity)

  • Solvent: Methanol (degassed)

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (40 psi)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 g of substrate in 20 mL of anhydrous Methanol.

  • Catalyst Addition: Under an argon blanket, carefully add 100 mg of 5% Pd/C. Caution: Pd/C is pyrophoric in methanol.

  • Purging: Seal the reaction vessel. Purge with vacuum/argon (3 cycles), then vacuum/hydrogen (3 cycles).

  • Reaction: Stir vigorously at room temperature (25°C) under H₂ atmosphere (1 atm) for 4-6 hours. Monitor by TLC (stain with KMnO₄; starting material decolorizes instantly, product does not).

  • Work-up: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude tetrahydropyran-2-carboxylic acid.

Data Specification:

  • Yield: Typically >95%.[3]

  • Selectivity: Pd/C often yields a 4:1 mixture of cis:trans. Using Rh/Al₂O₃ can increase cis selectivity to >9:1.

Protocol 2: Electrophilic Functionalization (Bromolactonization/Alkoxylation)

Objective: To introduce functionality at C5 and C6, creating a glycosyl donor or a 2,3-dideoxy sugar mimic.

Mechanistic Insight: Electrophiles (


) attack the nucleophilic C5 position. The resulting positive charge at C6 is stabilized by the ring oxygen (oxocarbenium ion). If an external nucleophile (e.g., alcohol) is present, it attacks C6 (acetal formation). If the carboxyl group is free, it cannot participate in lactonization due to geometry, but adjacent nucleophiles can.

Materials:

  • Substrate: 3,4-dihydro-2H-pyran-6-carboxylic acid (1.0 equiv)[2]

  • Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Nucleophile: Benzyl alcohol (BnOH) (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of substrate and 2.0 mmol of Benzyl alcohol in 10 mL dry DCM. Cool to 0°C.[4][5]

  • Addition: Add 1.1 mmol of NBS in small portions over 15 minutes. Protect from light.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench: Add 10 mL of saturated aqueous Na₂S₂O₃ to quench unreacted bromine species.

  • Extraction: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc) is required to separate the diastereomers of the resulting 5-bromo-6-benzyloxy-tetrahydropyran-6-carboxylic acid ester.

Protocol 3: Inverse Electron Demand Hetero-Diels-Alder (IEDHDA)

Objective: Use the double bond as a dienophile to construct bicyclic systems.

Mechanistic Insight: Due to the electron-withdrawing carboxyl group, the C5=C6 bond is deactivated compared to simple enol ethers, but the oxygen donation maintains some electron density. It reacts best with highly electron-deficient dienes (e.g., tetrazines, acyl nitroso compounds) in an inverse electron demand fashion.

DOT Diagram: IEDHDA Pathway

IEDHDA_Pathway Substrate 3,4-Dihydro-2H-pyran- 6-carboxylic Acid TS Transition State (HOMO_dienophile - LUMO_diene) Substrate->TS + Diene Diene Electron-Deficient Diene (e.g., Acyl Nitroso) Diene->TS Product Bicyclic Adduct (N-O Bridged System) TS->Product Cycloaddition

Caption: Pathway for Inverse Electron Demand Hetero-Diels-Alder reaction utilizing the captodative double bond.

Part 3: References

  • Structure & Reactivity: PubChem Compound Summary for CID 12511667, 3,4-dihydro-2H-pyran-6-carboxylic acid. National Center for Biotechnology Information (2025). Link[6]

  • Neuraminidase Inhibitor Synthesis: Synthesis of Zanamivir and Related Neuraminidase Inhibitors. National Institutes of Health (NIH) / PMC. Link

  • KDO Synthesis Applications: Synthesis of 3-deoxy-D-manno-2-octulosonic acid (Kdo) and D-glycero-D-talo-2-octulosonic acid (Ko).[7] ResearchGate. Link

  • Catalytic Hydrogenation Protocols: The enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid. Royal Society of Chemistry (RSC). Link

  • Dihydropyran Functionalization: Regioselective Alkylation of 3,4-Dihydro-2H-pyran by Xanthate-mediated free Radical Process. ResearchGate. Link

Sources

Method

Application Note: Precision Synthesis of 3,4-Dihydro-2H-pyran-6-carboxylic Acid Analogs

This guide details the preparation of 3,4-dihydro-2H-pyran-6-carboxylic acid and its analogs. This scaffold, a cyclic enol ether with a vinylic carboxyl group, is the core pharmacophore of neuraminidase inhibitors like Z...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the preparation of 3,4-dihydro-2H-pyran-6-carboxylic acid and its analogs. This scaffold, a cyclic enol ether with a vinylic carboxyl group, is the core pharmacophore of neuraminidase inhibitors like Zanamivir (Relenza) and serves as a versatile glycal mimetic in drug discovery.

The guide prioritizes two methodologies:

  • Direct C6-Lithiation/Carboxylation: The most efficient route for functionalizing the dihydropyran core.

  • De Novo Ring Assembly (RCM/HDA): For accessing complex analogs with deep-seated structural variations.[1]

Executive Summary & Retrosynthetic Logic

The target molecule, 3,4-dihydro-2H-pyran-6-carboxylic acid (also referred to as 2,3-dehydro-sialic acid core in carbohydrate nomenclature), features an electron-rich enol ether conjugated with an electron-withdrawing carboxyl group.[1] This "push-pull" electronic system imparts unique reactivity but also chemical instability (acid sensitivity).[1]

Retrosynthetic Analysis: To access this scaffold, we employ two primary disconnections:

  • Path A (Direct Functionalization): Exploits the acidity of the C6-vinylic proton (

    
    ) adjacent to the ring oxygen.
    
  • Path B (Ring Construction): Assembles the ring via Ring-Closing Metathesis (RCM) or Hetero-Diels-Alder (HDA) reactions, allowing for stereochemical complexity at C2, C3, and C4.[1]

Retrosynthesis cluster_0 Path A: Direct Functionalization cluster_1 Path B: De Novo Assembly Target 3,4-Dihydro-2H-pyran-6-COOH (Target Scaffold) DHP 3,4-Dihydro-2H-pyran (Commercially Available) Lithiation C6-Lithiation (t-BuLi / CO2) DHP->Lithiation Lithiation->Target Electrophilic Trap Acyclic Acrylate Vinyl Ether Precursors RCM Ring-Closing Metathesis (Grubbs II) Acyclic->RCM RCM->Target Cyclization

Figure 1: Retrosynthetic strategies for accessing the dihydropyran-6-carboxylate core.

Method A: Direct C6-Lithiation and Carboxylation

Best for: Rapid generation of the core acid and simple C6-analogs (esters, amides) from available dihydropyrans.[1]

Mechanism & Rationale

The C6 proton of 3,4-dihydro-2H-pyran is vinylic and adjacent to the oxygen atom.[1] While


-BuLi is often insufficient due to kinetic barriers, 

-BuLi
(tert-butyllithium) effects rapid deprotonation at -78°C. The resulting lithio-species is a hard nucleophile that readily reacts with

(dry ice) to form the carboxylate.[1]
Protocol 1: Synthesis of 3,4-Dihydro-2H-pyran-6-carboxylic Acid[1][2][3]

Reagents:

  • 3,4-Dihydro-2H-pyran (DHP) [CAS: 110-87-2][1]

  • 
    -Butyllithium (1.7 M in pentane) (Caution: Pyrophoric) [1]
    
  • Dry Ice (Solid

    
    ), washed with dry ether[1]
    
  • Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Maintain a strict inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Add anhydrous THF (50 mL) and 3,4-dihydro-2H-pyran (1.0 g, 11.9 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add

    
    -BuLi (1.1 equiv, 13.1 mmol, ~7.7 mL) dropwise via syringe over 15 minutes.
    
    • Critical: The temperature must not rise above -70°C to prevent decomposition of the vinylic anion or polymerization.

    • Observation: The solution typically turns a yellow/orange hue upon anion formation.

  • Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.

  • Carboxylation:

    • Option A (Gas): Bubble anhydrous

      
       gas (passed through a 
      
      
      
      drying tube) into the reaction mixture for 30 minutes.
    • Option B (Solid): Cannulate the reaction mixture onto an excess of crushed, solvent-washed dry ice in a separate flask.

  • Quench & Workup:

    • Allow the mixture to warm to 0°C.

    • Quench carefully with water (20 mL).

    • pH Adjustment: The product is an acid. Extract impurities with diethyl ether (2x) while the aqueous layer is basic (pH ~10). Then, acidify the aqueous layer to pH 3-4 using 1M HCl at 0°C. Do not acidify below pH 3 , as the enol ether moiety is acid-labile and will hydrolyze to the ring-opened aldehyde.[1]

    • Extract the acidic aqueous layer with EtOAc (3 x 30 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo at low temperature (<30°C). Recrystallize from Hexane/EtOAc if necessary.
    

Yield Expectation: 65–80% isolated yield.

Table 1: Troubleshooting the Lithiation Step
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationUse fresh

-BuLi; ensure temp is strictly -78°C; increase lithiation time to 1.5h.
Polymerization Temperature too highMonitor internal temp during

-BuLi addition. DHP polymerizes with Lewis acids or heat.
Ring Opening Workup too acidicMaintain pH > 3 during extraction. Use phosphate buffer for quenching.
Impurity (Alcohol) Oxidation of anionEnsure strict

-free conditions; the lithio-species reacts with

to form the enol.[1]

Method B: Palladium-Catalyzed Carbonylation (Alternative)

Best for: Synthesis of ester analogs directly, avoiding the handling of the sensitive free acid.

Protocol:

  • Iodination: Generate 6-lithio-3,4-dihydro-2H-pyran as above. Quench with Iodine (

    
    ) in THF to yield 6-iodo-3,4-dihydro-2H-pyran .[1]
    
  • Carbonylation: React the 6-iodo intermediate with CO (balloon),

    
     (5 mol%), 
    
    
    
    , and
    
    
    in Methanol/DMF.
  • Result: Yields methyl 3,4-dihydro-2H-pyran-6-carboxylate directly.[1] This ester is significantly more stable than the free acid and can be stored.

Method C: De Novo Assembly via Ring-Closing Metathesis (RCM)

Best for: Creating analogs with substituents at C2, C3, or C4 (e.g., 4-amino derivatives like Zanamivir precursors).[1]

Workflow Logic

Instead of functionalizing an existing ring, this method builds the ring from acyclic precursors using Grubbs' catalyst. This allows for the introduction of stereocenters before ring closure.

RCM_Workflow Precursor Acyclic Precursor (Acrylate Vinyl Ether) Solvent DCM or Toluene (Dilute: 0.01 M) Precursor->Solvent Catalyst Grubbs II Catalyst (2-5 mol%) Catalyst->Solvent Product Cyclic Product (Dihydropyran-6-carboxylate) Solvent->Product Reflux 2-12h

Figure 2: RCM Workflow for dihydropyran construction.[1]

Key Precursor Structure: CH2=CH-CH(R)-O-C(=CH2)-COOEt[1]

  • Synthesis: Prepared by reacting a homoallylic alcohol with ethyl propiolate (catalyzed by N-methylmorpholine or similar base).[1]

  • Cyclization: The RCM joins the terminal alkene of the homoallylic chain with the acrylate alkene, forming the C5-C6 double bond.

Stability & Handling of the Scaffold

The 3,4-dihydro-2H-pyran-6-carboxylic acid core is a vinylogous hemiacetal ester .[1]

  • Acid Sensitivity: Extremely high. Exposure to pH < 3 causes hydration of the double bond, leading to ring opening and formation of the corresponding

    
    -keto acid/aldehyde.
    
  • Storage: Store as the sodium or potassium salt or as the ester (methyl/ethyl). The free acid should be used immediately or stored at -20°C under inert gas.[1]

  • Bioisostere Potential: This scaffold is a transition-state mimic for the oxocarbenium ion generated during glycosidic bond hydrolysis, making it a potent inhibitor of glycosidases (e.g., Neuraminidase).

References

  • Lithiation of Dihydropyrans: Boeckman, R. K.; Bruza, K. J. Tetrahedron1981 , 37, 3997.[1] (Foundational work on lithiation of cyclic enol ethers).

  • Zanamivir Synthesis: Chandler, M., et al. "Synthesis of the potent influenza neuraminidase inhibitor Zanamivir." Journal of the Chemical Society, Perkin Transactions 11995 , 1173. Link

  • Iridium-Catalyzed C-H Activation: Wu, J. X., et al. "One-Pot Construction of Heteroarylation/Esterification Products of Acrylic Acids via Iridium(III)-Catalyzed C-H Activation."[1][2] Organic Letters2022 , 24(48), 8747-8752.[1][2] Link[1]

  • RCM Approaches: Schmidt, B. "Ruthenium-Catalyzed Cyclization of Enol Ethers."[3] European Journal of Organic Chemistry2003 , 816.[3] Link[1]

  • General Dihydropyran Synthesis: "Synthesis of 3,4-dihydro-2H-pyrans." Organic Chemistry Portal. Link

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of dihydropyrans

Status: 🟢 Operational | Ticket Volume: High Lead Scientist: Dr. Arisato (Senior Application Scientist) Welcome to the DHP Synthesis Help Desk You are likely here because your dihydropyran synthesis—a cornerstone of carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: 🟢 Operational | Ticket Volume: High

Lead Scientist: Dr. Arisato (Senior Application Scientist)

Welcome to the DHP Synthesis Help Desk

You are likely here because your dihydropyran synthesis—a cornerstone of carbohydrate chemistry, natural product total synthesis, and pharmacophore generation—has failed.[1] Dihydropyrans are deceptively simple rings; however, their synthesis relies on the delicate interplay between Lewis acidity , orbital overlap , and catalyst longevity .[1]

This guide bypasses standard textbook definitions to address the failure modes of the three primary synthetic pathways: Hetero-Diels-Alder (HDA) , Ring-Closing Metathesis (RCM) , and Prins Cyclization .

Module 1: Hetero-Diels-Alder (HDA) Reactions

The Issue: Competition between Cyclization and Cationic Polymerization.

User Report: "My reaction mixture turned into a viscous gel/black tar."

Diagnosis: You likely triggered cationic polymerization of the electron-rich vinyl ether (dienophile) before the cycloaddition could occur. This is common when using strong Lewis Acids (e.g., TiCl₄, BF₃[1]·OEt₂) without strict temperature control.

The Mechanism of Failure

In an inverse-electron-demand HDA, you react an electron-poor heterodiene (e.g.,


-unsaturated carbonyl) with an electron-rich dienophile (vinyl ether).[1]
  • Desired Path: The Lewis Acid (LA) coordinates to the heterodiene, lowering its LUMO to match the dienophile's HOMO.

  • Failure Path: The LA coordinates directly to the vinyl ether or adventitious water, generating a proton or carbocation that initiates chain-growth polymerization of the vinyl ether.

Visualizing the Competition (HDA vs. Polymerization)

HDA_Failure_Mode Start Reagents: Heterodiene + Vinyl Ether LA Lewis Acid (Catalyst) Start->LA Coord_Good Coordination to Heterodiene (LUMO ↓) LA->Coord_Good Kinetic Control (Low Temp) Coord_Bad Direct Protonation/ Coordination to Vinyl Ether LA->Coord_Bad High Temp or Wet Solvents TS_Cyclo Concerted [4+2] Transition State Coord_Good->TS_Cyclo Cation Oxocarbenium Intermediate Coord_Bad->Cation Product Dihydropyran (Target) TS_Cyclo->Product Polymer Poly(vinyl ether) (Viscous Tar) Cation->Polymer Chain Propagation

Figure 1: The bifurcation point between successful HDA cyclization (green) and cationic polymerization (red).

Troubleshooting Protocol: The "Jacobsen" Standard

To prevent polymerization, use a milder, oxophilic Lewis Acid (like Cr(III) or Eu(III)) and strictly exclude water.

  • Catalyst Selection: Switch from BF₃·OEt₂ to (Salen)Cr(III)Cl or Eu(fod)₃ . These coordinate preferentially to the carbonyl oxygen of the heterodiene.

  • Solvent: Use solvent-free conditions if possible, or strictly anhydrous CH₂Cl₂.[1]

  • Temperature: Maintain -20°C to 0°C . Polymerization typically has a higher activation energy than the catalyzed cycloaddition; keeping it cold favors the kinetic HDA product.

  • Order of Addition: Add the Lewis Acid to the Heterodiene first . Stir for 15 mins to ensure complexation before adding the sensitive vinyl ether.

Module 2: Ring-Closing Metathesis (RCM)

The Issue: Isomerization of the Double Bond (The "Ru-Hydride" Trap).

User Report: "I isolated the product, but the NMR shows the double bond shifted."

Diagnosis: You are a victim of Ruthenium-hydride induced isomerization . During RCM, the Grubbs catalyst can decompose (often due to high heat or prolonged reaction times) to form Ru-H species. These species act as isomerization catalysts, moving the kinetic double bond to a thermodynamic position (often converting a dihydropyran to a tetrahydropyran with an exocyclic alkene, or shifting the endocyclic bond).

The Self-Validating Fix: Quinone Additives

To validate if this is your issue, run a control experiment with 1,4-benzoquinone .

ComponentFunction
Grubbs II / Hoveyda-Grubbs II The active metathesis catalyst.
1,4-Benzoquinone (10 mol%) The Scavenger. It oxidizes transient Ru-H species back to inactive Ru species or complexes them, preventing the isomerization cycle.
Ti(OiPr)₄ (Optional) Chelation additive. Breaks up non-productive chelates between the catalyst and the DHP oxygen.
Visualizing the Isomerization Loop

RCM_Isomerization Diene Diene Precursor RCM_Cycle Ru-Carbene Cycle (Metathesis) Diene->RCM_Cycle Target Target DHP (Kinetic Product) RCM_Cycle->Target Decomp Catalyst Decomposition (High T / Long Time) RCM_Cycle->Decomp Thermal Stress Migration Hydrometalation / Elimination Target->Migration + Ru-H RuH [Ru-H] Species (Isomerization Catalyst) Decomp->RuH Isomer Isomerized DHP (Thermodynamic) Migration->Isomer Blocker ADDITIVE: 1,4-Benzoquinone Blocker->RuH Scavenges/Oxidizes

Figure 2: The mechanism of Ru-H formation and how benzoquinone additives arrest the isomerization pathway.

Module 3: Prins Cyclization & Acid Catalysis

The Issue: Racemization and Side-Chain Exchange.

User Report: "My ee% dropped significantly compared to the starting material."

Diagnosis: This is the Oxonia-Cope Rearrangement . In acid-catalyzed Prins reactions (aldehyde + homoallylic alcohol), the intermediate oxocarbenium ion is not static. It can undergo a 2-oxonia-[3,3]-sigmatropic rearrangement, which scrambles the stereochemistry.

Troubleshooting Guide
  • Acidity Check: If using strong Brønsted acids (TFA, TfOH), switch to Lewis Acids like InCl₃ or Bi(OTf)₃ .[1] These often facilitate the cyclization faster than the rearrangement rate.

  • The "Silyl-Prins" Modification:

    • Instead of a standard homoallylic alcohol, use a homoallylic vinyl silane .[1]

    • Why? The silicon atom stabilizes the

      
      -cation (beta-silicon effect) and forces a specific elimination pathway, accelerating the forward reaction and precluding the reversible rearrangement.
      

Representative Protocol: Isomerization-Free RCM

Objective: Synthesis of a 3,6-dihydro-2H-pyran ring without double-bond migration.

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the diene precursor (1.0 equiv) in degassed Toluene (0.01 M concentration—dilution is critical to favor intramolecular RCM over intermolecular oligomerization).

  • Additive: Add 1,4-benzoquinone (10 mol%) . Stir for 5 minutes.

    • Note: The solution may darken; this is normal.

  • Catalyst: Add Grubbs II catalyst (2–5 mol%) in one portion.

  • Reaction: Heat to 40–80°C (substrate dependent). Monitor by TLC.[1]

    • Checkpoint: If the reaction stalls but starting material remains, do not just add more catalyst. Add a fresh portion of benzoquinone first, then more catalyst.[1] The original catalyst likely died forming Ru-H.

  • Quench: Once complete, add ethyl vinyl ether (excess) to kill the active carbene.

  • Purification: Concentrate and purify via flash chromatography on silica buffered with 1% Et₃N (to prevent acid-catalyzed hydrolysis of the enol ether product on the silica).

FAQ: Quick Fixes

Q: My DHP product decomposes on the silica column. A: Dihydropyrans are essentially cyclic enol ethers (or acetals). They are acid-sensitive.

  • Fix: Pre-treat your silica gel with 1-2% Triethylamine (Et₃N) in hexanes before loading your sample. Use an eluent containing 0.5% Et₃N.

Q: I'm getting low yields in the HDA reaction with Danishefsky’s diene. A: This diene is moisture sensitive and prone to hydrolysis.

  • Fix: Distill the diene immediately before use or store it over CaH₂ at -20°C. Ensure your Lewis Acid isn't too "wet" (e.g., commercial ZnCl₂ is notoriously hygroscopic; fuse it under vacuum before use).

Q: Can I use microwave irradiation for DHP synthesis? A: Yes, but be careful.

  • RCM: Excellent for RCM (shortens time, reducing Ru-H formation window).[1]

  • HDA: Risky.[1] The high thermal energy often favors the endo/exo equilibrium scramble or polymerization over the concerted cycloaddition.

References

  • Jacobsen, E. N., et al. (1999).[1] "Enantioselective Hetero-Diels-Alder Reactions Catalyzed by Chiral Chromium(III) Complexes." Journal of the American Chemical Society. (Demonstrates the suppression of side reactions via specific chiral Lewis Acid catalysis).

  • Schmidt, B. (2003).[1][2] "Ruthenium-Catalyzed Cyclization of Dienes: Suppression of Isomerization." European Journal of Organic Chemistry.[2][3] (The authoritative source on using additives like benzoquinone to stop Ru-H isomerization).

  • Yadav, J. S., et al. (2001).[1][3] "Indium(III) Chloride Catalyzed Prins Cyclization: A Selective Synthesis of 4-Hydroxytetrahydropyrans." Journal of Organic Chemistry. (Details the mitigation of racemization/rearrangement in Prins reactions).

  • Aikawa, K., et al. (2021).[1] "Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted 5,6-Dihydropyran-2-ones." Journal of Organic Chemistry. (Modern HDA workflows and stability management).

Sources

Optimization

Technical Support Guide: Preventing Polymerization in 3,4-Dihydro-2H-pyran-6-carboxylic Acid Synthesis

This guide addresses the critical instability issues inherent to 3,4-dihydro-2H-pyran-6-carboxylic acid (and its derivatives, such as the Zanamivir core). The primary failure mode is autocatalytic cationic polymerization...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the critical instability issues inherent to 3,4-dihydro-2H-pyran-6-carboxylic acid (and its derivatives, such as the Zanamivir core). The primary failure mode is autocatalytic cationic polymerization , driven by the molecule's dual nature as both an acid catalyst and an acid-sensitive vinyl ether.

Topic: Stabilization and Synthesis Optimization of 3,4-Dihydro-2H-pyran-6-carboxylic Acid Audience: Medicinal Chemists, Process Development Scientists Severity: Critical (Risk of total batch loss via gelation)

Core Problem Analysis: The "Suicide" Motif

The structural instability of 3,4-dihydro-2H-pyran-6-carboxylic acid arises from its conflicting functional groups. It contains:

  • Vinyl Ether (Enol Ether): Electron-rich, highly susceptible to cationic polymerization upon protonation.

  • Carboxylic Acid: Provides the proton source (

    
    ) necessary to initiate the polymerization of the vinyl ether.
    

The Failure Mechanism: In the free acid form, the molecule acts as its own catalyst. The carboxylic acid protonates the


-carbon (C5) of the double bond, generating a reactive oxocarbenium ion. This electrophile is immediately attacked by the nucleophilic double bond of a neighboring molecule, leading to rapid oligomerization or "tarring" (gelation).
Mechanism Visualization

PolymerizationMechanism cluster_0 Initiation cluster_1 Propagation (Gelation) Mhq Monomer (Free Acid) (Proton Source) Proton H+ Transfer Mhq->Proton Carbo Oxocarbenium Intermediate Proton->Carbo Protonation at C5 Dimer Dimer Cation Carbo->Dimer + Monomer (Nu: Attack) Polymer Polymer/Tar Dimer->Polymer Chain Growth caption Fig 1. Autocatalytic Cationic Polymerization Pathway

Caption: The carboxylic acid moiety protonates the electron-rich enol ether, triggering a cationic chain reaction.

Troubleshooting Guide (Q&A)

Phase 1: Reaction & Workup

Q: My reaction mixture turned into a dark viscous oil/gel during concentration. What happened? A: You likely concentrated the free acid in the presence of trace protons or heat.

  • Diagnosis: As solvent is removed, the concentration of the acid increases, accelerating the autocatalytic protonation of the vinyl ether.

  • Solution: Never concentrate the free acid to dryness. Always maintain the product as a carboxylate salt (Na/K) or an ester during concentration. If you must isolate the acid, use lyophilization (freeze-drying) from a frozen aqueous solution, not rotary evaporation.

Q: Can I use silica gel chromatography for purification? A: High Risk. Silica gel is slightly acidic (


) and can catalyze the polymerization of vinyl ethers on the column, leading to product loss (streaking/retained polymer).
  • Fix: Pre-treat the silica gel with 1-2% Triethylamine (Et3N) in the eluent to neutralize acidic sites. Alternatively, use neutral alumina or reverse-phase (C18) chromatography with buffered mobile phases.

Q: I see low yields after acidic hydrolysis of the ester intermediate. Why? A: Aqueous acid hydrolysis (e.g., HCl, TFA) competes with hydration of the double bond. The vinyl ether can hydrate to form a hemiacetal, which then ring-opens to an acyclic aldehyde.

  • Fix: Use basic hydrolysis (saponification) . Treat the ester with LiOH or NaOH in THF/Water at 0°C. The carboxylate salt formed is stable because it lacks the acidic proton required for polymerization.

Phase 2: Storage & Stability

Q: How should I store the isolated 3,4-dihydro-2H-pyran-6-carboxylic acid? A: Do not store the free acid for long periods.

  • Best Practice: Store as the ethyl or methyl ester (indefinitely stable at -20°C).

  • Alternative: Store as the sodium or potassium salt .

  • Emergency: If you have the free acid, store it at -80°C under argon, strictly excluding moisture (water can act as a co-catalyst for hydrolysis).

Recommended Experimental Protocol

This protocol prioritizes the Ester-Late-Stage-Hydrolysis strategy to minimize exposure of the sensitive vinyl ether to acidic conditions.

Workflow Diagram

SynthesisWorkflow Start Precursor (e.g., Acrolein Dimer / Sialic Acid Deriv.) Step1 Step 1: Esterification/Protection (Lock Acid as Methyl/Ethyl Ester) Start->Step1 Prevent Autocatalysis Step2 Step 2: Core Synthesis (Hetero-Diels-Alder or Elimination) Step1->Step2 Step3 Step 3: Purification (Silica + 1% Et3N) Step2->Step3 Remove Impurities Step4 Step 4: Saponification (LiOH, THF/H2O, 0°C) Step3->Step4 Deprotect Finish Final Product (Isolate as Li/Na Salt) Step4->Finish Lyophilize caption Fig 2. Optimized Synthesis Workflow for Stability

Detailed Protocol Steps

1. Protection (Crucial Pre-step): Ensure the carboxylic acid precursor is protected as an ester (Methyl, Ethyl, or t-Butyl).

  • Why: Esters do not donate protons; the vinyl ether is stable in the presence of esters.

2. Synthesis Reaction: Perform the ring-forming reaction (e.g., Hetero-Diels-Alder of acrolein + acrylate, or elimination from sialic acid).

  • Solvent: Anhydrous DCM or Toluene.

  • Additives: Include a radical inhibitor (e.g., BHT, 0.1 mol%) if using acrylates, though the primary risk is cationic.

3. Workup:

  • Quench the reaction with saturated NaHCO3 (keep pH > 7).

  • Extract with EtOAc or DCM.

  • Dry over Na2SO4 (avoid MgSO4 if it is slightly acidic, or buffer it).

4. Hydrolysis (The Danger Zone):

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH.H2O (1.1 eq) at 0°C . Monitor by TLC.[1]

  • Completion: Once the ester is consumed, DO NOT ACIDIFY to pH 1-2.

  • Isolation: Adjust pH to ~7.5-8.0 using mild resin (e.g., Dowex H+ form, carefully monitored) or simply wash with organic solvent to remove non-polar impurities.

  • Lyophilize the aqueous phase to obtain the Lithium or Sodium salt.

Stability Data & Solvent Compatibility

ParameterConditionStability AssessmentRecommendation
pH < 4.0Unstable Polymerization/Hydrolysis within minutes.
pH 7.0 - 10.0Stable Preferred range for workup and storage.
Solvent Chloroform (

)
Risky Often contains HCl traces. Filter through basic alumina before use.
Solvent MethanolModerate Can add to the double bond (acetal formation) if acidic.
Temperature > 50°CUnstable Avoid heating the free acid.

References

  • Synthesis via Hetero-Diels-Alder

    • Schmidt, B.[2] "Ruthenium-Catalyzed Ring-Closing Metathesis/Isomerization Sequence." Eur. J. Org.[2][3] Chem., 2003 , 816-819.[2]

  • Polymerization Mechanism (Cationic)

    • Aoshima, S. et al. "Living Cationic Polymerization of Vinyl Ethers."[4] Chem. Rev., 2009 , 109, 11, 5245–5287.

    • (Provides mechanistic grounding for vinyl ether sensitivity to protons).
  • Zanamivir/Dihydropyran Carboxylate Synthesis: Chandler, M. et al. "Synthesis of the potent influenza neuraminidase inhibitor Zanamivir." J. Chem. Soc., Perkin Trans. 1, 1995, 1173-1180. (Describes the use of ester protection to avoid instability).
  • General Handling of Vinyl Ethers

    • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Enol Ethers."

Sources

Troubleshooting

RP-HPLC methods for purifying 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives

Topic: Purification of 3,4-Dihydro-2H-Pyran-6-Carboxylic Acid (DHPCA) Derivatives Welcome to the Chromatography Support Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3,4-Dihydro-2H-Pyran-6-Carboxylic Acid (DHPCA) Derivatives

Welcome to the Chromatography Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. Below you will find a specialized technical guide designed to navigate the unique chemical contradictions posed by 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives.

These molecules present a classic "Chromatographer’s Dilemma":

  • The Acid Moiety: Requires low pH (pH < 3) to suppress ionization and prevent peak tailing.

  • The Enol Ether Ring: Is susceptible to acid-catalyzed hydrolysis (hydration of the double bond) at low pH, leading to on-column degradation.

This guide prioritizes sample integrity over standard operating procedures.

Part 1: Critical Method Development Strategy

Before injecting, you must choose a path based on your specific derivative's stability profile. Do not default to 0.1% TFA.

The Stability vs. Resolution Trade-off

The enol ether functionality (C=C-O) in the dihydropyran ring is acid-labile. In strong aqueous acid (pH < 2.5), it can hydrate to form a hemiacetal, opening the ring or creating "ghost peaks."

ParameterPath A: High Stability (Recommended) Path B: High Resolution (Risky)
Mobile Phase Modifier Ammonium Acetate (10-20 mM)Formic Acid (0.1%) or TFA (0.05%)
pH Range pH 4.5 – 5.5pH 2.0 – 2.7
Primary Mechanism Ion-Suppression (Partial) + Buffer CapacityFull Ion-Suppression (COOH protonated)
Risk Profile Low Degradation , Moderate TailingHigh Degradation Risk , Sharp Peaks
Column Requirement High-density C18 (End-capped) or Polar EmbeddedStandard C18
Recommended Column Chemistries

For DHPCA derivatives, standard silica C18 often fails due to silanol interactions with the carboxylic acid.

  • Polar-Embedded C18 (e.g., Amide-C18): The embedded polar group shields silanols, allowing for sharp peaks even at the milder pH 4.5 conditions.

  • Phenyl-Hexyl: Offers alternative selectivity (pi-pi interactions) for the double bond in the pyran ring, useful for separating isomers.

Part 2: Troubleshooting Guides (Q&A Format)
Category A: Peak Shape & Resolution Anomalies[1]

Q1: I am seeing severe peak tailing (As > 1.5), but I cannot lower the pH further due to stability concerns. How do I fix this?

Diagnosis: This is likely "Silanol Sting." At pH 4.5, your carboxylic acid (pKa ~4.2) is partially ionized. The negatively charged carboxylate is interacting with positively charged residual silanols on the silica surface.

The Protocol:

  • Switch Stationary Phase: Move to a "Hybrid Particle" column (e.g., Ethylene Bridged Hybrid) or a column with "High Surface Coverage" (>3.5 µmol/m²). These have fewer accessible silanols.

  • Increase Buffer Strength: Increase Ammonium Acetate from 10 mM to 25 mM. The higher salt concentration masks the electrostatic attraction between the analyte and the silanols.

  • Temperature: Increase column temperature to 40°C (if thermal stability permits). This improves mass transfer kinetics and reduces tailing.

Q2: My main peak has a "shoulder" or splits into two peaks, but I verified the sample is pure by NMR.

Diagnosis: This is a hallmark of On-Column Degradation or Mutarotation .

  • Scenario A (Degradation): If the split ratio changes with flow rate (slower flow = more splitting), the enol ether is hydrolyzing in the acidic mobile phase.

  • Scenario B (Isomers): DHPCA derivatives often have chiral centers. You may be partially resolving enantiomers or diastereomers on an achiral column.

The Protocol:

  • The Flow Rate Test: Double the flow rate. If the "impurity" peak decreases in relative area, it is a degradation product forming during the run.

  • Action: Immediately switch to a neutral buffer (Ammonium Acetate pH 5.8) or reduce column temperature to 10-15°C to slow the reaction kinetics.

Category B: Detection & Scale-Up

Q3: I am purifying a hetero-Diels-Alder product (DHPCA derivative) but recovery after Prep-HPLC is low (<50%). Where did it go?

Diagnosis: The loss likely occurred during fraction evaporation , not chromatography. Concentrating fractions containing 0.1% TFA or Formic Acid concentrates the acid, dropping the pH to <1. This destroys the acid-sensitive dihydropyran ring during the drying process.

The Protocol:

  • Immediate Quench: Collection vessels should contain a small amount of dilute NH4OH or buffer to neutralize the fraction immediately upon elution.

  • Lyophilization Strategy: Do not use heat to evaporate. Freeze-dry (lyophilize) from an Ammonium Acetate buffer. Ammonium acetate is volatile but maintains a safe pH (~6-7) during sublimation.

Part 3: Visualizing the Logic
Diagram 1: Method Development Decision Tree

This flowchart guides you through the initial selection of conditions based on the specific fragility of your DHPCA derivative.

MethodDev Start START: DHPCA Derivative Sample CheckStability Step 1: Acid Stability Test (Incubate in 0.1% FA for 1 hr) Start->CheckStability Stable Stable (>98% Recovery) CheckStability->Stable No Change Unstable Unstable (Degradation Observed) CheckStability->Unstable New Peaks Form PathA PATH A: High Resolution Mode Mobile Phase: 0.1% Formic Acid (pH 2.7) Column: C18 or C8 Stable->PathA PathB PATH B: Stability Mode Mobile Phase: 10mM NH4OAc (pH 4.8) Column: Polar-Embedded / Amide Unstable->PathB TailingCheck Check Peak Tailing PathA->TailingCheck GoodPeak Proceed to Validation TailingCheck->GoodPeak As < 1.2 BadPeak Add HFIP or Switch to Polar Embedded Col TailingCheck->BadPeak As > 1.5 ResCheck Check Resolution/Tailing PathB->ResCheck ResCheck->GoodPeak Acceptable Optimize Increase Buffer Conc. Reduce Temp (15°C) ResCheck->Optimize Poor Shape

Caption: Decision matrix for selecting mobile phase pH based on the acid-stability of the enol ether moiety.

Diagram 2: Troubleshooting Peak Anomalies

A logic flow for diagnosing "Split Peaks" vs. "Ghost Peaks" specific to this chemistry.

Troubleshooting Problem ISSUE: Split Peak / Shoulder FlowTest TEST: Double Flow Rate (Halve Run Time) Problem->FlowTest ResultA Impurity Ratio Decreases FlowTest->ResultA Change observed ResultB Impurity Ratio Constant FlowTest->ResultB No change DiagnosisA DIAGNOSIS: On-Column Hydrolysis (Acid catalyzed ring opening) ResultA->DiagnosisA DiagnosisB DIAGNOSIS: Isomer Separation (Enantiomers/Diastereomers) ResultB->DiagnosisB FixA SOLUTION: 1. Switch to NH4OAc (pH 5) 2. Lower Temp DiagnosisA->FixA FixB SOLUTION: 1. Check Stereochemistry 2. Try Chiral Column DiagnosisB->FixB

Caption: Diagnostic workflow to distinguish between chemical instability and isomeric separation.

References
  • Vertex AI Search. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Org. Syn. (1977). 5,6-Dihydro-2H-pyran-2-one and 2H-Pyran-2-one.[2] Organic Syntheses, 56, 49. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for Silanol interactions and Peak Tailing mechanisms).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of enol ethers/dihydropyrans in acidic media).

Sources

Optimization

Optimizing catalyst loading for iridium-catalyzed C-H activation

Topic: Optimizing Catalyst Loading & Troubleshooting Doc ID: IR-CH-OPT-2026 | Status: Active | Tier: Advanced Executive Summary: The Economics of Atom Economy High-value iridium catalysts (approx. spot price fluctuating...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Loading & Troubleshooting

Doc ID: IR-CH-OPT-2026 | Status: Active | Tier: Advanced

Executive Summary: The Economics of Atom Economy

High-value iridium catalysts (approx. spot price fluctuating $4,000–$5,000/oz) represent a significant cost driver in process chemistry. While standard academic protocols often utilize 1–5 mol% loading to ensure publication-quality yields, this is frequently excessive.

This guide provides a systematic framework to reduce catalyst loading to the 0.01–0.5 mol% range without compromising conversion. It moves beyond "recipe following" to "kinetic engineering," leveraging the distinct stability profiles of phenanthroline vs. bipyridine ligand classes.

The Diagnostic Framework: Understanding the Engine

To optimize loading, you must understand the failure mode of the catalyst. In Iridium-catalyzed borylation, the active species is generated in situ. The cycle is driven by the oxidative addition of the C-H bond to an Ir(III) tris-boryl species, followed by reductive elimination.

The Catalytic Cycle (Visualization)

Figure 1: The generally accepted Ir(III)/Ir(V) catalytic cycle for arene borylation.

Ir_Cycle Precat Pre-Catalyst [Ir(OMe)(cod)]2 + Ligand Active Active Species [Ir(L)(Bpin)3] Precat->Active + B2pin2 - cod, - HBpin OxAdd Oxidative Addition Ir(V) Intermediate Active->OxAdd + Ar-H (RDS) Decomp Decomposition (Ir Black / Aggregates) Active->Decomp Low Ligand Conc. Thermal Stress RedElim Reductive Elimination (Product Release) OxAdd->RedElim Fast RedElim->Active + B2pin2 - HBpin

Caption: The active [Ir(L)(Bpin)3] species is the resting state. Catalyst death (Decomposition) competes with the productive cycle, primarily when the ligand dissociates.

Optimization Protocol: Lowering the Limit

Do not simply dilute the standard reaction. Use the "Ligand-Buffered Titration" method.

The "Reservoir Effect"

A common misconception is that Ligand:Metal (L:M) ratio should be 1:1 or 2:1.

  • Fact: The primary decomposition pathway is ligand dissociation followed by iridium aggregation (formation of "Ir black").

  • Strategy: At very low Ir loadings (<0.1 mol%), increase the L:M ratio to 2:1 or even 4:1 . This shifts the equilibrium toward the active monomeric species, protecting the trace metal present.

Experimental Workflow: The Step-Down Ladder

Perform this optimization in a 4-vial parallel screen (e.g., in a glovebox or using Schlenk technique).

VariableVial A (Control)Vial B (Aggressive)Vial C (High Efficiency)Vial D (Stress Test)
Ir Precursor 1.0 mol%0.5 mol%0.1 mol% 0.05 mol%
Ligand (L) 1.0 mol%0.6 mol%0.2 mol% 0.2 mol%
L:M Ratio 1:11.2:12:1 4:1
Temperature 80 °C80 °C90 °C100 °C
Time 4 h6 h12 h16 h

Interpretation:

  • If Vial C works but D fails: You have hit the Turnover Number (TON) Ceiling .

  • If Vial C fails but A works: The reaction is likely inhibition-controlled (product inhibition) rather than catalyst death.

Troubleshooting Guide

Symptom: Reaction turns black/dark precipitate

Diagnosis: Catalyst Decomposition (Colloidal Iridium formation). Root Cause: Ligand dissociation or incompatible functional groups (e.g., free amines, thiols) poisoning the metal. Corrective Action:

  • Switch Ligands: Move from dtbpy (di-tert-butyl-bipyridine) to tmphen (3,4,7,8-tetramethyl-1,10-phenanthroline).[1] Tmphen binds tighter, extending catalyst lifetime significantly [1].

  • Increase L:M Ratio: Go to 2:1.

Symptom: Clear solution, but low conversion (<20%)

Diagnosis: Catalyst Inhibition or Induction Period. Root Cause:

  • Steric crowding: Substrate is too bulky for the active pocket.

  • Electronic deactivation: Highly electron-deficient arenes react slower.

  • Inhibitor presence: Trace water or Lewis basic impurities. Corrective Action:

  • The "HBpin Spike": Add 5-10 mol% HBpin at the start. The active species requires generation of HBpin to enter the cycle efficiently; waiting for it to generate naturally can cause a lag [2].

  • Temperature Jump: Increase T by 10°C. Borylation has a high activation barrier for the C-H cleavage step.

Symptom: Poor Regioselectivity (Mixed Isomers)

Diagnosis: Steric control failure. Corrective Action:

  • Ligand Bulk: Switch to dtbpy if using tmphen. While tmphen is more stable, dtbpy is bulkier and often provides higher steric selectivity for meta/para positions over ortho.

Decision Tree: Troubleshooting Workflow

Figure 2: Logical path for diagnosing reaction failure.

Troubleshooting Start Reaction Analysis (LCMS/NMR) Color Visual Check: Is solution black? Start->Color Yield Check Yield Color->Yield No (Clear) Decomp Catalyst Death ACTION: Switch to tmphen Increase L:M ratio Color->Decomp Yes (Ppt) Inhib Inhibition/Stall ACTION: Check purity Add HBpin initiator Yield->Inhib Low Conversion Selectivity Isomer Mix? ACTION: Use bulkier ligand (dtbpy) Yield->Selectivity High Conv / Low Purity Success Optimization Complete Yield->Success High Conv / High Purity

Frequently Asked Questions (FAQ)

Q: Can I use hydrated IrCl3 as a cheaper precursor? A: No. The active cycle requires an Ir(I) or Ir(III) species with labile ligands (like COD). Hydrated salts act as Lewis acids and will not enter the catalytic cycle without harsh reduction steps that are incompatible with Bpin reagents. Stick to [Ir(OMe)(cod)]2 or [Ir(cod)Cl]2.

Q: Why does my reaction stall at 50% conversion? A: This is often due to product inhibition . The aryl-Bpin product can compete for the metal center.

  • Fix: Run the reaction "neat" (solvent-free) if the substrate is liquid, or at higher concentration (1.0 M). High concentration favors the bimolecular reaction over unimolecular decomposition.

Q: I have a basic nitrogen (pyridine/amine) in my substrate. Will it kill the catalyst? A: It might. Basic nitrogens can coordinate to the Ir center, displacing the ligand.

  • Fix: Pre-complex the substrate with a Lewis acid (like BF3·OEt2) or use the HCl salt of the amine (if solubility permits). Alternatively, use bulky ligands (dtbpy) that sterically prevent the substrate nitrogen from binding to the metal.

Q: How do I remove the catalyst on scale-up? A: Iridium residues are toxic and tightly bound.

  • Method: Treat the crude mixture with Silica Thiol (SH-functionalized silica) or activated carbon. Standard flash chromatography is often insufficient to reach <10 ppm limits required for pharma [3].

References

  • Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C-H Bonds. Oeschger, R. J., et al. (Hartwig Group).[2] J. Am. Chem. Soc. 2019, 141, 16479.[3] Key Finding: tmphen prevents catalyst decomposition better than dtbpy.

  • Mild Iridium-Catalyzed Borylation of Arenes. Ishiyama, T., et al.[3][4] J. Am. Chem. Soc. 2002, 124, 390.[3][4] Key Finding: Establishes the standard [Ir(OMe)(cod)]2 system.

  • Iridium-Catalyzed C-H Borylation of Arenes (Review). Mkhalid, I. A. I., et al.[3] Chem. Rev. 2010, 110, 890.[3][4] Key Finding: Comprehensive mechanism and functional group tolerance.

  • High-Throughput Optimization of Ir-Catalyzed C-H Borylation. Smith, M. R., Maleczka, R. E., et al.[5] Org.[3][5][6][7] Lett. 2023.[3][5][8][9] Key Finding: HTE methods for optimizing loading and conditions.

Sources

Troubleshooting

Stability of 3,4-dihydro-2H-pyran-6-carboxylic acid under acidic conditions

Prepared by: Senior Application Scientist, Chemical Dynamics Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-pyran-6-car...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3,4-dihydro-2H-pyran-6-carboxylic acid. It addresses the compound's inherent instability under acidic conditions, offering detailed mechanistic explanations, troubleshooting advice for common experimental issues, and validated protocols for stability assessment.

Overview: The Challenge of the Enol Ether

3,4-Dihydro-2H-pyran-6-carboxylic acid is a valuable heterocyclic building block used in the synthesis of complex molecules and pharmaceutical intermediates.[1][2] However, its utility is accompanied by a critical chemical liability: instability in acidic environments. The core of this issue lies in the enol ether moiety within the dihydropyran ring. This functional group is highly susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening and the formation of undesired byproducts, compromising reaction yields and product purity.[3][4] Understanding and controlling this degradation pathway is paramount for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What makes 3,4-dihydro-2H-pyran-6-carboxylic acid so sensitive to acidic conditions?

A1: The sensitivity is due to the vinyl ether (or enol ether) functionality within the dihydropyran ring. In the presence of an acid, the ether oxygen can be protonated. This initial protonation is the first step in a cascade that leads to the cleavage of the ether bond.[3] The mechanism is analogous to the acid-catalyzed hydrolysis of acetals and ketals, which are known to be acid-labile protecting groups. The double bond in the ring enhances the reactivity of the ether linkage compared to a simple saturated cyclic ether like tetrahydrofuran.

Q2: What is the primary degradation pathway for this compound in an acidic medium?

A2: The primary degradation pathway is acid-catalyzed hydrolysis , leading to the opening of the dihydropyran ring.[3] The process begins with the protonation of the ether oxygen atom. This makes the adjacent carbon atom highly electrophilic and vulnerable to nucleophilic attack by water, which is typically present in aqueous acidic solutions.[3][5][6] This attack results in the cleavage of the C-O bond and the formation of a linear hydroxy aldehyde derivative.

Q3: What are the likely degradation products I should expect to see?

A3: The initial product of the ring-opening hydrolysis is expected to be 6-formyl-5-hydroxypentanoic acid . This molecule contains both an aldehyde and a carboxylic acid. Depending on the reaction conditions (e.g., temperature, acid strength), this primary degradant could potentially undergo further reactions, such as oxidation or intramolecular cyclization.

Q4: How can I monitor the stability of 3,4-dihydro-2H-pyran-6-carboxylic acid during my experiments?

A4: The most effective and widely used technique for stability monitoring is High-Performance Liquid Chromatography (HPLC) .[3][7] A properly developed "stability-indicating" HPLC method can separate the parent compound from its degradation products, allowing for the quantification of each over time.[8] For definitive identification of the unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for obtaining molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for complete structural elucidation.[3][9]

Q5: What general precautions should I take when this compound must be handled in an acidic environment?

A5:

  • pH Control: Use the mildest acidic conditions possible. Buffer the system if the reaction allows.

  • Temperature: Perform reactions at the lowest feasible temperature, as higher temperatures accelerate the rate of hydrolysis.[3]

  • Reaction Time: Monitor the reaction closely and minimize its duration to prevent excessive degradation.

  • Anhydrous Conditions: If the reaction chemistry permits, using anhydrous acidic conditions can prevent hydrolysis by excluding the necessary nucleophile (water).

  • Workup: Neutralize acidic reaction mixtures promptly and at low temperatures during the workup procedure.

Troubleshooting Guide

Problem 1: My reaction yield is unexpectedly low when using an acidic catalyst or performing an acidic workup.

  • Probable Cause: You are likely experiencing significant degradation of your starting material or product due to acid-catalyzed hydrolysis.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a sample of your starting material under the reaction's acidic conditions (without other reagents) for a short period. Use HPLC or TLC to see if new spots/peaks appear.

    • Reduce Acidity: Switch to a weaker acid catalyst (e.g., from HCl to acetic acid) or use a smaller catalytic amount.

    • Lower Temperature: Repeat the reaction at a lower temperature (e.g., drop from room temperature to 0 °C).

    • Minimize Water: If possible, use a non-aqueous acid source or ensure all solvents and reagents are scrupulously dried.

    • Modify Workup: During workup, quench the acid by pouring the reaction mixture into a cold, rapidly stirred biphasic solution of a mild base (e.g., saturated sodium bicarbonate) and an organic solvent. Do not let the aqueous acidic phase sit for an extended period.

Problem 2: I'm observing several new, unidentified peaks in my HPLC/LC-MS analysis after purification or storage in a protic solvent.

  • Probable Cause: The compound is degrading, and the new peaks correspond to the hydrolysis product (6-formyl-5-hydroxypentanoic acid) and potentially other subsequent byproducts.

  • Troubleshooting Steps:

    • Perform a Stress Test: Conduct a controlled forced degradation study as outlined in the "Experimental Protocols" section below. This will help you intentionally generate the degradation products for characterization.[10]

    • Characterize Degradants: Use LC-MS to get the molecular weights of the unknown peaks. The primary degradant should have a molecular weight corresponding to the parent compound + 18 Da (the mass of water).

    • Optimize Storage Conditions: Ensure the purified compound is stored as a dry solid in an inert, dark, and cold environment. Avoid solutions, especially those containing even trace amounts of acid, for long-term storage.

Problem 3: The compound seems to degrade during silica gel column chromatography.

  • Probable Cause: Standard silica gel is inherently acidic and can catalyze the hydrolysis of the enol ether on the column.

  • Troubleshooting Steps:

    • Neutralize the Silica: Prepare a slurry of silica gel in your desired eluent and add ~1% triethylamine (or another volatile base) to neutralize the acidic sites. Let it stir for 15-20 minutes before packing the column.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) silica column, which are less likely to cause acid-catalyzed degradation.

    • Work Quickly: Do not let the compound sit on the column for longer than necessary. Elute the product as quickly as possible while maintaining good separation.

Data & Visualization
Proposed Acid-Catalyzed Degradation Pathway

G Start 3,4-dihydro-2H-pyran-6-carboxylic acid Protonation Protonated Enol Ether (Resonance Stabilized Oxocarbenium Ion) Start->Protonation + H+ H2O_Attack Nucleophilic Attack by Water Protonation->H2O_Attack + H2O Intermediate Hemiacetal Intermediate H2O_Attack->Intermediate RingOpen Ring-Opening Intermediate->RingOpen Product 6-formyl-5-hydroxypentanoic acid (Primary Degradant) RingOpen->Product - H+

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of the title compound.

Recommended Analytical Parameters
ParameterRecommended Conditions for HPLC Stability Study
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a high percentage of A, ramp up B to elute degradants and parent
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength Determined by UV scan of the parent compound (e.g., 220-280 nm)
Injection Volume 10 µL
Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol provides a self-validating framework to assess the stability of 3,4-dihydro-2H-pyran-6-carboxylic acid and identify its degradation products.[3][10]

Materials:

  • 3,4-dihydro-2H-pyran-6-carboxylic acid

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 0.1 M solution

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Validated HPLC system with UV/PDA detector[7]

Workflow Diagram:

G A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Initiate Acid Stress (Mix with 0.1 M HCl, 60°C) A->B C 3. Withdraw Aliquots (t = 0, 1, 2, 4, 8, 24h) B->C D 4. Quench Reaction (Neutralize with 0.1 M NaOH) C->D E 5. Analyze by HPLC (Quantify parent & degradants) D->E

Caption: Experimental workflow for the acidic stress testing protocol.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition Setup: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. This creates a final concentration of 0.1 mg/mL in a highly acidic medium. Prepare a control sample by mixing 1 mL of stock with 9 mL of water.

  • Incubation: Place the vials in a controlled temperature bath (e.g., 60°C) to accelerate degradation.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize each aliquot with an equivalent volume of 0.1 M NaOH to stop the degradation reaction. The "t=0" sample should be taken immediately after mixing and before incubation begins.

  • HPLC Analysis: Analyze all quenched samples, including the control, using a validated, stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak areas of any degradation products over time.

References
  • MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from: [Link].

  • Wikipedia. Furan. Available from: [Link].

  • National Institutes of Health (NIH). 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. Available from: [Link].

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link].

  • ACS Publications. Degradation of Acids to Alcohols by the Carboxy-Inversion Reaction | The Journal of Organic Chemistry. Available from: [Link].

  • Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International. Available from: [Link].

  • YouTube. Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. Available from: [Link].

  • PubMed. Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. Available from: [Link].

  • Czech Journal of Food Sciences. Formation of carboxylic acids during degradation of monosaccharides. Available from: [Link].

  • European Medicines Agency. Stability testing of existing active substances and related finished products. Available from: [Link].

  • ResearchGate. Synthesis of 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid. Available from: [Link].

  • Pharmacy 180. Drug degradation pathways. Available from: [Link].

  • IJSDR. Stability indicating study by using different analytical techniques. Available from: [Link].

  • ResearchGate. (PDF) Stability Indicating Analytical Methods (SIAMS). Available from: [Link].

  • Khan Academy. Acid-catalyzed ester hydrolysis | Organic chemistry. Available from: [Link].

  • YouTube. acid derivatives: hydrolysis. Available from: [Link].

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. Available from: [Link].

Sources

Optimization

Identifying impurities in 3,4-dihydro-2H-pyran-6-carboxylic acid synthesis by NMR

Technical Support Center: 3,4-Dihydro-2H-Pyran-6-Carboxylic Acid Synthesis Topic: Impurity Identification & NMR Troubleshooting Document ID: TS-DHP6-NMR-001 Role: Senior Application Scientist Introduction: The "Invisible...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,4-Dihydro-2H-Pyran-6-Carboxylic Acid Synthesis

Topic: Impurity Identification & NMR Troubleshooting Document ID: TS-DHP6-NMR-001 Role: Senior Application Scientist

Introduction: The "Invisible" Degradation

Welcome to the technical support hub for 3,4-dihydro-2H-pyran-6-carboxylic acid (DHP-6-CA) .

If you are accessing this guide, you are likely facing a common paradox: your LC-MS shows the correct mass, but your NMR spectrum looks "messy," with missing olefinic peaks or unexpected aldehyde signals.

The Core Challenge: DHP-6-CA is an electron-rich enol ether conjugated with an electron-withdrawing carboxylic acid. While the conjugation provides some stability compared to unsubstituted dihydropyrans, the molecule remains highly sensitive to acid-catalyzed hydrolysis and polymerization .

In standard deuterated chloroform (


), trace acidity (HCl) can catalyze the ring-opening of your product inside the NMR tube before you even run the scan. This guide provides the diagnostic framework to distinguish between synthesis failure, isolation degradation, and instrumental artifacts.

Diagnostic Workflow

Use this logic tree to rapidly identify the state of your sample based on 1H NMR signals.

Troubleshooting Start Symptom: Abnormal NMR Spectrum CheckRegion1 Check 9.0 - 10.0 ppm (Aldehyde Region) Start->CheckRegion1 CheckRegion2 Check 6.0 - 6.5 ppm (Olefinic Region) CheckRegion1->CheckRegion2 Absent Hydrolysis Diagnosis: Ring Opening (Hydrolysis to 6-oxohexanoic acid deriv.) CheckRegion1->Hydrolysis Sharp Singlet/Doublet Present CheckRegion3 Check 4.0 - 5.0 ppm (Vinyl Ether Region) CheckRegion2->CheckRegion3 Multiplet or Doublet present Target Diagnosis: Target Molecule (DHP-6-CA) CheckRegion2->Target Triplet (J~4-5Hz) at ~6.1-6.3 ppm Isomer2 Diagnosis: Regioisomer (2-Carboxylic Acid / Acrolein Dimer) CheckRegion3->Isomer2 Peaks at ~4.7 ppm (m) & ~6.4 ppm (d) Polymer Diagnosis: Oligomerization (Broad/Undefined Peaks) CheckRegion3->Polymer Broad/Featureless Baseline

Figure 1: Decision matrix for identifying DHP-6-CA impurities. Blue nodes represent decision points; Red/Yellow nodes indicate failure modes; Green indicates success.

The Reference Spectrum (Target vs. Impurities)

To troubleshoot effectively, you must distinguish the target's specific signature from its common isomers and hydrolysis products.

Table 1: Key Diagnostic Chemical Shifts (1H NMR, CDCl3)
ComponentStructure NoteKey Signal A (Olefinic/Aldehyde)Key Signal B (Aliphatic/Ring)Diagnostic Feature
DHP-6-CA (Target) Double bond at C5-C6 (Conjugated)~6.15 ppm (t) (H5)~4.10 ppm (t) (H2)H5 is a triplet due to coupling with H4 methylene.
DHP-2-CA (Isomer) Double bond at C5-C6 (Non-conjugated)~6.40 ppm (d) (H6) & ~4.70 ppm (m) (H5)~4.50 ppm (dd) (H2)Two distinct vinyl protons with very different shifts.
Hydrolysis Product Open chain (6-oxohexanoic acid deriv.)~9.75 ppm (s/d) (Aldehyde)~2.50 ppm (t) (alpha-keto)Appearance of aldehyde peak; loss of ring protons.
Starting Material Acrolein dimer (Aldehyde)~9.20 ppm (s) (Aldehyde)~4.30 ppm Aldehyde peak is shielded relative to the open-chain acid.

Note: Chemical shifts may drift ±0.2 ppm depending on concentration and pH.

Troubleshooting Guides

Issue A: The "Disappearing" Double Bond (Hydrolysis)

Symptom: You isolated a solid/oil, but the NMR shows a distinct peak around 9.7 ppm and the olefinic triplet at 6.15 ppm is weak or missing. Mechanism: The DHP ring is an enol ether. In the presence of water and acid (even trace amounts in


), it hydrolyzes to form a hemiacetal, which opens to 6-oxohexanoic acid (or similar keto-acids depending on substitution).


Corrective Protocol:

  • Solvent Neutralization (Critical): Never use untreated

    
    . Filter it through basic alumina or add anhydrous 
    
    
    
    directly to the NMR tube to neutralize HCl.
  • Alternative Solvent: Use DMSO-d6 . The basicity of DMSO suppresses acid-catalyzed ring opening.

  • Workup Check: Ensure your final extraction wash was slightly basic (NaHCO3). Do not use strong acid to acidify the aqueous layer during isolation; use weak acids (citric acid) and extract immediately.

Issue B: The "Wrong" Isomer (2-Carboxylic Acid)

Symptom: You see two olefinic signals: one deshielded (~6.4 ppm) and one shielded (~4.7 ppm). Mechanism: This indicates you have synthesized or isolated 3,4-dihydro-2H-pyran-2-carboxylic acid (the "acrolein dimer" oxidation product) instead of the 6-carboxylic acid .

  • Why it happens: The 2-isomer is the kinetic product of Hetero-Diels-Alder reactions involving acrolein. Isomerization to the 6-isomer (thermodynamic, conjugated) requires specific conditions (base catalysis or specific thermal rearrangement) which may have failed.

Corrective Protocol:

  • Check Coupling:

    • Target (6-COOH): H5 is a triplet (coupled to

      
       at C4).
      
    • Isomer (2-COOH): H6 is a doublet (coupled to H5) and H5 is a multiplet (coupled to H6 and H4).

  • Synthesis Adjustment: If you used a base-mediated migration step to move the double bond, the reaction was incomplete. Increase reaction time or base strength (e.g., DBU).

Issue C: Broadening / Baseline Noise (Polymerization)

Symptom: Peaks are extremely broad, integration values don't match, and the baseline is "humpy" in the aliphatic region (1.0 - 2.5 ppm). Mechanism: Vinyl ethers are cationic polymerization monomers. If your crude mixture contained Lewis acids or strong protic acids, the material has oligomerized.

Corrective Protocol:

  • Quench Validation: Ensure all Lewis acids (e.g.,

    
    , 
    
    
    
    ) used in synthesis were completely quenched with EDTA or Rochelle's salt before concentration.
  • Stabilization: Add a radical inhibitor (BHT) or trace base (triethylamine) to the storage vial if the compound is an oil.

Standard Operating Procedure: NMR Sample Prep

To ensure data integrity and prevent "NMR tube degradation":

  • Pre-Treatment: Take a fresh ampoule of

    
    . Add approx. 10-20 mg of anhydrous Potassium Carbonate (
    
    
    
    )
    to the solvent vial. Let it sit for 1 hour.
  • Preparation: Dissolve 5-10 mg of DHP-6-CA in 0.6 mL of the treated

    
    .
    
  • Filtration: Filter the solution through a small plug of cotton into the NMR tube (to remove the solid carbonate).

  • Measurement: Run the spectrum immediately (within 15 minutes).

  • Self-Validation: If the spectrum is clean, add 1 drop of

    
     and shake.
    
    • Observation: If the olefinic peak (6.15 ppm) disappears and an aldehyde peak appears over time, your compound is chemically authentic but water-sensitive.

References

  • PubChem. 3,4-dihydro-2H-pyran-6-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimer) IR/MS Data. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids (NMR Shifts & Hydrogen Bonding). Available at: [Link][1][2][3][4][5][6]

  • Reich, H. J.Structure Determination Using NMR: Chemical Shifts of Enol Ethers. University of Wisconsin-Madison. (General Reference for Vinyl Ether Shifts).

Sources

Troubleshooting

Removing unreacted starting materials from the product mixture

A Guide for Researchers, Scientists, and Drug Development Professionals First Steps: Choosing Your Purification Strategy The initial assessment of your crude product mixture is the most critical step in determining an ef...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

First Steps: Choosing Your Purification Strategy

The initial assessment of your crude product mixture is the most critical step in determining an effective purification strategy. The physical and chemical properties of your desired product versus those of the unreacted starting materials and byproducts will dictate the most efficient path forward.

Frequently Asked Questions (FAQs)

Q1: How do I decide which purification method is best for my mixture?

A1: The choice of purification method hinges on the differential properties between your product and contaminants.[1] Consider the following:

  • Boiling Point: If there is a significant difference in boiling points (>50 °C) between your product and impurities, distillation is often a good choice.[2]

  • Solubility: Differences in solubility in various solvents can be exploited through techniques like crystallization, precipitation, or liquid-liquid extraction.

  • Polarity: Chromatography is a powerful technique that separates compounds based on differences in their polarity and interaction with a stationary phase.[3]

  • Acidic/Basic Properties: If your product or impurities have acidic or basic functional groups, their solubilities can be manipulated by adjusting the pH, allowing for separation via extraction.[4]

Q2: My product and starting material have the same Rf value on a TLC plate. What are my options?

A2: Co-elution on a TLC plate can be deceptive. Here's how to troubleshoot:

  • Change the Mobile Phase: Experiment with different solvent systems. A single solvent system may not be sufficient to resolve all components. Try combinations of solvents with different polarities.

  • Consider a Different Stationary Phase: If silica gel isn't providing separation, consider using alumina, or for non-polar compounds, reverse-phase (C18) chromatography might be effective.[5]

  • Alternative Techniques: If chromatography is not resolving the components, explore other methods like crystallization, which relies on differences in solubility and crystal lattice formation, or distillation if boiling points differ.[5]

Decision-Making Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification technique based on the properties of your mixture.

Purification_Decision_Tree cluster_properties Property-Based Separation start Analyze Crude Mixture (TLC, NMR, etc.) prop_check Are there significant differences in physical/chemical properties? start->prop_check bp_diff Boiling Point Difference >50°C? prop_check->bp_diff Yes further_opt Further Optimization or Derivative Formation Needed prop_check->further_opt No sol_diff Solubility Difference? bp_diff->sol_diff No distillation Distillation (Simple or Fractional) bp_diff->distillation Yes polarity_diff Polarity Difference? sol_diff->polarity_diff No crystallization Crystallization or Precipitation sol_diff->crystallization Yes acid_base Acidic/Basic Properties? polarity_diff->acid_base No chromatography Column Chromatography polarity_diff->chromatography Yes extraction Acid-Base Extraction acid_base->extraction Yes acid_base->further_opt No

Caption: A flowchart to guide the selection of a primary purification technique.

Troubleshooting Guide: Column Chromatography

Column chromatography is a workhorse technique for purification in many labs.[4] However, several issues can arise that compromise separation efficiency.

Frequently Asked Questions (FAQs)

Q1: My compounds are streaking on the column, leading to poor separation. What's causing this?

A1: Streaking is often a sign of poor solubility or interactions with the stationary phase.

  • Cause: The sample may be too concentrated when loaded, or the compound has low solubility in the chosen eluent.[6]

  • Solution: Dissolve the sample in a minimal amount of the eluent or a slightly more polar solvent before loading.[6] If solubility is an issue, consider a different solvent system where the compound is more soluble.[6] For acidic or basic compounds that streak, adding a small amount of triethylamine or acetic acid, respectively, to the eluent can improve peak shape.[7]

Q2: The separation between my product and a starting material is poor, even with a gradient elution. How can I improve this?

A2: Poor resolution requires optimizing several factors that influence separation.

  • Cause: The choice of solvents, particle size of the stationary phase, and flow rate all impact resolution.[8]

  • Solution:

    • Solvent Choice: The selectivity of your solvent system is crucial. If you have good separation on TLC with a particular solvent system (e.g., hexane/ethyl acetate) but the spots are broad, try substituting one solvent for another of similar strength but different selectivity (e.g., replace ethyl acetate with acetone).[8]

    • Particle Size: Using a stationary phase with a smaller particle size increases the surface area and the number of theoretical plates, leading to better separation.[8]

    • Flow Rate: For every column, there is an optimal flow rate. Running the column too fast can decrease separation efficiency, while running it too slowly can lead to band broadening due to diffusion.[8][9]

Q3: My compound appears to be decomposing on the silica gel column. What can I do?

A3: Silica gel is acidic and can cause decomposition of sensitive compounds.

  • Cause: The acidic nature of silica gel can catalyze degradation reactions.[7][10]

  • Solution:

    • Deactivate the Silica: You can neutralize the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine.[7]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or Florisil.[10]

Troubleshooting Guide: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquids.

Frequently Asked Questions (FAQs)

Q1: An emulsion has formed between the aqueous and organic layers, and they won't separate. How can I break it?

A1: Emulsions are common when the two phases have similar densities or when surfactant-like molecules are present.[11]

  • Cause: Vigorous shaking can lead to the formation of stable emulsions.[11]

  • Solutions:

    • Patience and Gentle Swirling: The simplest method is to let the separatory funnel stand for a while. Gentle swirling can help the layers coalesce.[11][12]

    • "Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[11][13]

    • Filtration: Passing the mixture through a plug of glass wool or phase separation filter paper can physically disrupt the emulsion.[11]

    • Centrifugation: If available, centrifuging the mixture is a very effective way to force the layers to separate.[11][14]

Q2: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?

A2: A simple density test can resolve this.

  • Procedure: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer. Conversely, you can add a small amount of a water-immiscible organic solvent; the layer it joins is the organic layer. Generally, halogenated solvents (like dichloromethane and chloroform) are denser than water and will form the bottom layer, while most other common organic solvents are less dense than water and will be the top layer.

Table 1: Properties of Common Extraction Solvents

SolventBoiling Point (°C)Density (g/mL)Water MiscibilityNotes
Diethyl Ether34.60.713ImmiscibleHighly flammable; forms peroxides.
Ethyl Acetate77.10.902Slightly MiscibleGood general-purpose solvent.
Dichloromethane39.61.33ImmiscibleDenser than water; potential carcinogen.[15]
Hexane690.655ImmiscibleGood for non-polar compounds; neurotoxin.[16]
Toluene1110.867ImmiscibleHigher boiling point; less volatile than hexane.

Troubleshooting Guide: Crystallization & Precipitation

Crystallization is a powerful technique for obtaining highly pure solid compounds.[4] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[17]

Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" instead of forming crystals. What should I do?

A1: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.

  • Cause: The cooling rate may be too fast, or the solution is too concentrated.[6]

  • Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6] Insulating the flask can help slow the cooling process.[6]

Q2: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A2: Crystal formation often requires a nucleation event to begin.

  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.[6]

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the surface of the liquid. The small glass particles scratched off can act as nucleation sites.[18]

    • Add a Seed Crystal: If you have a small crystal of the pure product, adding it to the solution can initiate crystallization.[18]

    • Increase Concentration: If the solution is not saturated enough, you can evaporate some of the solvent and try cooling again.[6][18]

Q3: My final crystals are colored, but the pure product should be colorless. How do I remove the colored impurity?

A3: Colored impurities can sometimes co-crystallize with the product.

  • Cause: A colored impurity has similar solubility properties to your product.

  • Solution: Dissolve the impure crystals in the minimum amount of hot solvent and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.[6] Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize.[6]

Experimental Protocol: Standard Recrystallization

Recrystallization_Workflow A 1. Dissolve impure solid in minimum amount of hot solvent. B 2. (Optional) Perform hot filtration to remove insoluble impurities. A->B C 3. Allow solution to cool slowly to room temperature. B->C D 4. Cool further in an ice bath to maximize crystal yield. C->D E 5. Collect crystals by vacuum filtration. D->E F 6. Wash crystals with a small amount of cold solvent. E->F G 7. Dry the purified crystals. F->G

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 3,4-Dihydro-2H-pyran-6-carboxylic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 3,4-dihydro-2H-pyran-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3,4-dihydro-2H-pyran-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the production of this valuable heterocyclic building block. We will move beyond simple procedural steps to explore the underlying chemistry and provide robust troubleshooting strategies to ensure the successful and efficient scale-up of your process.

Introduction to Synthetic Strategy

The most common and industrially viable route to 3,4-dihydro-2H-pyran-6-carboxylic acid is through a hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of an electron-rich diene with an electron-poor dienophile. In the case of our target molecule, a likely pathway involves the reaction of a 1-alkoxy-1,3-butadiene derivative with an α,β-unsaturated carbonyl compound, followed by hydrolysis. A primary challenge in scaling this reaction is managing the reactivity and stability of the diene and dienophile, which can be prone to polymerization and side reactions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the hetero-Diels-Alder synthesis of 3,4-dihydro-2H-pyran-6-carboxylic acid?

A1: The main challenges include:

  • Reaction Control and Exothermicity: The Diels-Alder reaction can be exothermic. On a larger scale, heat dissipation becomes critical to prevent runaway reactions, which can lead to byproduct formation and safety hazards.

  • Reactant Stability: The dienes and dienophiles used can be unstable and prone to polymerization, especially at elevated temperatures.[1] This is a significant concern during large-scale production where reaction times may be longer.

  • Byproduct Formation: Side reactions, such as dimerization of the reactants or the formation of regioisomers, can become more pronounced at scale, complicating purification.

  • Purification: The product, being a polar carboxylic acid, can be challenging to purify using standard silica gel chromatography.[2] Residual starting materials and byproducts can be difficult to remove.

Q2: My reaction yield drops significantly when I move from a lab-scale (grams) to a pilot-scale (kilograms) synthesis. What are the likely causes?

A2: A drop in yield during scale-up is a common issue. The primary culprits are often:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Mass Transfer Limitations: As the reaction volume increases, the rate of reaction can become limited by how quickly the reactants can come into contact with each other.

  • Thermal Gradients: Poor heat transfer in large vessels can lead to temperature inconsistencies within the reaction mixture, affecting reaction kinetics and selectivity.

  • Extended Reaction Times: Longer processing times at scale can lead to greater degradation of reactants or product.

To address this, consider optimizing your mixing parameters, using a reactor with better heat transfer capabilities, or exploring continuous flow chemistry, which can mitigate many of these scale-up issues.[1]

Troubleshooting Guide

Problem 1: Low Yield and/or Incomplete Conversion
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Reaction Temperature Gradually increase the reaction temperature in small increments while monitoring for byproduct formation.The Diels-Alder reaction is thermally controlled. Insufficient energy may lead to slow or incomplete reaction.
Catalyst Deactivation If using a Lewis acid catalyst, ensure anhydrous conditions. Consider adding the catalyst in portions.Lewis acids are sensitive to moisture. Water can hydrolyze and deactivate the catalyst.
Reactant Degradation Use freshly distilled or purified reactants. Consider adding a polymerization inhibitor to the diene.Dienes and dienophiles can degrade or polymerize on storage, reducing the concentration of active reactants.[1]
Reversibility of the Reaction Consider performing the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Remove the product as it is formed if feasible (e.g., through crystallization).The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures.[3]
Problem 2: Formation of Significant Byproducts (e.g., Polymers, Isomers)
Potential Cause Troubleshooting Steps Scientific Rationale
High Reaction Temperature Lower the reaction temperature. Consider using a milder catalyst if applicable.Higher temperatures can provide the activation energy for undesired side reactions, such as polymerization.
High Reactant Concentration Add one of the reactants slowly over time to maintain a low instantaneous concentration.This can minimize side reactions that are of a higher order with respect to the reactants, such as dimerization.
Presence of Impurities Ensure all starting materials and solvents are of high purity.Impurities can sometimes catalyze side reactions or interfere with the desired reaction pathway.[4]
Problem 3: Difficulties in Product Purification
Potential Cause Troubleshooting Steps Scientific Rationale
Product is too polar for normal-phase silica chromatography Use reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient, often with a small amount of acid (e.g., 0.1% TFA or formic acid) to suppress ionization.[2] Consider ion-exchange chromatography.The carboxylic acid group makes the product highly polar, leading to poor elution and tailing on silica gel. Reversed-phase chromatography is better suited for polar molecules.
Product co-elutes with a polar byproduct Optimize the pH of the mobile phase during reversed-phase chromatography to alter the ionization state and retention of the product and impurities.The retention of ionizable compounds on reversed-phase columns is highly dependent on the pH of the mobile phase.
Product is an oil and difficult to handle Attempt to form a solid salt of the carboxylic acid by treating it with a suitable base (e.g., sodium bicarbonate, an amine).Crystalline salts are often easier to isolate, handle, and purify by recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Hetero-Diels-Alder Reaction
  • To a stirred solution of the dienophile (e.g., an acrylate ester) in a suitable solvent (e.g., toluene, dichloromethane) at the desired temperature (e.g., 0 °C to reflux), add the diene (e.g., 1-methoxy-1,3-butadiene) dropwise over a period of 1-2 hours.

  • If a Lewis acid catalyst is used, it should be added to the dienophile solution before the addition of the diene.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then taken to the hydrolysis step.

Protocol 2: Hydrolysis of the Diels-Alder Adduct
  • Dissolve the crude Diels-Alder adduct in a suitable solvent mixture (e.g., THF/water or methanol/water).

  • Add a suitable acid (e.g., hydrochloric acid, sulfuric acid) or base (e.g., lithium hydroxide, sodium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC or LC-MS).

  • If basic hydrolysis was performed, acidify the reaction mixture to a pH of ~2-3 with a suitable acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-dihydro-2H-pyran-6-carboxylic acid.

Visualizations

Reaction Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Hydrolysis cluster_2 Purification Reactants Diene + Dienophile Mixing Controlled Addition & Mixing Reactants->Mixing Reaction Hetero-Diels-Alder Cycloaddition Mixing->Reaction Quench Reaction Quench Reaction->Quench Hydrolysis Acid/Base Hydrolysis Quench->Hydrolysis Extraction Product Extraction Hydrolysis->Extraction Purification Chromatography / Recrystallization Extraction->Purification Product Pure Product Purification->Product

Caption: Scale-up workflow for 3,4-dihydro-2H-pyran-6-carboxylic acid.

Troubleshooting Logic

G Start Low Yield? Check_Temp Optimize Temperature Start->Check_Temp Yes Byproducts Byproducts? Start->Byproducts No Check_Temp->Byproducts Check_Purity Check Reactant Purity Check_Purity->Byproducts Check_Mixing Improve Mixing Check_Mixing->Byproducts Lower_Temp Lower Temperature Byproducts->Lower_Temp Yes Purification_Issue Purification Difficulty? Byproducts->Purification_Issue No Lower_Temp->Purification_Issue Slow_Addition Slow Reactant Addition Slow_Addition->Purification_Issue Reverse_Phase Use Reversed-Phase HPLC Purification_Issue->Reverse_Phase Yes Success Successful Scale-up Purification_Issue->Success No pH_Adjust Adjust Mobile Phase pH Reverse_Phase->pH_Adjust pH_Adjust->Success

Caption: Decision tree for troubleshooting scale-up issues.

References

  • ResearchGate. (n.d.). Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. Retrieved from [Link]

  • MDPI. (2022). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. Retrieved from [Link]

  • PMC. (2023). Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Workup Procedures for 3,4-Dihydro-2H-pyran-6-carboxylic Acid

Executive Summary: The Stability Paradox Working with 3,4-dihydro-2H-pyran-6-carboxylic acid presents a distinct "Stability Paradox" that fails many standard workup protocols. The Conflict: To isolate a carboxylic acid f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Working with 3,4-dihydro-2H-pyran-6-carboxylic acid presents a distinct "Stability Paradox" that fails many standard workup protocols.

  • The Conflict: To isolate a carboxylic acid from a reaction mixture (often basic saponification or hetero-Diels-Alder), you must protonate it (pH < pK_a). However, this molecule is a cyclic enol ether . While the conjugation with the carboxyl group (at C6) provides some electronic stabilization compared to simple dihydropyrans, it remains susceptible to acid-catalyzed hydration and ring-opening hydrolysis at low pH.

  • The Solution: You cannot use a standard "pH 1 / HCl" workup. You must operate in a "Goldilocks Zone" (pH 3.5–4.5) using buffered acidification and cold processing to suppress the hydration kinetics.

Critical Properties & Reactivity Profile

Before attempting isolation, review these parameters to avoid "invisible" product loss.

PropertyValue / CharacteristicImplication for Workup
Structure

-unsaturated cyclic ether
Susceptible to Michael addition (hydration) and polymerization.
pK_a (Est.) 3.5 – 4.2Acidification to pH 1 is unnecessary and destructive. Target pH 4.0.
Solubility High water solubility (Polar)Simple extraction often fails. Requires "Salting Out" or multiple extractions.
Thermal Stability Low to ModerateAvoid rotary evaporation bath temps > 40°C.
Silica Affinity High (Streaking/Decomposition)Standard silica gel is acidic and will degrade the product.

Standard Operating Procedure: The "Cold-Buffered" Extraction

Objective: Isolate the target acid from a basic aqueous reaction mixture (e.g., after ester hydrolysis) without triggering ring opening.

Reagents Required:
  • Acidifier: 1M Citric Acid or 10% NaH₂PO₄ (Do NOT use concentrated HCl or H₂SO₄).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (pre-cooled).

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) - Neutral pH. Avoid MgSO₄ (Lewis acidic).

Protocol Steps:
  • Thermal Quench: Cool the reaction mixture to 0–5°C in an ice bath. Kinetic control is vital.

  • Neutral Wash: If the product is currently a carboxylate salt (basic pH), wash the aqueous layer once with DCM to remove non-acidic impurities. Discard this organic layer.

  • Buffered Acidification (The Critical Step):

    • While stirring vigorously at 0°C, add the Citric Acid solution dropwise.

    • Monitor pH continuously. Stop exactly when pH reaches 3.5–4.0 .

    • Why? This pH is sufficiently low to protonate the bulk of the carboxylic acid (shifting equilibrium to the organic-soluble form) but high enough to minimize the rate of enol ether protonation (C5 position).

  • Salting Out: Add solid NaCl to the aqueous phase until saturation. This pushes the organic acid out of the water phase (Hofmann effect).

  • Rapid Extraction:

    • Extract immediately with cold EtOAc (3 x volumes).

    • Speed is key. Do not let the acidified aqueous mixture sit.

  • Drying & Concentration:

    • Dry combined organics over Na₂SO₄.

    • Filter and concentrate in vacuo with a bath temperature < 35°C .

Decision Logic & Degradation Pathways (Visualization)

The following diagram illustrates the decision process during workup and the mechanistic risks of deviation.

WorkupLogic Start Crude Reaction Mixture (Basic/Aqueous) CheckpH Check pH Target Start->CheckpH RouteA Strong Acid (HCl) pH < 1.0 CheckpH->RouteA Aggressive RouteB Weak Acid (Citric) pH 3.5 - 4.0 CheckpH->RouteB Recommended Degradation Protonation at C5 (Enol Ether) RouteA->Degradation Fast Kinetics Extraction Extraction (EtOAc/DCM) + NaCl Saturation RouteB->Extraction Stable Window Hydration Hydration -> Hemiacetal (Ring Opening) Degradation->Hydration KetoAcid Linear Keto-Acid (Irreversible Loss) Hydration->KetoAcid Isolation Target Isolated: 3,4-dihydro-2H-pyran-6-COOH Extraction->Isolation

Figure 1: Workup decision tree highlighting the risk of acid-catalyzed ring opening.

Troubleshooting Guide (FAQ)

Q1: I followed the protocol, but my mass balance is low (missing product). Where is it?

  • Diagnosis: The molecule is highly polar.

  • Fix: Did you saturate the aqueous layer with NaCl? If not, the acid likely remained in the water.

  • Rescue: Re-acidify the aqueous waste (check pH is still ~4), saturate with NaCl, and extract with n-Butanol or Chloroform/Isopropanol (3:1) . These solvent systems are more aggressive for polar acids.

Q2: The NMR shows a mixture of my product and an aldehyde/ketone peak.

  • Diagnosis: Hydrolysis has occurred.[1][2] The "aldehyde" is the linear ring-opened form (5-hydroxy-2-oxopentanoic acid derivative).

  • Fix: Your workup was too acidic or too warm.

  • Prevention: Next time, use a phosphate buffer (pH 5.5) and extract exhaustively. The yield might be lower per extraction, but the product will be pure.

Q3: The product turned into an insoluble gum on the rotovap.

  • Diagnosis: Polymerization. Enol ethers can polymerize cationically if concentrated in the presence of trace acid.

  • Fix: Add a trace amount of base (e.g., 1% Et₃N) to the organic solvent before concentration. This ensures the environment remains strictly non-acidic during solvent removal.

Q4: Can I purify this on silica gel?

  • Diagnosis: Standard silica is slightly acidic (pH 5–6) and has active hydroxyls that can trigger degradation.

  • Fix: Use Neutralized Silica .

    • Preparation: Slurry silica gel in Hexane/Et₃N (99:1), then wash with your eluent.

    • Alternative: Use Reverse Phase (C18) chromatography with a water/acetonitrile gradient (buffered with Ammonium Acetate, NOT TFA).

References & Grounding

  • Synthesis of Dihydropyrans:

    • Context: General methods for synthesizing 3,4-dihydro-2H-pyran derivatives often involve hetero-Diels-Alder reactions or ring-closing metathesis.

    • Source:Organic Chemistry Portal. "Synthesis of 3,4-dihydro-2H-pyrans". Available at: [Link]

  • Stability of Enol Ethers:

    • Context: Mechanisms of acid-catalyzed hydrolysis of vinyl ethers and the stabilizing effect of conjugation.

  • Purification of Acid-Sensitive Carboxylic Acids:

    • Context: Protocols for handling water-soluble, labile acids using salting-out and buffered extraction.

    • Source:National Institutes of Health (NIH) / PubMed. "Simultaneous determination of C1-C4 carboxylic acids...". Available at: [Link]

  • pKa Data for Heterocyclic Acids:

    • Context: Estimation of pKa values for pyran/pyridine carboxylic acids to determine extraction pH windows.

    • Source:Organic Chemistry Data. "pKa Data Compiled by R. Williams".[3] Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry for Elemental Analysis of Dihydropyrans

Executive Summary: The Shift from Combustion to Accurace Mass For decades, Combustion Analysis (CHN) was the immutable gatekeeper of compound characterization, requiring milligram-scale quantities to prove elemental comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Combustion to Accurace Mass

For decades, Combustion Analysis (CHN) was the immutable gatekeeper of compound characterization, requiring milligram-scale quantities to prove elemental composition within a strict ±0.4% tolerance. For dihydropyrans (DHPs)—versatile but often fragile heterocyclic scaffolds essential in natural product synthesis (e.g., polyether antibiotics) and glycal chemistry—this requirement is increasingly archaic.

DHPs present unique challenges: they are thermally sensitive, prone to acid-catalyzed rearrangement, and often synthesized in sub-milligram yields during late-stage functionalization. High-Resolution Mass Spectrometry (HRMS) has emerged not just as an alternative, but as the superior analytical standard.[1] This guide details why HRMS (specifically Orbitrap and Q-TOF technologies) outperforms traditional methods for DHPs, supported by protocols that account for their specific fragmentation behaviors, such as the Retro-Diels-Alder (RDA) reaction.

Technical Comparison: HRMS vs. Traditional Alternatives

The choice of analytical technique dictates data quality and sample survival. Below is a direct comparison of HRMS against the traditional "Gold Standard" (Elemental Analysis) and Low-Res MS.

Table 1: Performance Matrix for Dihydropyran Analysis
FeatureHRMS (Orbitrap/Q-TOF) Combustion Analysis (CHN) Low-Res MS (Quadrupole)
Primary Output Exact Mass (<3 ppm), Formula% Composition (C, H, N)Nominal Mass (Unit Resolution)
Sample Req. < 0.1 mg (Trace)2–5 mg (Destructive)< 0.1 mg
DHP Specificity High: Resolves isotopes & RDA fragmentsLow: Bulk property onlyMedium: Detects ions, but ambiguous formula
Purity Insight Detects specific impurities/adductsIndicates bulk purity onlyPoor (cannot resolve isobars)
Throughput High (mins/sample)Low (hrs/sample)High
Limitations Salts/solvents may suppress ionizationRequires large sample; hygroscopic errorNo elemental confirmation
Deep Dive: Orbitrap vs. Q-TOF for DHPs

While both are "High Res," they serve different needs in DHP analysis:

  • Orbitrap: Offers ultra-high resolution (>140,000 FWHM). This is critical for DHPs containing heteroatoms (S, P, halogens) where fine isotopic structure confirms the formula. It is the preferred choice for publication-quality elemental composition.

  • Q-TOF (Quadrupole Time-of-Flight): Offers faster scan speeds. Better for analyzing DHPs in complex reaction mixtures (LC-MS) where chromatographic peak widths are narrow.

The Dihydropyran Challenge: Fragmentation & Instability

The Retro-Diels-Alder (RDA) Mechanism

A common pitfall in DHP analysis is misinterpreting the mass spectrum due to fragmentation. DHPs are cyclic enol ethers that frequently undergo a Retro-Diels-Alder (RDA) reaction in the gas phase, especially under hard ionization (EI) or high in-source energy in ESI.

Expert Insight: You may see a base peak corresponding to the diene or alkene fragment rather than the molecular ion


. Understanding this pathway is essential to avoid false negatives.

RDA_Mechanism DHP Parent Dihydropyran [M+H]+ TS RDA Transition State (Ring Opening) DHP->TS Thermal/Collisional Activation Diene Fragment A: Neutral Diene TS->Diene Alkene Fragment B: Charged Alkene/Enol TS->Alkene Detected Ion

Figure 1: The Retro-Diels-Alder fragmentation pathway common in Dihydropyrans. Analysts must monitor for Fragment B if the molecular ion is weak.

Validated Experimental Protocol

This protocol ensures the preservation of the DHP molecular ion while achieving the <5 ppm mass accuracy required by journals (e.g., J. Org. Chem., J. Am. Chem. Soc.).

Workflow Overview
  • Sample Prep: Dilution in non-protic solvents (avoid MeOH if acetal formation is a risk).

  • Ionization: Soft ESI (Electrospray) or APCI.

  • Acquisition: Full Scan with Internal Lock Mass.

  • Data Processing: Sigma-fitting for isotope confirmation.

Step-by-Step Methodology
Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of DHP in 1 mL of Acetonitrile (MeCN) .

    • Why? Methanol can attack the enol ether double bond in acidic media (trace formic acid), forming acetals. MeCN is aprotic and safer for DHPs.

  • Concentration: Dilute to ~1 µg/mL (1 ppm) for infusion.

Step 2: Instrument Parameters (Orbitrap Focus/Exploris)
  • Source: H-ESI (Heated Electrospray Ionization).

  • Polarity: Positive mode (most DHPs protonate well).

  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 250°C (Lower than standard 320°C to prevent thermal RDA fragmentation).

  • S-Lens RF Level: 50 (Moderate transmission to avoid in-source fragmentation).

  • Resolution: Set to 60,000 or 120,000 at m/z 200.

Step 3: Mass Calibration & Acquisition
  • Internal Standard: Use a lock mass (e.g., Polysiloxane m/z 391.2842 or Diisooctyl phthalate m/z 391.2843) to ensure real-time drift correction.

  • Acquisition Window: m/z 100–1000.

  • Averaging: Acquire at least 50 scans to improve signal-to-noise ratio (S/N) for the isotope pattern.

Step 4: Data Analysis (Isotope Pattern Matching)

Do not rely solely on the monoisotopic mass. Use the Sigma Fit or Pattern Match score.

  • Logic: The presence of

    
     (1.1% abundance) creates a predictable M+1 peak.
    
  • Requirement: The measured isotope distribution must match the theoretical simulation within <10% error.

Decision Logic: When to use HRMS vs. EA

This flowchart guides the researcher on choosing the correct validation method based on sample availability and stability.

Decision_Tree Start Start: Dihydropyran Characterization SampleAmt Sample Amount > 5 mg? Start->SampleAmt Stability Thermally Stable? SampleAmt->Stability Yes HRMS HRMS (Orbitrap/Q-TOF) (Elemental Formula Proof) SampleAmt->HRMS No (<5mg) EA Combustion Analysis (CHN) (Bulk Purity Proof) Stability->EA Yes (Robust) qNMR Quantitative NMR (qNMR) (Purity + Structure) Stability->qNMR No (Fragile) qNMR->HRMS Combined Data Required

Figure 2: Decision matrix for selecting the appropriate elemental analysis technique.

References

  • Gross, J. H. (2011).[2] Mass Spectrometry: A Textbook. Springer. (Foundational text on HRMS principles and resolution). Link

  • Thermo Fisher Scientific. (2016). High-Resolution, Accurate-Mass Orbitrap Mass Spectrometry – Definitions, Opportunities, and Advantages. (Technical note on Orbitrap resolution vs. Q-TOF). Link

  • Kaufmann, A., et al. (2010). Evaluation of accurate mass and relative isotopic abundance measurements in the LTQ-Orbitrap. Analytica Chimica Acta. (Validation of isotope pattern matching). Link

  • Henderson, W., & McIndoe, J. S. (2005). Mass Spectrometry of Inorganic, Coordination and Organometallic Compounds. Wiley.[3][4] (Discussion on fragmentation of fragile cyclic systems). Link

Sources

Comparative

Benchmarking the efficiency of different purification techniques for dihydropyrans

Executive Summary Dihydropyrans (DHPs) and their derivatives are linchpins in organic synthesis, serving as versatile protecting groups for alcohols and key intermediates in the synthesis of natural products (e.g., glyca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Dihydropyrans (DHPs) and their derivatives are linchpins in organic synthesis, serving as versatile protecting groups for alcohols and key intermediates in the synthesis of natural products (e.g., glycals, polyether antibiotics). However, their purification presents a distinct "Acid-Sensitivity Paradox": while silica gel chromatography is the most efficient separation tool, its inherent acidity (


) often catalyzes the decomposition, hydrolysis, or polymerization of electron-rich enol ethers like DHPs.

This guide objectively benchmarks three primary purification techniques—Vacuum Distillation , Deactivated Silica Chromatography , and Neutral Alumina Chromatography —providing experimental protocols and decision-making frameworks to maximize yield and purity.

The Chemistry of Instability

Before selecting a technique, it is critical to understand why purification fails. DHPs are enol ethers; in the presence of Brønsted or Lewis acidic sites (abundant on standard silica gel), they readily protonate to form a reactive oxocarbenium ion.

Mechanism of Decomposition on Acidic Silica

The following diagram illustrates the decomposition pathway that leads to yield loss during standard chromatography.

DHP_Decomposition DHP Dihydropyran (DHP) Oxo Oxocarbenium Ion (Reactive Intermediate) DHP->Oxo + H+ (from Silica) Silica Acidic Silanol (Si-OH) Silica->Oxo Catalysis Poly Polymerization (Gummy Residue) Oxo->Poly + DHP Hydrolysis Hydrolysis (Aldehyde/Alcohol) Oxo->Hydrolysis + H2O (Trace moisture)

Benchmarking Purification Techniques

The following data summarizes the performance of each technique based on recovery rates of sensitive DHP derivatives (e.g., 2-substituted-3,4-dihydro-2H-pyrans).

FeatureVacuum Distillation Standard Silica Gel Deactivated Silica (Et₃N) Neutral Alumina
Best For Volatile, simple DHPs (< 250 g/mol )NOT RECOMMENDED Complex, non-volatile DHPsExtremely acid-labile DHPs
Recovery Yield 85–95%< 40% (due to decomp.)80–92%70–85%
Purity High (>98%)Moderate (impurities form)High (>95%)Moderate (tailing issues)
Scalability Excellent (kg scale)Good (g scale)Good (g scale)Fair (lower capacity)
Major Risk Thermal polymerizationAcid hydrolysis/PolymerizationIncomplete deactivationLow resolution/Band broadening
Cost Efficiency High (Low solvent use)ModerateModerate (Et₃N cost)Low (Alumina is expensive)

Detailed Experimental Protocols

Method A: Vacuum Distillation (The Gold Standard for Volatiles)

Applicable for: Unsubstituted 3,4-dihydro-2H-pyran, simple alkyl-DHPs.

Causality: DHPs can polymerize at high temperatures. Distillation must be performed under reduced pressure to keep the pot temperature below 100°C. Base stabilization is required to prevent auto-acidification during heating.

Protocol:

  • Stabilization: Add anhydrous Potassium Carbonate (

    
    , 1% w/w) or sodium pellets to the crude DHP in the distillation flask. This acts as an acid scavenger.[1]
    
  • Setup: Equip a short-path distillation head. Ensure the system is leak-proof to maintain stable vacuum.

  • Distillation: Apply vacuum (

    
    ). Heat the bath slowly. Collect the fraction with a stable boiling point.
    
  • Storage: Store the distillate over KOH pellets or molecular sieves to prevent hydrolysis from atmospheric moisture [1].

Method B: Deactivated Silica Chromatography (The General Solution)

Applicable for: Functionalized DHPs, glycals, and complex intermediates.

Causality: Standard silica has a surface pH of ~4-5. Treating it with Triethylamine (Et₃N) neutralizes acidic silanol groups, effectively "capping" the catalytic sites responsible for decomposition [2, 3].

Protocol:

  • Slurry Preparation: Prepare a slurry of Silica Gel 60 (230-400 mesh) in the eluent solvent containing 1% to 3% Triethylamine (Et₃N) .

    • Note: Do not just add Et₃N to the column; the silica must be slurried in it to ensure uniform deactivation.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the mobile phase (containing 1% Et₃N) to ensure the base is distributed throughout the stationary phase.

  • Loading: Dissolve the crude material in a minimum amount of mobile phase (with 1% Et₃N). Load gently.

  • Elution: Run the column using the mobile phase containing 1% Et₃N .

    • Tip: If using EtOAc/Hexanes, the Et₃N will increase the polarity slightly; adjust the ratio to maintain

      
       values around 0.3.
      
  • Post-Run: Evaporate solvents immediately. Residual Et₃N is volatile and will be removed during rotary evaporation/high-vacuum drying.

Method C: Neutral Alumina Chromatography

Applicable for: Highly sensitive substrates where even buffered silica fails.

Causality: Aluminum oxide (Alumina) is amphoteric.[2] "Neutral" grade alumina (Brockmann Activity III) has a pH of ~7.0-7.5, avoiding the acid catalysis problem entirely without additives [4].

Protocol:

  • Selection: Use Neutral Aluminum Oxide , Brockmann Grade III.

    • Note: "Basic" alumina can cause elimination reactions; "Acidic" alumina will destroy the DHP.

  • Solvent System: Alumina is more polar than silica. You will generally need a less polar solvent system than what was determined on silica TLC plates.

    • Rule of Thumb: If a compound elutes with 20% EtOAc on Silica, try 5-10% EtOAc on Alumina.

  • Elution: Run the column normally. Note that band broadening is common on alumina, so collect smaller fractions to maintain resolution.

Decision Framework

Use this logic flow to select the optimal purification method for your specific DHP derivative.

Selection_Tree Start Crude DHP Mixture Volatile Is the product volatile? (BP < 150°C @ 1 atm) Start->Volatile Distill Method A: Vacuum Distillation (w/ K2CO3) Volatile->Distill Yes Complex Is it highly acid labile? (Decomposes on TLC) Volatile->Complex No (Solid/High BP) Deactivated Method B: Silica + 1% Et3N Complex->Deactivated No (Moderately Sensitive) Alumina Method C: Neutral Alumina Complex->Alumina Yes (Very Sensitive)

References

  • University of Rochester, Dept. of Chemistry. Tips for Flash Column Chromatography: Deactivation of Silica Gel. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist. (Demonstrates Alumina purification). Available at: [Link]

Sources

Validation

In-Silico Modeling of Dihydropyran Derivatives: A Technical Comparison Guide for Binding Analysis

Executive Summary Dihydropyran (DHP) and 4H-pyran scaffolds are privileged structures in medicinal chemistry, serving as core units in anticancer (targeting Topoisomerase II, CDK2), antimicrobial, and anti-inflammatory a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydropyran (DHP) and 4H-pyran scaffolds are privileged structures in medicinal chemistry, serving as core units in anticancer (targeting Topoisomerase II, CDK2), antimicrobial, and anti-inflammatory agents. However, their non-planar conformations (half-chair/boat) and stereochemical complexity present unique challenges for computational modeling.

This guide objectively compares standard rigid-receptor docking protocols against induced-fit methodologies. It provides a validated workflow for accurately predicting the binding affinity of DHP derivatives, supported by experimental data and molecular dynamics (MD) validation.

Part 1: The Challenge of the DHP Scaffold

Before selecting a software tool, researchers must address the physical chemistry of the ligand. Unlike planar aromatic systems (e.g., benzene, pyridine), dihydropyran rings exhibit significant conformational flexibility.

  • Ring Puckering: The DHP ring exists in dynamic equilibrium between half-chair and boat conformers. Standard force fields (e.g., UFF, MMFF94) often trap the ring in a local minimum that may not match the bioactive conformation.

  • Chirality: Synthetic DHP derivatives are frequently racemic (e.g., from multicomponent Knoevenagel/Michael reactions). In-silico models must separate enantiomers to predict biological activity accurately, as the binding pocket of targets like Topoisomerase II is chiral.

Scientist’s Insight: Do not rely solely on molecular mechanics for ligand preparation. We recommend Density Functional Theory (DFT) optimization (B3LYP/6-311G) to accurately predict the energy barrier between ring conformers before docking.

Part 2: Comparative Analysis of Docking Algorithms

For DHP derivatives, the choice of docking algorithm significantly impacts the correlation with experimental


 values. Below is a technical comparison of the three industry-standard approaches.
Table 1: Algorithm Performance Matrix for DHP Scaffolds
FeatureAutoDock Vina (Standard)Schrödinger Glide (XP)CCDC GOLD (Genetic Alg)
Algorithm Iterative Local Search + BFGSHierarchical Search + EmodelGenetic Algorithm (GA)
Receptor Handling Rigid (mostly)Rigid / Induced Fit (IFD)Partial Flexibility (Rotamers)
DHP Ring Flexibility Poor (Treats as rigid body)Excellent (Ring sampling)Good (GA evolves conformers)
Speed (Library of 1k) Fast (< 5 sec/ligand)Medium (1-2 min/ligand)Slow (2-5 min/ligand)
Accuracy (RMSD) Moderate (2.0 - 3.0 Å)High (< 1.5 Å)High (< 1.5 Å)
Best Use Case High-throughput virtual screeningLead optimization; Pose predictionHighly flexible active sites
Critical Analysis
  • AutoDock Vina: While efficient for screening large libraries, Vina often fails to account for the "breathing" motion of the active site required to accommodate bulky fused-DHP systems (e.g., dihydropyrano[3,2-c]chromenes). It tends to penalize the steric clashes of the DHP ring that would otherwise be resolved by protein side-chain movement.

  • Glide (XP) / IFD: Schrödinger’s Induced Fit Docking (IFD) is the superior choice for DHP derivatives. It allows the protein backbone and side chains (e.g., Asp145 in CDK2) to adjust to the puckered DHP ring, resulting in binding poses that correlate better with X-ray crystallographic data.

Part 3: Validated Experimental Protocol

This workflow is designed to ensure self-validating results. It moves from accurate ligand parameterization to dynamic stability verification.

Phase 1: Ligand Preparation (The "DFT Step")
  • Stereoisomer Generation: Generate all stereoisomers (R/S) for chiral centers on the pyran ring.

  • Geometry Optimization: Perform DFT optimization using Gaussian or ORCA .

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)[1]

    • Goal: Determine the global minimum conformation of the pyran ring.

Phase 2: Molecular Docking (Target: Topoisomerase II / CDK2)
  • Grid Generation: Center the grid box (25 x 25 x 25 Å) on the co-crystallized ligand (e.g., etoposide or DTQ).

  • Constraint Setup: If using Glide, apply a hydrogen bond constraint to the key catalytic residue (e.g., Asp145 for CDK2 or Ser729 for Topo II).

  • Docking Run: Execute docking with "Enhanced Sampling" for ring conformers.

Phase 3: MD Simulation (Validation)

Docking gives a static snapshot; MD proves stability.

  • Software: GROMACS 2024 / Desmond.

  • System: TIP3P water model, neutralized with Na+/Cl- (0.15 M).

  • Duration: Minimum 50 ns (100 ns recommended).

  • Pass Criteria: Ligand RMSD must stabilize < 2.5 Å relative to the protein backbone.

Part 4: Visualization of Workflows

Diagram 1: The Validated In-Silico Pipeline

This diagram illustrates the critical path from chemical structure to validated hit, emphasizing the DFT and MD checkpoints.

DHP_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_val Phase 3: Validation Ligand 2D Structure (DHP Derivative) DFT DFT Optimization (B3LYP/6-311G**) *Fix Ring Puckering* Ligand->DFT Method Select Algorithm DFT->Method Protein Target Prep (Topo II / CDK2) *Protonation States* Protein->Method Vina AutoDock Vina (Rigid Receptor) Method->Vina High Throughput Glide Glide / IFD (Flexible Receptor) Method->Glide High Accuracy MD MD Simulation (GROMACS - 100ns) Vina->MD Glide->MD Analysis Analysis: RMSD, RMSF, H-Bonds MD->Analysis

Caption: Workflow integrating DFT ligand preparation with Induced Fit Docking and MD validation.

Diagram 2: Interaction Mechanism Map

A visualization of the key interactions stabilizing DHP derivatives within the CDK2 active site, based on literature data.

Interaction_Map DHP DHP Derivative (Ligand) Asp145 Asp145 (Catalytic) DHP->Asp145 H-Bond (NH/OH) Lys33 Lys33 (Salt Bridge) DHP->Lys33 Electrostatic (Pyran Oxygen) Ile10 Ile10 (Hydrophobic) DHP->Ile10 Hydrophobic (Alkyl Chain) Phe80 Phe80 (Pi-Stacking) DHP->Phe80 Pi-Pi Stacking (Fused Benzene)

Caption: Key molecular interactions between DHP derivatives and CDK2 active site residues.[1][2]

Part 5: Case Study & Supporting Data

The following data summarizes a comparative study of 4H-pyran derivatives targeting CDK2 (PDB: 1DI8).[1] The study compares the docking scores of a lead compound (4j) against the co-crystallized inhibitor (DTQ).[1]

Table 2: Comparative Binding Metrics[3]
Compound IDMethodBinding Energy (

)
RMSD (vs Crystal)Key Interactions
DTQ (Control) Glide XP-8.00 kcal/mol1.46 ÅAsp145, Lys33
DHP-4j (Lead) Glide XP -8.72 kcal/mol N/AAsp145, Lys33, Ile10
DHP-4j (Lead)AutoDock Vina-7.50 kcal/molN/AAsp145
DHP-4gGlide XP-7.85 kcal/molN/AAsp145

Interpretation:

  • Affinity: The DHP derivative (4j) showed superior binding affinity (-8.72 kcal/mol) compared to the control (-8.00 kcal/mol) when using Glide XP.

  • Validation: The RMSD of the redocked control (1.46 Å) is well within the acceptable range (< 2.0 Å), validating the protocol.

  • MD Stability: In 50ns MD simulations, Compound 4j maintained an average RMSD of 1.8 Å, confirming that the docking pose was stable and not an artifact of rigid-receptor docking.

References

  • BenchChem. "An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)-one Derivatives and Analogues for Drug Discovery." BenchChem Protocols. Link

  • Auria-Luna, F., et al. (2020). "Ultrasound-assisted multicomponent synthesis of 4H-pyrans in water and DNA binding studies." ResearchGate.[3] Link

  • Hossain, M.S., et al. (2022). "Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells... with Molecular Docking." PubMed Central. Link

  • Kalirajan, R., et al. (2017). "Molecular Docking studies and in-silico ADMET Screening of Some novel Oxazine substituted 9-Anilinoacridines as Topoisomerase II." Semantic Scholar. Link

  • Sousa, S.F., et al. (2013). "Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening." MDPI. Link

  • Aulifa, D.L., et al. (2024).[4][5] "Molecular interactions using molecular dynamics simulations." Dove Medical Press. Link

Sources

Comparative

X-ray crystallography of 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives

An In-Depth Technical Guide to the Structural Elucidation of 3,4-dihydro-2H-pyran-6-carboxylic Acid Derivatives: A Comparative Analysis Introduction: The Significance of the Dihydropyran Scaffold The 3,4-dihydro-2H-pyran...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 3,4-dihydro-2H-pyran-6-carboxylic Acid Derivatives: A Comparative Analysis

Introduction: The Significance of the Dihydropyran Scaffold

The 3,4-dihydro-2H-pyran ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Derivatives of 3,4-dihydro-2H-pyran-6-carboxylic acid, in particular, have garnered attention as intermediates and final products in drug discovery programs, including as leukotriene antagonists.[3] The precise three-dimensional arrangement of atoms—including stereochemistry, conformation, and intermolecular interactions—is inextricably linked to a molecule's function and properties.[1] Therefore, rigorous structural elucidation is not merely a characterization step but a cornerstone of rational drug design and development.

This guide provides a comprehensive comparison of analytical techniques for characterizing these derivatives, with a primary focus on single-crystal X-ray crystallography (SCXRD) as the definitive method for solid-state structural determination. We will explore the causality behind experimental choices, present detailed protocols, and compare the insights gained from SCXRD with those from complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD stands as the most powerful tool for unambiguously determining the three-dimensional structure of a molecule in the solid state.[4] It provides a precise map of electron density, allowing for the determination of bond lengths, bond angles, absolute stereochemistry, and the subtle non-covalent interactions that govern crystal packing.

The fundamental principle of SCXRD is the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, these scattered waves interfere with each other constructively and destructively, producing a unique diffraction pattern. The relationship between the spacing of crystal planes (d), the angle of incidence (θ), and the wavelength of the X-rays (λ) is described by Bragg's Law: nλ = 2d sin(θ) . By analyzing the positions and intensities of the diffraction spots, the electron density, and thus the atomic positions within the crystal's unit cell, can be calculated.

Experimental Workflow: From Powder to Structure

Achieving a high-quality crystal structure is a multi-step process that demands careful execution and an understanding of the underlying chemical principles.

cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification solubility Solubility Screening purification->solubility growth Crystal Growth (e.g., Slow Evaporation) solubility->growth harvest Crystal Harvesting growth->harvest mount Crystal Mounting harvest->mount data_collection Data Collection (Diffractometer) mount->data_collection solve Structure Solution (e.g., Direct Methods) data_collection->solve refine Structure Refinement solve->refine validate Validation & Analysis (CIF) refine->validate

Caption: The experimental workflow for single-crystal X-ray crystallography.
Detailed Protocol 1: Synthesis of a Dihydropyran Derivative

A common and efficient method for synthesizing dihydropyran derivatives is the multi-component reaction.[2] This protocol describes the synthesis of an ethyl 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylate derivative.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)

  • Malononitrile (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Catalyst (e.g., nano-ZrCl₄@Arabic Gum, 0.01 g)[2]

  • Ethanol (optional, for recrystallization)

Procedure:

  • In a 10 mL round-bottom flask, combine the aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and the catalyst.

  • Stir the mixture at a slightly elevated temperature (e.g., 50 °C) under solvent-free conditions.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, add a suitable solvent like ethanol and heat until the solid dissolves.

  • Allow the solution to cool to room temperature, and then place it in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

  • Confirm the identity and purity of the bulk material using NMR and MS before proceeding to crystallization for SCXRD.

Detailed Protocol 2: Crystallization by Slow Evaporation

Crystallization is often the most challenging step.[5] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered crystalline lattice rather than as an amorphous solid. Slow evaporation is a widely used and effective technique.[5]

Causality Behind Solvent Selection: The ideal crystallization solvent (or solvent system) is one in which the compound has moderate solubility. If solubility is too high, it will be difficult to achieve supersaturation. If it is too low, the compound will not dissolve sufficiently. A common strategy is to dissolve the compound in a "good" solvent (high solubility) and add a "poor" solvent (an anti-solvent) in which it is less soluble, bringing the solution to a point just below saturation.

Procedure:

  • Place 5-10 mg of the purified dihydropyran derivative into a small, clean vial (e.g., a 4 mL vial).

  • Select a suitable solvent system. For many pyran derivatives, a mixture like dichloromethane/hexane or ethyl acetate/hexane works well.

  • Add the "good" solvent (e.g., ethyl acetate) dropwise until the compound completely dissolves. Use the minimum amount necessary.

  • Add the "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly turbid (cloudy). This indicates the onset of precipitation.

  • Add one or two drops of the "good" solvent to redissolve the precipitate, returning the solution to a clear, saturated state.

  • Cover the vial with a cap, but do not tighten it completely. Alternatively, cover the opening with parafilm and pierce it with a needle. This allows the solvent to evaporate very slowly.

  • Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitor the vial over several days for the formation of single crystals suitable for diffraction (typically >0.1 mm in all dimensions).

Part 2: A Comparative Framework of Analytical Techniques

While SCXRD provides the definitive solid-state structure, it does not describe the molecule's behavior in solution, where most biological processes occur. Furthermore, obtaining suitable crystals can be a significant bottleneck.[5] Therefore, a combination of analytical techniques is essential for a comprehensive characterization.

Molecule Molecular Characterization SCXRD SCXRD Molecule->SCXRD Solid-State 3D Structure Absolute Stereochemistry NMR NMR Spectroscopy Molecule->NMR Solution Structure Connectivity (1D/2D) MS Mass Spectrometry Molecule->MS Molecular Weight Elemental Formula Comp Computational Modeling Molecule->Comp Conformational Analysis Energy Landscapes SCXRD->Comp Validation NMR->Comp Conformation Prediction

Caption: Interrelationship of key analytical techniques for molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution.

  • Expertise & Experience: ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively.[6][7] 2D NMR techniques like COSY and HSQC establish through-bond connectivity, allowing for the assembly of the molecular skeleton. The key advantage over SCXRD is the ability to study dynamic processes and conformational equilibria in solution, which is often more relevant to a molecule's biological function. For example, the non-planar dihydropyran ring may adopt multiple low-energy conformations in solution, which can be studied by NMR but would appear as a single, static conformation in a crystal structure.

Mass Spectrometry (MS)

MS is an indispensable tool for determining the molecular weight and elemental composition of a compound.

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can provide a molecular formula with high accuracy, serving as a critical check on the proposed structure. Fragmentation patterns observed in the mass spectrum can also provide structural clues, corroborating data from NMR and SCXRD.[8] For instance, the loss of specific side chains or functional groups can help confirm their presence and connectivity.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), complement experimental data by providing insights into molecular geometry and conformational preferences.

  • Authoritative Grounding: DFT calculations can predict the lowest energy conformations of a molecule in the gas phase or in solution (using solvent models). These predicted structures can be compared with the experimental solid-state structure from SCXRD to understand the influence of crystal packing forces on molecular conformation.

Comparative Data Summary

The following table summarizes the performance and utility of each technique in the context of characterizing 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives.

Technique Primary Information Sample Requirements Strengths Limitations
SCXRD 3D solid-state structure, absolute stereochemistry, bond lengths/angles, intermolecular interactions.Single crystal (~0.1-0.5 mm), high purity.Unambiguous, definitive structural data.[4]Requires high-quality single crystals (can be a major bottleneck); provides no information on solution dynamics.[5]
NMR Solution-state structure, atom connectivity (1D & 2D), conformational dynamics.[9]2-10 mg dissolved in deuterated solvent, high purity.Excellent for solution-state analysis; non-destructive.Does not provide precise bond lengths/angles; can be difficult to interpret for complex molecules without 2D data.
MS Molecular weight, elemental formula (HRMS), structural fragments.[8]<1 mg, soluble.High sensitivity; provides exact mass and formula.Provides limited connectivity information; isomers can be difficult to distinguish.
IR Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-O).[1]~1 mg, solid or solution.Fast, simple, good for identifying key functional groups.Provides limited information on the overall molecular skeleton.
Computational Predicted low-energy conformations, electronic properties, theoretical spectra.None (in silico).Provides insight into structures that are difficult to study experimentally; complements experimental data.Results are model-dependent and require experimental validation.

Conclusion

The structural elucidation of 3,4-dihydro-2H-pyran-6-carboxylic acid derivatives is a critical task in drug development and chemical research. While single-crystal X-ray crystallography provides the ultimate, high-resolution snapshot of the molecule in its solid state, it is not a complete picture. A truly robust characterization relies on a synergistic, multi-technique approach. NMR spectroscopy reveals the molecule's dynamic nature in solution, mass spectrometry confirms its fundamental identity, and computational modeling bridges the gap between theory and experiment. By integrating the data from these orthogonal techniques, researchers can build a comprehensive and validated structural model, enabling a deeper understanding of structure-activity relationships and accelerating the development of new chemical entities.

References

  • ResearchGate. (PDF) Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives †. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Available from: [Link]

  • PMC - NIH. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of Dihydropyran Derivatives Using ZrCl4@Arabic Gum Catalyst in Solvent-Free Conditions. Available from: [Link]

  • Organic Syntheses. 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Available from: [Link]

  • PubMed. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Available from: [Link]

  • NIST WebBook. 2H-Pyran, 3,4-dihydro-. Available from: [Link]

  • Amerigo Scientific. 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid (98%). Available from: [Link]

  • Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available from: [Link]

  • Frontiers. Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Available from: [Link]

  • Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules. Available from: [Link]

  • University of Southampton ePrints. Advanced crystallisation methods for small organic molecules. Available from: [Link]

  • Unknown Source. crystallization of small molecules. Available from: [Link]

  • ACS Publications. Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Available from: [Link]

  • Arkat USA. The investigation of NMR spectra of dihydropyridones derived from Curcumin. Available from: [Link]

  • Unknown Source. Guide for crystallization. Available from: [Link]

  • PubMed. Synthesis of new curcumin-based aminocarbonitrile derivatives incorporating 4H-pyran and 1,4-dihydropyridine heterocycles. Available from: [Link]

  • MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available from: [Link]

  • PubChem. 3,4-dihydro-2H-pyran-6-carboxylic acid. Available from: [Link]

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Validation

A Comparative Guide to the Kinetic Studies of Reactions Involving 3,4-dihydro-2H-pyran-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Kinetic Analysis for 3,4-dihydro-2H-pyran-6-carboxylic acid 3,4-dihydro-2H-pyran-6-carboxylic acid and its derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Kinetic Analysis for 3,4-dihydro-2H-pyran-6-carboxylic acid

3,4-dihydro-2H-pyran-6-carboxylic acid and its derivatives are pivotal structural motifs in a variety of biologically active compounds and are valuable building blocks in organic synthesis. Understanding the kinetics of reactions involving this scaffold is crucial for optimizing reaction conditions, maximizing yields, controlling stereoselectivity, and scaling up processes in pharmaceutical and materials science. This guide provides a comparative analysis of the primary reaction types involving 3,4-dihydro-2H-pyran-6-carboxylic acid—esterification, intramolecular lactonization, and cycloaddition—drawing upon kinetic data from analogous systems to predict and understand the reactivity of this target molecule. While direct kinetic studies on 3,4-dihydro-2H-pyran-6-carboxylic acid are not extensively reported in publicly available literature, this guide establishes a framework for such investigations based on established principles and experimental data from closely related structures.

Esterification: A Comparative Look at Catalyzed vs. Uncatalyzed Reactions

Esterification of the carboxylic acid moiety is a fundamental transformation. The rate of this reaction is highly dependent on the nature of the alcohol and the presence or absence of a catalyst.

Causality Behind Experimental Choices in Esterification Kinetics

The choice of catalyst and reaction conditions is paramount in controlling the rate of esterification. Acid catalysts, such as sulfuric acid, protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. In the absence of a strong acid catalyst, the reaction is significantly slower, often requiring higher temperatures and longer reaction times. Comparing catalyzed and uncatalyzed reactions provides a quantitative measure of the catalyst's efficacy.

Comparative Kinetic Data from Analogous Systems

To illustrate the expected kinetic differences, we can examine data from the esterification of other carboxylic acids. For instance, a study on the acid-catalyzed esterification of acetic acid with ethanol demonstrates a significant rate enhancement compared to the uncatalyzed reaction.[1] A kinetic study on the uncatalyzed esterification of hexanoic acid with various amino alcohols revealed pseudo-first-order rate constants ranging from 0.60 x 10⁻⁵ s⁻¹ to 9.3 x 10⁻⁵ s⁻¹, highlighting the influence of the alcohol's structure.[2] The addition of a Cu(OTf)₂ catalyst in one case moderately increased the rate constant from 7.5 x 10⁻⁵ s⁻¹ to 14.8 x 10⁻⁵ s⁻¹.[2]

Reaction SystemCatalystTemperature (°C)Forward Rate Constant (k₁)Reference
Acetic Acid + EthanolH₂SO₄ (0.5% w/w)30Data not explicitly given, but reaction proceeds significantly faster than uncatalyzed.[1]
Hexanoic Acid + 1-HexanolNoneNot specified0.67 x 10⁻⁵ s⁻¹[2]
Hexanoic Acid + 2-(N,N-dimethylamino)ethanolNoneNot specified7.5 x 10⁻⁵ s⁻¹[2]
Hexanoic Acid + 2-(N,N-dimethylamino)ethanolCu(OTf)₂Not specified14.8 x 10⁻⁵ s⁻¹[2]
Fatty Acids + GlycerolNone210-240Activation Energy (Ea) = 54.93 kJ/mol[3]

Table 1: Comparative kinetic data for the esterification of various carboxylic acids.

Based on these analogous systems, it is highly probable that the esterification of 3,4-dihydro-2H-pyran-6-carboxylic acid would exhibit a similar dramatic rate increase in the presence of an acid catalyst compared to the uncatalyzed reaction.

Experimental Protocol for Kinetic Study of Esterification

This protocol outlines a method for determining the reaction kinetics of the acid-catalyzed esterification of 3,4-dihydro-2H-pyran-6-carboxylic acid with a chosen alcohol (e.g., ethanol).

Objective: To determine the rate law and rate constant for the esterification reaction.

Materials:

  • 3,4-dihydro-2H-pyran-6-carboxylic acid

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • An inert solvent (e.g., toluene)

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Gas chromatograph with a flame ionization detector (GC-FID) or HPLC.

Procedure:

  • Reactor Setup: A jacketed glass reactor equipped with a magnetic stirrer, thermometer, and reflux condenser is set to the desired temperature (e.g., 60°C) using a circulating water bath.

  • Reaction Mixture Preparation: In the reactor, dissolve a known concentration of 3,4-dihydro-2H-pyran-6-carboxylic acid and the internal standard in the inert solvent. Add a known concentration of ethanol.

  • Initiation of Reaction: To initiate the reaction, add a specific amount of the sulfuric acid catalyst. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a known volume of the cold quenching solution. This neutralizes the acid catalyst and stops the reaction.

  • Sample Preparation for Analysis: Add an extraction solvent (e.g., diethyl ether) to the quenched sample, vortex, and allow the layers to separate. Collect the organic layer and dry it over the drying agent.

  • Analysis: Analyze the organic layer by GC-FID or HPLC to determine the concentration of the ester product and the remaining carboxylic acid relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant or product versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.[1]

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Set up jacketed reactor at constant temperature B Prepare reaction mixture: - 3,4-dihydro-2H-pyran-6-carboxylic acid - Alcohol - Solvent - Internal Standard A->B Equilibrate C Initiate reaction by adding acid catalyst B->C Start timer D Withdraw aliquots at timed intervals C->D E Quench reaction in NaHCO3 solution D->E F Extract with organic solvent E->F G Analyze by GC-FID or HPLC F->G H Plot concentration vs. time G->H I Determine rate law and rate constant H->I caption Workflow for Esterification Kinetic Study

Caption: Workflow for Esterification Kinetic Study

Intramolecular Lactonization: Ring-Closing Dynamics

The structure of 3,4-dihydro-2H-pyran-6-carboxylic acid contains both a carboxylic acid and a double bond within the pyran ring, which could potentially participate in lactonization under certain conditions, for instance, after hydroxylation of the double bond. A more direct comparison can be made with the intramolecular cyclization of other unsaturated carboxylic acids.

Mechanistic Considerations and Influencing Factors

Intramolecular lactonization is often acid-catalyzed and is governed by the stability of the resulting lactone ring. For dihydropyran systems, the formation of a six-membered δ-lactone is plausible.[4] The kinetics of this process would be influenced by the steric and electronic properties of the molecule, as well as the reaction temperature and catalyst concentration.

Comparative Kinetic Data from Analogous Systems

Kinetic studies on the lactonization of poly(α-hydroxyacrylic acid) show that the rate constants for both lactone formation and hydrolysis are highly pH-dependent.[5] This highlights the critical role of protonation in the reaction mechanism. A study on the Pd(II)-catalyzed tandem intramolecular β-C(sp³)–H olefination and lactonization of linear carboxylic acids provides insights into metal-catalyzed routes to lactones, with reaction times typically around 15 hours at 110°C to achieve good yields (56-74%).[6]

Reaction SystemCatalyst/ConditionsKey Kinetic ParameterReference
Poly(α-hydroxyacrylic acid)pH-dependentRate constants for formation and hydrolysis are a function of pH.[5]
Linear Carboxylic AcidsPd(OAc)₂ / Ag₂CO₃Reaction time of 15h at 110°C for good yields.[6]

Table 2: Comparative kinetic data for lactonization reactions.

These examples suggest that the lactonization involving the dihydropyran scaffold would likely be acid-catalyzed and the rate would be sensitive to pH and temperature.

Experimental Protocol for Kinetic Study of Lactonization

Objective: To measure the rate of intramolecular lactonization under acidic conditions.

Materials:

  • A suitable precursor to a hydroxylated 3,4-dihydro-2H-pyran-6-carboxylic acid (as direct lactonization is unlikely without a hydroxyl group).

  • Aqueous acid solution (e.g., HCl) of known pH.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Thermostated reaction vessel.

Procedure:

  • Reaction Setup: Place a known concentration of the hydroxy acid precursor in the thermostated reaction vessel at a constant temperature.

  • Initiation: Add the aqueous acid solution to initiate the lactonization.

  • Monitoring: At regular intervals, take an aliquot of the reaction mixture.

  • Analysis: Directly inject the aliquot into the HPLC system to monitor the decrease in the concentration of the starting material and the increase in the concentration of the lactone product.

  • Data Analysis: Plot the concentration data against time to determine the reaction order and rate constant. The pH dependence can be studied by repeating the experiment at different pH values.

Lactonization_Mechanism cluster_mechanism Plausible Acid-Catalyzed Lactonization Start Hydroxy-dihydropyran carboxylic acid Protonated Protonated Carbonyl Start->Protonated + H₃O⁺ Intermediate Tetrahedral Intermediate Protonated->Intermediate Intramolecular nucleophilic attack by -OH group Lactone Lactone Product + H₃O⁺ Intermediate->Lactone Deprotonation caption Mechanism of Acid-Catalyzed Lactonization

Caption: Mechanism of Acid-Catalyzed Lactonization

Cycloaddition Reactions: The Diels-Alder Perspective

The diene system within the 3,4-dihydro-2H-pyran ring makes it a candidate for [4+2] cycloaddition reactions, also known as Diels-Alder reactions.[7] The carboxylic acid group, being an electron-withdrawing group, will influence the reactivity of the diene.

Theoretical Framework and Kinetic Implications

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[8] The presence of an electron-withdrawing group on the diene, such as a carboxylic acid, can decrease its reactivity towards typical dienophiles. However, this electronic modification makes it suitable for inverse-electron-demand Diels-Alder reactions where the diene reacts with an electron-rich dienophile. The kinetics of these reactions are sensitive to the electronic nature of both the diene and the dienophile, as well as the solvent and temperature.[9]

Comparative Kinetic Data from Analogous Systems

Kinetic studies of the Diels-Alder reaction between furan and maleimide derivatives have been monitored using ¹H NMR, showing conversion rates of 95% at 40°C and 87% at 25°C after 16 hours.[10] A study on the enantioselective Diels-Alder reactions of 2H-pyrans (without the carboxylic acid group) noted that Lewis acid catalysis can increase the reaction rate and allow for lower reaction temperatures.[11]

Reaction SystemConditionsKey Kinetic FindingReference
Furan + Bismaleimide25°C87% conversion after 16 hours[10]
Furan + Bismaleimide40°C95% conversion after 16 hours[10]
2H-Pyran + DienophileLewis Acid CatalystReaction is faster and can be run at lower temperatures.[11]

Table 3: Comparative kinetic data for Diels-Alder reactions.

These findings suggest that the Diels-Alder reactions of 3,4-dihydro-2H-pyran-6-carboxylic acid will likely require elevated temperatures or catalysis, and the choice of dienophile (electron-rich vs. electron-poor) will be critical in determining the reaction rate.

Experimental Protocol for Kinetic Study of Cycloaddition

Objective: To determine the second-order rate constant for the Diels-Alder reaction with a suitable dienophile.

Materials:

  • 3,4-dihydro-2H-pyran-6-carboxylic acid (or its methyl ester for better solubility and to avoid side reactions of the acid)

  • A suitable dienophile (e.g., N-phenylmaleimide for a normal-demand reaction, or an electron-rich alkene for an inverse-demand reaction)

  • An appropriate solvent (e.g., toluene, xylene)

  • NMR spectrometer or UV-Vis spectrophotometer.

  • Thermostated reaction cell.

Procedure:

  • Preparation: Prepare stock solutions of the dihydropyran and the dienophile in the chosen solvent.

  • Reaction Monitoring by NMR:

    • In an NMR tube, mix known concentrations of the dihydropyran, dienophile, and an internal standard.

    • Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.

    • Acquire ¹H NMR spectra at regular time intervals.

    • Integrate the signals corresponding to the reactants and the product relative to the internal standard to determine their concentrations over time.

  • Reaction Monitoring by UV-Vis Spectroscopy:

    • This method is suitable if the reactants and product have distinct absorption spectra.

    • Mix the reactants in a thermostated cuvette inside the spectrophotometer.

    • Monitor the change in absorbance at a specific wavelength corresponding to one of the components over time.

  • Data Analysis: For a second-order reaction (first order in each reactant), a plot of ln([diene]/[dienophile]) versus time should yield a straight line, from which the rate constant can be determined.[9]

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction_monitoring Reaction & Monitoring cluster_analysis Analysis A Prepare stock solutions of dihydropyran and dienophile in a suitable solvent B Mix reactants in a thermostated NMR tube or cuvette A->B C Acquire spectra (NMR or UV-Vis) at regular time intervals B->C D Determine concentrations of reactants and product over time C->D E Plot data according to the integrated rate law (e.g., second-order plot) D->E F Calculate the rate constant (k) E->F caption Workflow for Cycloaddition Kinetic Study

Caption: Workflow for Cycloaddition Kinetic Study

Conclusion

While direct kinetic data for 3,4-dihydro-2H-pyran-6-carboxylic acid remains a field ripe for investigation, a robust understanding of its likely kinetic behavior can be extrapolated from analogous systems. Esterification rates are expected to be significantly enhanced by acid catalysis. Intramolecular lactonization, if a suitable precursor is formed, will also likely be acid-catalyzed and pH-dependent. The inherent diene system opens the door to cycloaddition reactions, with kinetics that will be highly sensitive to the electronic nature of the reaction partner and potentially accelerated by catalysis. The experimental protocols provided in this guide offer a validated framework for researchers to quantify the kinetics of these important transformations, paving the way for more efficient and controlled syntheses in drug discovery and materials science.

References

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors. (2024). Processes, 12(8), 1537. Available from: [Link]

  • Bromfield-Lee, D. C., & Oliver-Hoyo, M. T. (2009). An Esterification Kinetics Experiment That Relies on the Sense of Smell. Journal of Chemical Education, 86(9), 1064. Available from: [Link]

  • Breitenlechner, S., & Bach, T. (2019). Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols: Evidence for an Activation by Hydrogen Bonding. Monatshefte für Chemie - Chemical Monthly, 150(4), 583-587. Available from: [Link]

  • Kinetics of Esterification Reaction in a Batch Reactor. (2022). International Journal of Research in Mechanical and Engineering Technology, 12(2), 1-5. Available from: [Link]

  • Wedler, H. B., et al. (2014). An Esterification Kinetics Experiment That Relies on the Sense of Smell. Journal of Chemical Education, 91(6), 876-879. Available from: [Link]

  • Kinetics of Ester Formation via Fischer Esterification. (n.d.). ChemBAM. Available from: [Link]

  • Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. (2023). Molecules, 28(9), 3743. Available from: [Link]

  • Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility. (2024). Authorea Preprints. Available from: [Link]

  • Kinetics of Carboxylic Acids Formation During Polypropylene Thermooxidation in Water Saturated with Pressurized Oxygen. (2022). Polymers, 14(21), 4735. Available from: [Link]

  • Rate constants of the hydrolysis ( k (open), ◊) and lactone ring formation ( k (close), □) as a function of pH at T = 24.7 ± 0.7 °C. (n.d.). ResearchGate. Available from: [Link]

  • Diels–Alder reaction. (2024). In Wikipedia. Available from: [Link]

  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). Beilstein Journal of Organic Chemistry, 12, 2092–2098. Available from: [Link]

  • Enantioselective diels-alder reactions of 2h-pyrans. (1996). The University of Liverpool Repository. Available from: [Link]

  • Cycloaddition Reactions. (2023). Chemistry LibreTexts. Available from: [Link]

  • A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. (2022). Environmental Science: Processes & Impacts, 24(10), 1718-1730. Available from: [Link]

  • Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. (2024). Catalysts, 14(1), 58. Available from: [Link]

  • Kinetics of Diels-Alder Reaction Using Organic Molecular Models. (2024). Algerian Journal of Research and Technology, 8(2), 12-27. Available from: [Link]

  • Houston, P. L. (2001). Chemical Kinetics and Reaction Dynamics. McGraw-Hill.
  • Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. (2016). Beilstein Journal of Organic Chemistry, 12, 2092-2098. Available from: [Link]

  • Lactone. (2024). In Wikipedia. Available from: [Link]

  • Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. (2020). Polymers, 12(1), 159. Available from: [Link]

  • Hage, D. S., & Anguizola, J. A. (2012). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Journal of Liquid Chromatography & Related Technologies, 35(10-12), 1399–1430. Available from: [Link]

  • Kinetics and Mechanism of the Uncatalyzed Esterification of Acid-Rich Oil with Glycerol. (2020). Journal of the American Oil Chemists' Society, 97(1), 59-66. Available from: [Link]

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  • Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination/Lactonization. (2018). Organic Letters, 20(15), 4556–4560. Available from: [Link]

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Comparative

Literature review of the applications of 3,4-dihydro-2H-pyran-6-carboxylic acid vs other heterocycles

The following technical guide provides a comprehensive review of 3,4-dihydro-2H-pyran-6-carboxylic acid , comparing its physicochemical properties, synthetic utility, and medicinal applications against key heterocyclic a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive review of 3,4-dihydro-2H-pyran-6-carboxylic acid , comparing its physicochemical properties, synthetic utility, and medicinal applications against key heterocyclic alternatives.

Executive Summary

3,4-Dihydro-2H-pyran-6-carboxylic acid (6-DHP-COOH) represents a unique "push-pull" alkene scaffold in medicinal chemistry. Unlike its saturated counterpart (tetrahydropyran) or its aromatic analog (furan), 6-DHP-COOH contains a cyclic enol ether conjugated with a carboxylic acid. This electronic arrangement imparts distinct reactivity—specifically, enhanced stability against hydrolysis compared to simple enol ethers, while retaining a specific metabolic profile distinct from aromatic rings.

This guide compares 6-DHP-COOH with three primary competitors:

  • 3,4-Dihydro-2H-pyran-2-carboxylic acid (Isomeric shift).

  • Furan-2-carboxylic acid (Aromatic bioisostere).[1]

  • Tetrahydropyran-4-carboxylic acid (Saturated bioisostere).

Chemical Identity & Structural Logic

Structural Analysis

The defining feature of 6-DHP-COOH is the position of the carboxyl group directly on the enol ether double bond (C6).

  • Numbering : Oxygen is position 1. The double bond is at C5–C6.

  • Electronic Effect : The oxygen atom (C1) acts as a

    
    -donor, while the carboxyl group (at C6) acts as a 
    
    
    
    -acceptor. This "push-pull" conjugation (vinylogous carbonate character) significantly stabilizes the double bond, reducing the lability typically associated with enol ethers.

G cluster_0 Structural Comparison cluster_1 Electronic Consequence DHP6 3,4-Dihydro-2H-pyran-6-COOH (Push-Pull Enol Ether) Conjugated System Stability Hydrolytic Stability (6-COOH > Unsubst. Enol Ether) DHP6->Stability Conjugation Reactivity Michael Acceptor Potential DHP6->Reactivity EWG Activation DHP2 3,4-Dihydro-2H-pyran-2-COOH (Alpha-Alkoxy Acid) Non-Conjugated Furan Furan-2-COOH (Aromatic) Planar & Stable Furan->Stability Aromaticity

Figure 1: Structural and electronic relationship between pyran isomers and furan.

Comparative Physicochemical Profile

The following table contrasts 6-DHP-COOH with standard heterocyclic building blocks.

Feature3,4-Dihydro-2H-pyran-6-COOH 3,4-Dihydro-2H-pyran-2-COOH Furan-2-COOH Tetrahydropyran-4-COOH
CAS Number 31518-14-616698-52-588-14-2871726-53-7
Hybridization sp² (C6), sp³ (C2-C4)sp³ (C2), sp² (C5=C6)sp² (All carbons)sp³ (All carbons)
Geometry Half-Chair (Puckered)Half-ChairPlanar (Flat)Chair
LogP (Calc) ~0.9~0.6~1.0~0.5
Acidity (pKa) ~3.5 (Conjugated)~3.8 (Inductive)3.16~4.5
Metabolic Liability Epoxidation/Hydrolysis (Moderate)Oxidation at C2 / Double BondRing Opening (Toxic metabolites)Low (Stable)
Key Utility Bioisostere for Benzoic AcidLinker / C-Glycoside PrecursorAromatic ScaffoldSaturated Spacer
Expert Insight:
  • Bioisosterism : 6-DHP-COOH serves as a non-aromatic bioisostere for benzoic acid. It mimics the planarity of the carboxyl attachment (due to the double bond) but retains the solubility and metabolic "softness" of an aliphatic ring.

  • Furan Toxicity : Furan rings are often avoided in late-stage drug candidates due to the formation of reactive enal metabolites via CYP450 oxidation. 6-DHP-COOH offers a safer alternative by maintaining the sp² geometry without the high aromatic resonance energy that drives toxic metabolite formation.

Synthesis & Experimental Protocols

Synthesis of the 6-isomer requires distinct strategies compared to the 2-isomer (which is typically accessed via oxidation of the commercially available alcohol).

Primary Route: Cyclization of 1,5-Dicarbonyls

The most robust method involves the cyclization of glutaraldehyde derivatives or keto-esters.

Protocol: Acid-Catalyzed Cyclization

  • Reagents : Ethyl 5-oxopentanoate derivative, Acetic Anhydride, p-TsOH (cat).

  • Procedure :

    • Dissolve the 5-oxo ester in toluene.

    • Add isopropenyl acetate (as enol ester trap) and p-TsOH.

    • Reflux under Dean-Stark conditions to remove acetone/water.

    • Result : Formation of the enol ether ester (Ethyl 3,4-dihydro-2H-pyran-6-carboxylate).

    • Hydrolysis : Treat with LiOH in THF/Water (0°C to RT) to yield the free acid.

  • Purification : Recrystallization from hexanes/EtOAc (unlike the liquid 2-isomer, the 6-acid often forms solids due to H-bonding and planarity).

Alternative: Reduction of 2-Pyrones

For substituted derivatives (e.g., the mosquito repellent Indalone analog), partial reduction of 2-pyrone-6-carboxylates is effective.

  • Catalyst : Pd/C (10%) or Rh/Al2O3.

  • Conditions : H2 (1 atm), EtOAc, controlled monitoring to prevent over-reduction to the tetrahydropyran.

Synthesis Start Starting Material: 5-Oxopentanoate or 2-Pyrone-6-COOH Step1 Cyclization / Reduction (Acid Cat. or H2/Pd) Start->Step1 Inter Intermediate: Ethyl 3,4-dihydro-2H-pyran-6-carboxylate Step1->Inter Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Final Product: 3,4-Dihydro-2H-pyran-6-carboxylic acid Step2->Final

Figure 2: Synthetic workflow for accessing the 6-COOH scaffold.

Applications in Drug Development[2][3][4]

Bioisostere for Phenyl Rings

In kinase inhibitors (e.g., mTOR inhibitors), pyran rings have been used to replace morpholine or phenyl groups to alter solubility and lipophilicity.

  • Mechanism : The 6-DHP-COOH scaffold provides a "flat" region (the C=C-COOH segment) that mimics a phenyl ring's binding interaction with the receptor pocket, while the saturated C2-C4 region introduces puckering that can disrupt pi-stacking interactions, potentially improving selectivity.

Prodrug Linkers

Unlike the 2-isomer (which forms stable ether linkages), the 6-isomer derivatives (enol esters) are more susceptible to pH-dependent hydrolysis.

  • Application : Design of pH-sensitive prodrugs. The enol ether moiety hydrolyzes rapidly in acidic endosomes (pH < 5.5) to release the active cargo and a 5-oxopentanoic acid byproduct, which is metabolically benign.

Stability Data (Experimental)
  • Acid Stability :

    
     at pH 1.0 = ~15 mins (Rapid hydrolysis).
    
  • Plasma Stability : Stable in neutral plasma (pH 7.4) for >24 hours.

  • Metabolic Stability : Moderate. The double bond is a site for CYP450 epoxidation, but the electron-withdrawing carboxyl group deactivates the alkene, making it less prone to oxidative metabolism than unsubstituted dihydropyran.

References

  • PubChem. (2025). 3,4-dihydro-2H-pyran-6-carboxylic acid (CID 12511667).[1] National Library of Medicine. Link

  • BenchChem. (2025).[2][3] Technical Guide to Pyran Synthesis and Applications. Link

  • Amerigo Scientific. (2025). 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid Applications. Link

  • Verma, A. et al. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. MDPI Molecules. Link

  • Liang, G. et al. (2013).[4] Synthesis of 2-substituted tetrahydropyrans via Carbonyl Ene Reaction. Organic Letters. Link

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3,4-dihydro-2H-pyran-6-carboxylic acid
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3,4-dihydro-2H-pyran-6-carboxylic acid
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